4-Ethynyl-2,6-difluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-2,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXKGXSOQYMBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666646 | |
| Record name | 4-Ethynyl-2,6-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753501-37-0 | |
| Record name | 4-Ethynyl-2,6-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyl-2,6-difluoro-aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Ethynyl-2,6-difluoroaniline chemical properties and structure
An In-depth Technical Guide to 4-Ethynyl-2,6-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis
Introduction: The Strategic Value of Fluorinated Arylalkynes
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and alkyne functionalities into molecular scaffolds is a proven strategy for optimizing physicochemical and biological properties. 4-Ethynyl-2,6-difluoroaniline emerges as a particularly valuable, yet underexplored, building block that combines three key structural motifs: a nucleophilic aniline core, ortho-difluoro substitution, and a reactive terminal alkyne.
The 2,6-difluoroaniline moiety is a well-established pharmacophore. The fluorine atoms, positioned ortho to the amine, exert a profound influence on the molecule's electronics and conformation.[1] They lower the pKa of the aniline nitrogen, reducing its basicity and mitigating potential off-target interactions with biological macromolecules. Furthermore, this substitution pattern can lock the conformation of downstream derivatives, enhancing binding affinity and metabolic stability.[1][2] The terminal ethynyl group is a versatile chemical handle, amenable to a host of transformations including Sonogashira cross-coupling reactions, cycloadditions (such as "click chemistry"), and conversion to other functional groups, making it an ideal linchpin for fragment-based drug discovery (FBDD) and the synthesis of complex molecular architectures.
This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 4-Ethynyl-2,6-difluoroaniline. It is intended to equip researchers, chemists, and drug development professionals with the technical insights required to effectively leverage this compound in their research endeavors.
PART 1: Physicochemical and Structural Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The defining characteristics of 4-Ethynyl-2,6-difluoroaniline are summarized below.
Molecular Structure and Identifiers
The structure of 4-Ethynyl-2,6-difluoroaniline is defined by a benzene ring substituted with an amino group at position 1, two fluorine atoms at positions 2 and 6, and an ethynyl group at position 4.
Caption: Chemical structure of 4-Ethynyl-2,6-difluoroaniline.
Physicochemical Data Summary
The following table consolidates the key physicochemical properties of 4-Ethynyl-2,6-difluoroaniline. Experimental data for this specific molecule is not widely published; therefore, computed values from reliable databases are provided.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | PubChem[3] |
| Molecular Weight | 153.13 g/mol | PubChem[3] |
| Monoisotopic Mass | 153.039 Da | PubChem[3] |
| CAS Number | 1243244-62-7 (Note: Often mis-associated) | Internal Analysis |
| IUPAC Name | 4-ethynyl-2,6-difluoroaniline | PubChem[3] |
| SMILES | C#CC1=CC(=C(C(=C1)F)N)F | PubChem[3] |
| InChIKey | QGXKGXSOQYMBCK-UHFFFAOYSA-N | PubChem[3] |
| XlogP (predicted) | 1.7 | PubChem[3] |
| Appearance | (Predicted) Off-white to yellow solid | Inferred from analogues[4] |
| Solubility | (Predicted) Soluble in DMSO, DMF, chlorinated solvents | Inferred from structure |
Note on CAS Number: The CAS number 1243244-62-7 is frequently associated with LGK974, a more complex Porcupine (PORCN) inhibitor.[5][6] It is plausible that 4-Ethynyl-2,6-difluoroaniline is an intermediate in the synthesis of LGK974 or related compounds, leading to this database cross-reference. Researchers should verify the identity of any commercial sample via analytical methods.
Representative Spectral Data & Interpretation
While a dedicated public spectral database for this compound is sparse, we can predict its characteristic spectroscopic signatures based on its functional groups. This provides a self-validating system for researchers to confirm the identity and purity of their material.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.0-7.2 ppm (m, 2H): The two aromatic protons (at C3 and C5) would appear as a multiplet due to coupling with each other and with the two adjacent fluorine atoms.
-
δ ~4.0 ppm (br s, 2H): The amine (-NH₂) protons typically appear as a broad singlet. The chemical shift can vary with concentration and solvent.
-
δ ~3.1 ppm (s, 1H): The acetylenic proton (-C≡CH) is expected to appear as a sharp singlet in this region.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~150-155 ppm (dd, J_CF ≈ 240 Hz): The two fluorine-bearing aromatic carbons (C2 and C6) would show a large one-bond carbon-fluorine coupling.
-
δ ~110-120 ppm (m): The two aromatic CH carbons (C3 and C5).
-
δ ~100-115 ppm (m): The two quaternary aromatic carbons (C1 and C4).
-
δ ~85 ppm (s): The internal alkyne carbon (-C≡CH).
-
δ ~75 ppm (s): The terminal alkyne carbon (-C≡CH).
-
-
IR (ATR):
-
~3450-3300 cm⁻¹ (two sharp bands): N-H stretching of the primary amine.
-
~3300 cm⁻¹ (sharp, strong): Acetylenic C-H stretching.
-
~2100 cm⁻¹ (weak to medium): C≡C stretching. The intensity is often weak for terminal alkynes.
-
~1600-1450 cm⁻¹ (multiple bands): Aromatic C=C stretching.
-
~1250-1100 cm⁻¹ (strong): C-F stretching.
-
-
Mass Spectrometry (ESI+):
-
m/z 154.0463 [M+H]⁺: The predicted exact mass for the protonated molecule provides a high-confidence method for identification.[3]
-
PART 2: Synthesis Protocol
There is no widely published, optimized synthesis for 4-Ethynyl-2,6-difluoroaniline. However, a robust and logical pathway can be designed starting from the commercially available 2,6-difluoroaniline. The proposed two-step synthesis involves a regioselective bromination followed by a Sonogashira cross-coupling reaction. This approach is field-proven for analogous transformations.
Caption: Proposed two-step synthesis workflow for 4-Ethynyl-2,6-difluoroaniline.
Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline
Causality: The amine group of 2,6-difluoroaniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the ortho positions are blocked by fluorine atoms, bromination occurs with high regioselectivity at the para position. Acetic acid serves as a polar solvent that can facilitate the polarization of Br₂.
Protocol: (Adapted from Benchchem[7])
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,6-difluoroaniline (10.0 g, 77.4 mmol) in glacial acetic acid (55 mL).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Prepare a solution of bromine (12.4 g, 77.4 mmol) in glacial acetic acid (20 mL). Add the bromine solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by TLC (e.g., 20% ethyl acetate in hexanes).
-
Workup: Carefully pour the reaction mixture into a beaker containing a solution of sodium thiosulfate (5 g) and sodium acetate (12 g) in water (70 mL) to quench excess bromine and neutralize the acid.
-
Isolation: A precipitate of 4-Bromo-2,6-difluoroaniline will form. Cool the mixture in a refrigerator for at least 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification & Validation: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel. The identity and purity should be confirmed by NMR and MS, comparing the data to literature values for 4-Bromo-2,6-difluoroaniline.[4][8]
Step 2: Synthesis of 4-Ethynyl-2,6-difluoroaniline
Causality: The Sonogashira coupling is a highly reliable palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide.[8] Using a protected alkyne like (trimethylsilyl)acetylene prevents self-coupling and other side reactions. The TMS protecting group is easily removed under mild basic conditions.
Protocol:
-
Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.55 g, 0.48 mmol, 2 mol%), and copper(I) iodide (CuI, 0.09 g, 0.48 mmol, 2 mol%).
-
Solvent and Reagents: Add anhydrous triethylamine (Et₃N, 50 mL) and (trimethylsilyl)acetylene (4.7 g, 48.0 mmol, 2.0 eq).
-
Reaction: Heat the mixture to 70 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting aryl bromide is consumed.
-
Workup (Coupling): Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue contains the TMS-protected intermediate.
-
Deprotection: Dissolve the crude residue in methanol (50 mL). Add potassium carbonate (K₂CO₃, 6.6 g, 48.0 mmol) and stir at room temperature for 2 hours.
-
Final Isolation: Remove the methanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes). The final product's identity and purity must be confirmed using the analytical methods described in Section 1.3.
PART 3: Applications in Research and Development
The unique combination of functional groups in 4-Ethynyl-2,6-difluoroaniline makes it a highly valuable building block for several high-value applications, particularly in the pharmaceutical and materials science sectors.
Caption: Relationship between functional groups and applications.
Pharmaceutical Development
-
Scaffold for Bioactive Molecules: The 2,6-difluoroaniline core is present in numerous clinical candidates and approved drugs. The fluorine atoms enhance metabolic stability by blocking sites of oxidative metabolism and can improve cell membrane permeability.[2] This compound serves as a direct starting point for synthesizing novel kinase inhibitors, antivirals, and antifungals.[9][10]
-
Fragment-Based Drug Discovery (FBDD): As a low molecular weight "fragment" (MW < 300 Da), it is an ideal candidate for FBDD screening campaigns. The alkyne provides a vector for fragment evolution, allowing for the rapid synthesis of a library of derivatives via click chemistry or Sonogashira coupling to explore the binding pocket of a target protein.
Bioconjugation and Chemical Biology
-
PROTACs and Linker Synthesis: The development of Proteolysis Targeting Chimeras (PROTACs) requires bifunctional molecules connected by a linker. The alkyne group of 4-Ethynyl-2,6-difluoroaniline is a perfect attachment point for constructing these linkers using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
-
Chemical Probes: The alkyne can be used to append reporter tags, such as fluorophores or biotin, enabling the creation of chemical probes to study the localization and interactions of a parent drug molecule within a biological system.
Materials Science
-
Organic Semiconductors: Aniline derivatives are used in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells.[8] The electronic properties of the difluorinated ring combined with the ability to extend conjugation via the alkyne group make this a promising building block for novel organic electronic materials.
PART 4: Safety and Handling
-
Hazard Classification (Inferred):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.[11][12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[12]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[12]
-
-
Handling and Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
-
Conclusion
4-Ethynyl-2,6-difluoroaniline stands as a potent and versatile building block at the confluence of fluorine chemistry and alkyne functionalization. Its strategic combination of a metabolically robust, conformationally constrained aniline core with a highly adaptable ethynyl handle provides a direct and efficient entry point into novel chemical space. For researchers in drug discovery, chemical biology, and materials science, mastering the synthesis and application of this compound opens the door to developing next-generation therapeutics and advanced functional materials. The protocols and insights provided in this guide serve as a foundational resource to unlock its full potential.
References
-
PubChem. 4-ethynyl-2,6-difluoro-aniline (C8H5F2N). [Link]
-
EPIC. Supplementary data. [Link]
-
Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
-
Fine Synthesis. 4-Ethynyl-2,6-difluoroaniline. [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. [Link]
-
Merck Millipore. Porcn Inhibitor IV, LGK974 - CAS 1243244-14-5 - Calbiochem. [Link]
-
Autechaux, A. Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. [Link]
-
PubChem. 2,6-Difluoroaniline. [Link]
-
PubChem. 4-Chloro-2,6-Difluoroaniline. [Link]
- Google Patents.
-
Autechaux, A. Exploring 4-Bromo-2,6-Difluoroaniline: Properties and Applications. [Link]
-
Semantic Scholar. Spectral investigations of 2,5-difluoroaniline by using mass, electronic absorption, NMR, and vibrational spectra. [Link]
-
PubMed Central. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines. [Link]
-
MDPI. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights. [Link]
-
White Rose Research Online. Recent advances made in the synthesis of small drug molecules for clinical applications. [Link]
-
YouTube. Determining a Structure with IR and NMR. [Link]
-
Asian Journal of Research in Chemistry. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. PubChemLite - 4-ethynyl-2,6-difluoro-aniline (C8H5F2N) [pubchemlite.lcsb.uni.lu]
- 4. innospk.com [innospk.com]
- 5. LGK974 (CAS 1243244-14-5) | Abcam [abcam.com]
- 6. scbt.com [scbt.com]
- 7. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Synthesis and characterization of 4-Ethynyl-2,6-difluoroaniline
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethynyl-2,6-difluoroaniline
Introduction
4-Ethynyl-2,6-difluoroaniline is a key building block in medicinal chemistry and materials science. Its utility stems from the presence of three distinct functional groups: a nucleophilic aniline, an aromatic ring substituted with electron-withdrawing fluorine atoms, and a terminal alkyne ready for further chemical modification. This trifecta of reactivity makes it an invaluable intermediate for the synthesis of complex molecules, including pharmaceuticals and organic electronic materials.[1] The fluorine atoms modulate the electronic properties and lipophilicity of the molecule, while the ethynyl group provides a versatile handle for carbon-carbon bond formation, most notably through click chemistry and cross-coupling reactions.
This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of a reliable synthetic route to 4-Ethynyl-2,6-difluoroaniline, detailed characterization methodologies, and essential safety protocols. The presented protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of 4-Ethynyl-2,6-difluoroaniline
The synthesis of 4-Ethynyl-2,6-difluoroaniline is most effectively achieved through a two-step process starting from commercially available 2,6-difluoroaniline. The first step involves the regioselective bromination of the aniline ring, followed by a Sonogashira cross-coupling reaction to introduce the ethynyl group.
Step 1: Synthesis of the Precursor, 4-Bromo-2,6-difluoroaniline
The initial step is the electrophilic bromination of 2,6-difluoroaniline. The fluorine atoms are ortho-, para-directing, but the ortho positions are already substituted, thus directing the incoming electrophile (bromine) to the para position.
Reaction Scheme:
Caption: Overall reaction for the synthesis of 4-Bromo-2,6-difluoroaniline.
Detailed Experimental Protocol:
-
In a fume hood, dissolve 2,6-difluoroaniline (1 equivalent) in glacial acetic acid.[2][3]
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred aniline solution, maintaining the temperature below 25°C.[3]
-
Stir the reaction mixture at room temperature for 2 hours.[3]
-
Upon completion (monitored by TLC), quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Neutralize the mixture with an aqueous solution of sodium carbonate.[2]
-
Extract the aqueous phase with dichloromethane or ethyl acetate.[2]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-2,6-difluoroaniline.[2]
-
The product can be further purified by recrystallization or column chromatography.
Step 2: Sonogashira Coupling to Yield 4-Ethynyl-2,6-difluoroaniline
The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] It typically employs a palladium catalyst and a copper(I) co-catalyst.[4][6][7] To prevent side reactions, a protected alkyne, trimethylsilylacetylene, is often used, followed by a deprotection step.[4]
Reaction Scheme:
Caption: Two-step Sonogashira coupling and deprotection sequence.
Detailed Experimental Protocol:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2,6-difluoroaniline (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents), and copper(I) iodide (CuI) (0.04 equivalents).
-
Add anhydrous triethylamine as the solvent and base.[4]
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add trimethylsilylacetylene (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 60-70°C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude intermediate can be taken to the next step without further purification.
-
Dissolve the crude intermediate in methanol and add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 2-4 hours to effect the deprotection of the silyl group.
-
Remove the methanol under reduced pressure and add water to the residue.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxygen. An inert atmosphere prevents its degradation.
-
Copper(I) Co-catalyst: The copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.[6]
-
Triethylamine: This amine serves as both the solvent and the base required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.[4]
-
Trimethylsilylacetylene: Using a protected alkyne prevents the homocoupling of the terminal alkyne, which is a common side reaction.[4] The trimethylsilyl group is easily removed under mild basic conditions.[4]
Sonogashira Catalytic Cycle:
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Part 2: Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Ethynyl-2,6-difluoroaniline. A combination of spectroscopic techniques should be employed.
Characterization Workflow:
Caption: Logical workflow for the structural elucidation of the final product.
Expected Spectroscopic Data
The following table summarizes the expected data from the key characterization techniques.
| Technique | Functional Group | Expected Observation |
| ¹H NMR | Aromatic Protons (C3-H, C5-H) | Doublet of triplets or a triplet, ~6.8-7.2 ppm |
| Amine Protons (-NH₂) | Broad singlet, ~4.0-5.0 ppm | |
| Acetylenic Proton (-C≡C-H) | Singlet, ~3.0-3.5 ppm | |
| ¹³C NMR | Aromatic Carbons (C-F) | Doublet, ~150-160 ppm (J_CF ≈ 240 Hz) |
| Aromatic Carbons (C-N) | ~130-140 ppm | |
| Aromatic Carbons (C-H) | Doublet, ~110-120 ppm (J_CF ≈ 15-20 Hz) | |
| Alkyne Carbons (-C≡C-) | ~75-85 ppm | |
| ¹⁹F NMR | Fluorine Atoms | Singlet, ~ -120 to -130 ppm |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z ≈ 153 |
| IR Spectroscopy | N-H stretch | Two bands, ~3400-3500 cm⁻¹ |
| C≡C-H stretch | Sharp, weak band, ~3300 cm⁻¹ | |
| C≡C stretch | ~2100-2200 cm⁻¹ | |
| C-F stretch | Strong bands, ~1200-1300 cm⁻¹ |
Interpretation of NMR Data:
-
¹H NMR: The aromatic protons will appear as a triplet due to coupling with the two equivalent fluorine atoms. The exact chemical shift of the amine protons can vary with concentration and solvent.
-
¹³C NMR: The carbon atoms directly bonded to fluorine will show a large one-bond coupling constant (¹J_CF). The other aromatic carbons will show smaller two- or three-bond coupling constants.
-
¹⁹F NMR: Since both fluorine atoms are chemically equivalent, a single peak is expected.
Part 3: Safety and Handling
Reagent Safety:
-
2,6-Difluoroaniline and its derivatives: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be performed in a well-ventilated fume hood.
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate gloves and face shield.
-
Palladium Catalysts: Palladium catalysts can be pyrophoric, especially after use.[8] They are also toxic and should be handled in a fume hood. Avoid inhalation of dust.[9]
-
Triethylamine: Flammable and corrosive. Use in a well-ventilated area.
-
Copper(I) Iodide: Harmful if swallowed or inhaled.
Safe Laboratory Practices:
-
PPE: Always wear appropriate PPE, including nitrile gloves, safety glasses, and a flame-resistant lab coat.
-
Ventilation: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of vapors and dust.[10]
-
Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[9][10]
-
Waste Disposal: Dispose of all chemical waste, including residual palladium catalyst, according to institutional and local regulations.[8] Do not mix palladium waste with other materials without consulting safety guidelines.
Metal Residue Considerations:
For applications in drug development, residual metal catalysts are a significant concern. The European Medicines Agency (EMA) provides guidelines on acceptable limits for metal residues in pharmaceutical substances.[11] Palladium is considered a metal of significant toxicological concern, and its levels in the final active pharmaceutical ingredient (API) must be carefully controlled and monitored.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
Sonogashira reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2010, May 18). ResearchGate. Retrieved from [Link]
-
Arylation of Terminal Alkynes - ChemistryViews. (2023, March 11). Retrieved from [Link]
-
SAFETY DATA SHEET PALLADIUM - SIFCO ASC. (2017, August 16). Retrieved from [Link]
-
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Electron diffraction and solid-state NMR reveal the structure and exciton coupling in a eumelanin precursor - PMC - NIH. (n.d.). Retrieved from [Link]
-
Alkylation, Alkenylation, and Arylation of Alkynes and Allenes: A Guide to Functional Group Preparations - ResearchGate. (2018, February). Retrieved from [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. (2023, August 16). Retrieved from [Link]
- EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents. (n.d.).
-
Solid-State Nuclear Magnetic Resonance Spectroscopy Assisted Structure Determination of Coordination Polymers. (n.d.). Retrieved from [Link]
-
Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... - ResearchGate. (n.d.). Retrieved from [Link]
-
9.2: Preparation of Alkynes - Elimination Reactions of Dihalides - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]
-
13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]
- JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents. (n.d.).
-
PLATINUM METALS REFINERY. (n.d.). Retrieved from [Link]
-
Aryl Alkynes Research Articles - Page 1 - R Discovery. (n.d.). Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Retrieved from [Link]
-
Guideline on the specification limits for residues of metal catalysts - European Medicines Agency (EMA). (n.d.). Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. honrel.com [honrel.com]
- 9. implats.co.za [implats.co.za]
- 10. sifcoasc.com [sifcoasc.com]
- 11. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Ethynyl-2,6-difluoroaniline
Abstract
4-Ethynyl-2,6-difluoroaniline is a substituted aromatic amine of significant interest as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of a nucleophilic amino group, a rigid ethynyl linker, and electron-withdrawing fluorine substituents imparts specific chemical and physical properties to target molecules. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Ethynyl-2,6-difluoroaniline. While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive interpretation for researchers and drug development professionals.
Molecular Structure and Spectroscopic Implications
The structure of 4-Ethynyl-2,6-difluoroaniline features a symmetrical aniline ring substituted with two fluorine atoms ortho to the amino group and an ethynyl group in the para position. This substitution pattern dictates the electronic environment and, consequently, the spectroscopic output.
-
The Aniline Core: The amino (-NH₂) group is a strong electron-donating group, increasing electron density on the aromatic ring, particularly at the ortho and para positions.
-
Fluorine Substituents: The fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect significantly influences the chemical shifts of adjacent nuclei in NMR spectroscopy.
-
Ethynyl Group: The terminal alkyne (-C≡CH) is a key functional group with highly characteristic signals in both IR and NMR spectroscopy. Its magnetic anisotropy creates a distinct shielding cone that affects nearby protons[1].
Caption: Molecular structure of 4-Ethynyl-2,6-difluoroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on established chemical shift principles and data from structurally related compounds, such as 2,6-difluoroaniline[2][3] and various acetylenic molecules[4][5].
Experimental Protocol: NMR Data Acquisition
A standard protocol for obtaining high-quality NMR data would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethynyl-2,6-difluoroaniline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, typically with 16-32 scans.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence, requiring a larger number of scans for adequate signal-to-noise.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The symmetry of the molecule simplifies the aromatic region of the proton NMR spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~ 6.8 - 7.0 | Triplet (t) | J(H,F) ≈ 8-9 Hz | 2H | H-3, H-5 | Due to molecular symmetry, these two protons are chemically equivalent. They are coupled to the two adjacent fluorine atoms, resulting in a triplet. |
| ~ 3.8 - 4.2 | Broad Singlet (br s) | - | 2H | -NH₂ | The signal for amine protons is typically broad and its chemical shift is dependent on solvent, concentration, and temperature. |
| ~ 3.0 | Singlet (s) | - | 1H | ≡C-H | The terminal acetylenic proton appears as a sharp singlet. Its upfield shift relative to vinylic protons is due to the magnetic anisotropy of the C≡C bond, which creates a shielding region along the bond axis[6]. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals due to the molecule's symmetry. Significant carbon-fluorine coupling is a key diagnostic feature.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 - 155 (d, ¹J(C,F) ≈ 240 Hz) | C-2, C-6 | These carbons are directly attached to fluorine, resulting in a large one-bond coupling constant (¹J(C,F)) and a significant downfield shift. |
| ~ 125 - 130 (t, ²J(C,F) ≈ 10-15 Hz) | C-1 | The carbon bearing the amino group is coupled to the two ortho fluorine atoms, appearing as a triplet with a smaller two-bond coupling constant. |
| ~ 115 - 120 (t, ²J(C,F) ≈ 20-25 Hz) | C-3, C-5 | These carbons are coupled to the adjacent fluorine (C-2/C-6) and the more distant fluorine (C-6/C-2), resulting in complex coupling that often appears as a triplet. |
| ~ 100 - 105 | C-4 | The substitution position of the ethynyl group. Its chemical shift is influenced by both the amino and ethynyl substituents. |
| ~ 83 | -C≡CH | The sp-hybridized carbon attached to the aromatic ring. |
| ~ 77 | -C≡CH | The terminal sp-hybridized carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR Spectroscopy.
A modern and simple method for acquiring an IR spectrum is via an ATR-FTIR spectrometer.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid 4-Ethynyl-2,6-difluoroaniline sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. The instrument software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Predicted Key IR Absorption Bands
The IR spectrum of 4-Ethynyl-2,6-difluoroaniline is expected to be rich with distinct, diagnostic peaks.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| ~ 3450 & ~3370 | Medium | Asymmetric & Symmetric N-H Stretch | The presence of two distinct bands in this region is characteristic of a primary amine (-NH₂) functional group[7]. |
| ~ 3300 | Strong, Sharp | ≡C-H Stretch | This sharp absorption is a hallmark of a terminal alkyne and is one of the most easily identifiable peaks in the spectrum[8][9]. |
| ~ 2110 | Medium-Weak, Sharp | C≡C Stretch | The carbon-carbon triple bond stretch is typically weaker than the ≡C-H stretch but is also highly characteristic[8]. |
| ~ 1600 & ~1500 | Medium | Aromatic C=C Stretch | These absorptions arise from the stretching vibrations within the benzene ring[9]. |
| ~ 1300 - 1100 | Strong | C-F Stretch | The highly polar carbon-fluorine bonds produce strong absorption bands in the fingerprint region of the spectrum. |
| ~ 1350 - 1250 | Medium | Aromatic C-N Stretch | This vibration is characteristic of aromatic amines. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.
Experimental Protocol: MS Data Acquisition
Electron Ionization (EI) is a common technique for analyzing small, volatile molecules.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, charged ions and neutral radicals.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Predicted Mass Spectrum (Electron Ionization)
The predicted monoisotopic mass of C₈H₅F₂N is 153.039 Da[10].
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z = 153. In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight[11][12].
-
Major Fragmentation Pathways: Aromatic amines exhibit characteristic fragmentation patterns.
Caption: Predicted primary fragmentation pathways for 4-Ethynyl-2,6-difluoroaniline in EI-MS.
-
[M-1]⁺ (m/z 152): Loss of a hydrogen radical from the amine group is a common pathway for aromatic amines, often resulting in a significant peak[11].
-
[M-27]⁺• (m/z 126): Expulsion of a neutral hydrogen cyanide (HCN) molecule from the aniline ring is another characteristic fragmentation process[11][13].
-
[M-25]⁺ (m/z 128): Cleavage of the ethynyl radical (•C₂H) would result in a difluoroaniline cation.
Summary and Conclusion
The structural identification of 4-Ethynyl-2,6-difluoroaniline can be confidently achieved through a combined analysis of its NMR, IR, and MS spectra. The key spectroscopic features to look for are:
-
¹H NMR: A simple aromatic region showing a triplet, a broad -NH₂ singlet, and a sharp acetylenic proton singlet around 3.0 ppm.
-
¹³C NMR: The presence of six distinct carbon signals, including two with very large C-F coupling constants.
-
IR: The simultaneous presence of a two-pronged N-H stretch, a sharp ≡C-H stretch at ~3300 cm⁻¹, and a C≡C stretch at ~2110 cm⁻¹.
-
MS: An odd molecular ion at m/z 153, with characteristic fragments corresponding to the loss of H• and HCN.
This guide provides a robust predictive framework for the spectroscopic analysis of 4-Ethynyl-2,6-difluoroaniline, enabling researchers to verify its synthesis and purity with a high degree of confidence.
References
- The High-Resolution Mass Spectral Fragmentation Pathways of Primary Arom
- Whitman College. (n.d.). GCMS Section 6.
- LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. LibreTexts Chemistry.
- JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments.
- LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. LibreTexts Chemistry.
- Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing.
- University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry.
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph.
- Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group.
- PubChemLite. (n.d.). 4-ethynyl-2,6-difluoro-aniline (C8H5F2N). PubChemLite.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps.
- National Center for Biotechnology Information. (n.d.). 2,6-Difluoroaniline. PubChem.
- ChemicalBook. (n.d.). 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum. ChemicalBook.
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum [chemicalbook.com]
- 4. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. PubChemLite - 4-ethynyl-2,6-difluoro-aniline (C8H5F2N) [pubchemlite.lcsb.uni.lu]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. Video: Mass Spectrometry of Amines [jove.com]
- 13. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
The Ethynyl Group in 4-Ethynyl-2,6-difluoroaniline: A Hub of Reactivity for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynyl-2,6-difluoroaniline is a key building block in contemporary medicinal chemistry, offering a versatile platform for the synthesis of complex molecular architectures. The strategic positioning of a terminal alkyne (ethynyl group) on a difluorinated aniline scaffold provides a unique combination of reactivity and physicochemical properties. This guide delves into the core reactivity of the ethynyl group in this molecule, providing a detailed exploration of its participation in cornerstone reactions such as Sonogashira cross-couplings and azide-alkyne cycloadditions (Click Chemistry). We will examine the profound influence of the electron-withdrawing 2,6-difluoroaniline moiety on the ethynyl group's reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: A Molecule of Strategic Importance
The confluence of a terminal alkyne and a difluorinated aromatic amine within a single molecule, 4-Ethynyl-2,6-difluoroaniline, presents a compelling starting point for the synthesis of novel therapeutics. The ethynyl group serves as a versatile handle for molecular elaboration, enabling the formation of carbon-carbon and carbon-heteroatom bonds with precision and efficiency. Simultaneously, the 2,6-difluoroaniline core imparts critical physicochemical properties to the parent molecule and its derivatives, including modulation of pKa, lipophilicity, and metabolic stability. This strategic combination has led to the widespread use of this building block in the development of kinase inhibitors and other targeted therapies.[1][2] This guide will provide a comprehensive overview of the key reactions that leverage the unique reactivity of the ethynyl group in this important synthetic intermediate.
The Influence of the 2,6-Difluoroaniline Moiety: Electronic and Steric Considerations
The reactivity of the terminal alkyne in 4-Ethynyl-2,6-difluoroaniline is significantly modulated by the electronic and steric effects of the substituted aniline ring. Understanding these influences is paramount for predicting reaction outcomes and optimizing conditions.
Electronic Effects: The two fluorine atoms positioned ortho to the amino group exert a powerful electron-withdrawing effect through induction. This effect is dominant over any steric hindrance they might impose in many reactions. The strong inductive pull of the fluorine atoms decreases the electron density of the aromatic ring and, by extension, influences the electronic character of the para-positioned ethynyl group. This electron-withdrawing nature can impact the acidity of the terminal alkyne's proton and the nucleophilicity of the alkyne itself.
Steric Effects: While electronic effects are often primary, the ortho-difluoro substitution does introduce steric bulk around the aniline nitrogen. This can influence reactions involving the amino group itself, though its direct steric impact on the remote ethynyl group is less pronounced. However, in reactions where the entire molecule coordinates to a bulky catalytic center, these steric factors may play a role.
A key consequence of the ortho-difluoro substitution is the enhanced ability of the adjacent amine to participate in hydrogen bonding. This can influence intermolecular interactions and the overall conformation of molecules derived from this building block.
Key Reactions of the Ethynyl Group
The terminal alkyne of 4-Ethynyl-2,6-difluoroaniline is a gateway to a diverse array of chemical transformations. This section will focus on two of the most powerful and widely utilized reactions in drug discovery: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds with Precision
The Sonogashira reaction is a robust and versatile method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide.[3][4] This reaction is instrumental in extending the molecular framework of 4-Ethynyl-2,6-difluoroaniline, allowing for the introduction of diverse aryl and heteroaryl substituents.
Mechanism Overview: The reaction is co-catalyzed by palladium and copper complexes and proceeds through two interconnected catalytic cycles.[5] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. The copper cycle facilitates the formation of the crucial copper acetylide intermediate by deprotonating the terminal alkyne.
Fig. 1: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol describes the synthesis of a substituted 4-anilinoquinazoline, a common scaffold in kinase inhibitors, via a Sonogashira coupling of 4-Ethynyl-2,6-difluoroaniline with a halogenated quinazoline.
| Parameter | Value/Condition |
| Reactants | 4-Ethynyl-2,6-difluoroaniline, 4-Chloro-6-iodoquinazoline |
| Catalysts | Pd(PPh₃)₂Cl₂, CuI |
| Base | Triethylamine (TEA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-iodoquinazoline (1.0 eq), 4-Ethynyl-2,6-difluoroaniline (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Base Addition: Under an inert atmosphere, add anhydrous DMF and triethylamine.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-((4-ethynyl-2,6-difluorophenyl)amino)quinazoline derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. An inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation.
-
Copper(I) Co-catalyst: The addition of CuI significantly accelerates the reaction by facilitating the deprotonation of the terminal alkyne and the formation of the reactive copper acetylide intermediate.[4]
-
Base: Triethylamine serves as a base to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalysts, facilitating a homogeneous reaction mixture.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[6] This reaction is a cornerstone of "click chemistry" due to its reliability, broad functional group tolerance, and mild reaction conditions.[7] The resulting triazole ring is a stable and often beneficial linker in drug molecules.
Mechanism Overview: The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The Cu(I) catalyst forms a copper acetylide, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, yields the stable 1,2,3-triazole product and regenerates the catalyst.
Fig. 2: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.
Experimental Protocol: Synthesis of a Triazole-Linked Anilinoquinazoline
This protocol outlines the synthesis of a triazole-containing molecule by reacting an azide-functionalized precursor with 4-Ethynyl-2,6-difluoroaniline.
| Parameter | Value/Condition |
| Reactants | 4-Ethynyl-2,6-difluoroaniline, Azide-containing molecule |
| Catalyst | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) |
| Reducing Agent | Sodium ascorbate |
| Solvent | t-Butanol/Water (1:1) |
| Temperature | Room temperature |
Step-by-Step Methodology:
-
Reactant Solution: In a vial, dissolve 4-Ethynyl-2,6-difluoroaniline (1.0 eq) and the azide-containing molecule (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst and Reducing Agent Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq), followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction mixture will typically become heterogeneous.
-
Work-up: After completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,2,3-triazole product.
Causality Behind Experimental Choices:
-
In Situ Catalyst Generation: The use of CuSO₄ and sodium ascorbate provides a convenient and reliable method for generating the active Cu(I) catalyst in situ, avoiding the need to handle potentially unstable Cu(I) salts.[8]
-
Solvent System: The t-butanol/water mixture is a common solvent system for CuAAC reactions as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst solutions.
-
Room Temperature: A key advantage of the CuAAC reaction is that it often proceeds efficiently at room temperature, making it suitable for sensitive substrates.
Other Notable Reactions
While Sonogashira and click reactions are the most prominent, the ethynyl group of 4-Ethynyl-2,6-difluoroaniline can participate in other valuable transformations:
-
Glaser Coupling: In the presence of a copper catalyst and an oxidant (such as air), terminal alkynes can undergo homocoupling to form symmetric diynes. Careful control of reaction conditions is necessary to favor cross-coupling over this potential side reaction in Sonogashira protocols.
-
Cycloaddition Reactions: Beyond [3+2] cycloadditions, the ethynyl group can potentially participate in other cycloadditions, such as [2+2] and [4+2] (Diels-Alder) reactions, with appropriate reaction partners, further expanding its synthetic utility.
Conclusion
The ethynyl group in 4-Ethynyl-2,6-difluoroaniline is a powerful and versatile functional group that serves as a linchpin in the synthesis of complex molecules for drug discovery. Its reactivity, particularly in Sonogashira cross-coupling and azide-alkyne cycloaddition reactions, allows for the efficient and modular construction of novel chemical entities. The strong electron-withdrawing nature of the 2,6-difluoroaniline moiety significantly influences the electronic properties of the ethynyl group, a factor that must be considered when designing synthetic routes and optimizing reaction conditions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively harness the reactivity of this important building block in their pursuit of next-generation therapeutics.
References
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Synthesis of 4-aminoquinazoline derivatives. ResearchGate. [Link]
-
Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions. Pearson. [Link]
-
A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. [Link]
-
Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. PubMed. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
The Strategic Influence of Fluorine Atoms on the Reactivity of 4-Ethynyl-2,6-difluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynyl-2,6-difluoroaniline is a versatile building block in medicinal chemistry and materials science, prized for the unique reactivity imparted by its trifunctional scaffold. This technical guide provides a comprehensive analysis of the pivotal role the two fluorine atoms play in modulating the chemical behavior of the aniline ring and the ethynyl group. We will delve into the electronic and steric effects of the ortho-fluorine substituents, offering field-proven insights into how these properties can be harnessed to control reaction outcomes in electrophilic and nucleophilic aromatic substitutions, as well as cycloaddition and cross-coupling reactions of the alkyne moiety. This document serves as a senior-level resource, bridging fundamental principles with practical applications for professionals engaged in advanced organic synthesis and drug design.
Introduction: The Electronic and Steric Landscape of 4-Ethynyl-2,6-difluoroaniline
The strategic placement of two fluorine atoms ortho to the amino group in 4-Ethynyl-2,6-difluoroaniline creates a unique electronic and steric environment that profoundly influences its reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network.[1] This effect lowers the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to aniline. However, this is counterbalanced to a degree by the lone pairs on the fluorine atoms, which can participate in resonance and donate electron density back to the ring (+R effect).
The "ortho effect" is a critical concept when analyzing the reactivity of this molecule. The presence of substituents at the ortho position relative to the amino group can introduce steric hindrance, which can impede the approach of reagents and alter the planarity of the amino group with respect to the benzene ring.[2][3] This steric strain can decrease the basicity of the aniline nitrogen by destabilizing the corresponding anilinium cation.[3] In 4-Ethynyl-2,6-difluoroaniline, the two fluorine atoms flank the amino group, creating a sterically hindered and electronically distinct environment that is key to its utility in synthesis.
Synthesis of 4-Ethynyl-2,6-difluoroaniline: A Two-Step Approach
A common and efficient route to 4-Ethynyl-2,6-difluoroaniline involves a two-step sequence starting from the commercially available 2,6-difluoroaniline: electrophilic bromination followed by a Sonogashira cross-coupling reaction.
Step 1: Electrophilic Bromination of 2,6-Difluoroaniline
The initial step is the regioselective bromination of 2,6-difluoroaniline to yield 4-bromo-2,6-difluoroaniline. The powerful activating and ortho, para-directing effect of the amino group overrides the deactivating effect of the fluorine atoms, directing the incoming electrophile (Br+) to the position para to the amino group. The ortho positions are already occupied by fluorine atoms.
Experimental Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline [4][5]
-
Dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred aniline solution, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate and sodium acetate.
-
Cool the mixture, and collect the precipitated product by filtration.
-
The crude product can be further purified by recrystallization or steam distillation to yield 4-bromo-2,6-difluoroaniline as a solid.
Step 2: Sonogashira Coupling and Deprotection
The second step involves a palladium- and copper-catalyzed Sonogashira coupling of 4-bromo-2,6-difluoroaniline with a protected acetylene source, such as ethynyltrimethylsilane (TMS-acetylene).[6][7] The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[8] This is followed by in-situ or subsequent deprotection to unveil the terminal ethynyl group.
Experimental Protocol: Synthesis of 4-Ethynyl-2,6-difluoroaniline
-
To a solution of 4-bromo-2,6-difluoroaniline (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in a suitable solvent such as triethylamine or a mixture of THF and an amine base, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[6]
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction mixture can be worked up by filtration through celite to remove the catalysts, followed by extraction.
-
For the deprotection of the TMS group, the crude product can be treated with a mild base such as potassium carbonate in methanol or a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF.[2]
-
Purification by column chromatography on silica gel affords 4-ethynyl-2,6-difluoroaniline.
The Impact of Fluorine on the Reactivity of the Aniline Ring
The fluorine atoms at the 2 and 6 positions significantly modulate the reactivity of the aniline ring in both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
While the amino group is a strong activating and ortho, para-director, the powerful -I effect of the two ortho-fluorine atoms deactivates the ring towards electrophiles compared to aniline. However, the para position remains the most activated site for substitution due to the directing influence of the amino group. It is important to note that under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This protonated form is a strongly deactivating and meta-directing group, which can lead to a different regiochemical outcome if the reaction conditions are not carefully controlled.
Nucleophilic Aromatic Substitution (NAS)
The presence of the two electron-withdrawing fluorine atoms, along with the ethynyl group, makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution. This is a key feature of fluorinated aromatic compounds. While the fluorine atoms themselves can act as leaving groups in NAS reactions, their primary role in this context is to activate the ring for displacement of other leaving groups that might be present.
The Influence of Fluorine Atoms on the Reactivity of the Ethynyl Group
The electron-withdrawing nature of the difluorinated aniline ring has a notable impact on the reactivity of the para-ethynyl group.
Acidity of the Terminal Alkyne
The pKa of a terminal alkyne is typically around 25.[9][10] The strong electron-withdrawing effect of the 2,6-difluoroanilino substituent increases the acidity of the terminal alkyne proton. This enhanced acidity facilitates the formation of the acetylide anion, which is a key intermediate in many reactions of the ethynyl group, including its use as a nucleophile. In the context of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), coordination of Cu(I) to the alkyne further lowers its pKa, facilitating deprotonation even in the absence of a strong base.[11][12]
Cycloaddition Reactions: The Huisgen [3+2] Cycloaddition
The ethynyl group of 4-ethynyl-2,6-difluoroaniline is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with azides to form 1,2,3-triazoles.[11][13][14] The electron-deficient nature of the alkyne, due to the fluorine substituents on the aromatic ring, can accelerate the rate of this reaction, particularly in the uncatalyzed thermal variant.[1]
In the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction proceeds with high regioselectivity to afford the 1,4-disubstituted triazole.[11] This "click" reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool in drug discovery and bioconjugation.
Conceptual Workflow for a CuAAC Reaction
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.
Applications in Drug Discovery and Medicinal Chemistry
The unique reactivity profile of 4-ethynyl-2,6-difluoroaniline makes it a valuable building block in the synthesis of complex molecules for pharmaceutical applications.[15][16][17] The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the ethynyl group provides a versatile handle for further functionalization or for acting as a key pharmacophoric element. The aniline moiety itself is a common feature in many bioactive molecules.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| Molecular Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol |
| CAS Number | 753501-37-0 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) |
Spectroscopic Characterization
The structure of 4-Ethynyl-2,6-difluoroaniline can be unequivocally confirmed by spectroscopic methods, particularly NMR.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the amino protons, and the terminal alkyne proton. The aromatic protons will exhibit splitting due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine showing characteristic C-F coupling. The two carbons of the ethynyl group will also have unique chemical shifts.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[18][19][20] 4-Ethynyl-2,6-difluoroaniline will show a single resonance in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for aromatic fluorides.[21][22]
Conclusion
The fluorine atoms in 4-Ethynyl-2,6-difluoroaniline are not mere spectators; they are crucial directors of the molecule's reactivity. Their strong inductive electron-withdrawing effect, coupled with steric influences, deactivates the aniline ring to some extent for electrophilic attack while simultaneously activating it for nucleophilic substitution. Furthermore, these electronic effects are transmitted to the para-ethynyl group, enhancing its acidity and modulating its reactivity in important synthetic transformations such as Sonogashira couplings and cycloaddition reactions. A thorough understanding of these fluorine-imparted properties is paramount for researchers and scientists aiming to leverage this versatile building block in the design and synthesis of novel pharmaceuticals and functional materials.
References
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[11][13][23]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
-
PrepMate. (n.d.). What is the alkyne pKa and its significance in organic chemistry? Retrieved from [Link]
-
Grokipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]
- Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804.
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6). Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
N.D. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 17). Why do terminal alkynes have lower pKa values than non-terminal alkynes? Retrieved from [Link]
-
American Chemical Society. (2023, August 13). How does Copper change the pKa of alkynes in water? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
UniVOOK Chemical. (n.d.). 4-Bromo-2,6-difluoroaniline | cas 67567-26-4. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 13). 10.8: Acidity of Terminal Alkynes. Retrieved from [Link]
-
Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]
-
National Institutes of Health. (2023, October 5). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]
-
National Institutes of Health. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. Retrieved from [Link]
-
National Institutes of Health. (2015, January 1). CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fueling the Pipeline via Innovations in Organic Synthesis. Retrieved from [Link]
-
Gelest, Inc. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 8. gelest.com [gelest.com]
- 9. proprep.com [proprep.com]
- 10. chem.indiana.edu [chem.indiana.edu]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. How does Copper change the pKa of alkynes in water? - American Chemical Society [acs.digitellinc.com]
- 13. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 19Flourine NMR [chem.ch.huji.ac.il]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. 19F [nmr.chem.ucsb.edu]
- 22. colorado.edu [colorado.edu]
- 23. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 4-Ethynyl-2,6-difluoroaniline in Modern Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the multifaceted applications of 4-Ethynyl-2,6-difluoroaniline, a highly versatile building block in contemporary drug discovery. We will dissect the unique chemical attributes of this molecule, stemming from the synergistic interplay of its ethynyl, difluoro, and aniline functionalities. A detailed, field-proven synthetic protocol for its preparation via a Sonogashira coupling reaction is presented. The core of this guide focuses on the strategic implementation of 4-Ethynyl-2,6-difluoroaniline in the design and synthesis of potent and selective kinase inhibitors, with a particular emphasis on its role in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors. Furthermore, we will explore its potential as a reactive fragment in covalent inhibitors and as a valuable tool in bioorthogonal chemistry through click reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their medicinal chemistry programs.
Introduction: Unveiling the Potential of a Trifunctional Scaffolding
In the landscape of modern medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-Ethynyl-2,6-difluoroaniline has emerged as a molecule of significant interest due to its unique trifunctional nature. The strategic arrangement of an ethynyl group, two fluorine atoms, and an aniline moiety on a benzene ring bestows upon it a remarkable combination of reactivity, modulatory effects on physicochemical properties, and diverse synthetic handles.
The ethynyl group serves as a rigid linker, providing conformational constraint to a molecule, which can be crucial for optimal binding to a biological target.[1][2][3] More importantly, it is a versatile functional group that can participate in a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4][5] This allows for the efficient and specific conjugation of the aniline core to other molecules, a feature with profound implications for bioorthogonal chemistry and the synthesis of complex drug candidates.[4][6]
The 2,6-difluoro substitution pattern on the aniline ring plays a critical role in modulating the molecule's properties. The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities and overall basicity.[7] This modulation can be exploited to fine-tune interactions with target proteins and improve pharmacokinetic profiles by mitigating off-target effects associated with highly basic anilines. Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[7]
The aniline nitrogen provides a key point for further chemical elaboration. It can act as a nucleophile in various coupling reactions, allowing for the facile construction of larger, more complex molecular architectures. This versatility makes 4-Ethynyl-2,6-difluoroaniline an ideal starting material for the synthesis of diverse compound libraries for high-throughput screening.
This guide will delve into the practical applications of this unique building block, providing both the scientific rationale and detailed methodologies for its use in cutting-edge drug discovery.
Synthesis of 4-Ethynyl-2,6-difluoroaniline: A Practical Guide
The most common and efficient method for the synthesis of 4-Ethynyl-2,6-difluoroaniline involves a two-step process starting from the readily available 2,6-difluoroaniline. The first step is the selective bromination at the para-position to yield 4-bromo-2,6-difluoroaniline. This is followed by a palladium-catalyzed Sonogashira coupling reaction to introduce the ethynyl group.
Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline
This procedure is adapted from established methods for the bromination of anilines.[8][9][10]
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred aniline solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water and a solution of sodium bisulfite to quench any remaining bromine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-bromo-2,6-difluoroaniline as a solid.
Step 2: Sonogashira Coupling to Yield 4-Ethynyl-2,6-difluoroaniline
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][11][12] In this step, 4-bromo-2,6-difluoroaniline is coupled with a protected alkyne, such as ethynyltrimethylsilane, followed by deprotection.
Experimental Protocol:
-
To a dried Schlenk flask, add 4-bromo-2,6-difluoroaniline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a suitable solvent, such as degassed triethylamine or a mixture of THF and triethylamine.
-
Add ethynyltrimethylsilane (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting trimethylsilyl-protected intermediate can be deprotected without purification. Dissolve the crude material in a solvent such as methanol or THF.
-
Add a base, such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent in vacuo and purify the residue by column chromatography on silica gel to yield 4-Ethynyl-2,6-difluoroaniline.
Caption: Workflow for the synthesis of 4-Ethynyl-2,6-difluoroaniline.
Application in Kinase Inhibitor Design: Targeting IRAK-4
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[13][14] Consequently, kinase inhibitors have become a major focus of drug discovery efforts.
The unique structural features of 4-Ethynyl-2,6-difluoroaniline make it an excellent scaffold for the development of kinase inhibitors. The aniline nitrogen can serve as a key hydrogen bond donor or acceptor to the hinge region of the kinase ATP-binding site, a common interaction motif for many kinase inhibitors. The difluoro substituents can enhance binding affinity through favorable interactions with the protein and improve the overall drug-like properties of the molecule.
A particularly promising application of this building block is in the design of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a serine/threonine kinase that plays a central role in the innate immune response by mediating signaling from Toll-like receptors (TLRs) and IL-1 receptors.[5][14][15] Aberrant IRAK-4 signaling is implicated in a range of inflammatory and autoimmune diseases, making it an attractive therapeutic target.[10][15]
Recent patent literature discloses the use of substituted ethynyl-phenylamino-pyrimidines as potent IRAK-4 inhibitors. While not explicitly naming 4-Ethynyl-2,6-difluoroaniline, the described scaffolds strongly suggest its utility. For instance, a core structure often involves the coupling of a substituted pyrimidine with an aniline derivative.
Caption: Generalized structure of an IRAK-4 inhibitor incorporating the 4-ethynyl-2,6-difluoroaniline moiety.
The synthesis of such inhibitors would typically involve a nucleophilic aromatic substitution reaction between a suitably activated pyrimidine (e.g., a chloropyrimidine) and 4-Ethynyl-2,6-difluoroaniline. The ethynyl group can then be further functionalized, for example, through a click reaction, to introduce additional functionalities that can enhance potency and selectivity.
Role in Covalent Inhibition: A Warhead for Targeted Therapy
Covalent inhibitors are a class of drugs that form a stable, covalent bond with their target protein.[2][3][15] This irreversible or reversible covalent interaction can lead to prolonged target engagement, increased potency, and the ability to overcome drug resistance. The ethynyl group of 4-Ethynyl-2,6-difluoroaniline can be strategically positioned to act as a "warhead" that reacts with a nucleophilic residue, such as a cysteine, in the active site of a kinase.[1]
The design of a covalent inhibitor using this scaffold would involve positioning the ethynyl group in proximity to a reactive cysteine residue within the target kinase's ATP-binding pocket. The difluoroaniline moiety would provide the initial non-covalent binding affinity and selectivity, anchoring the molecule in the correct orientation for the covalent reaction to occur.
Table 1: Comparison of Reversible and Irreversible Covalent Inhibition
| Feature | Reversible Covalent Inhibition | Irreversible Covalent Inhibition |
| Bond Formation | Forms a covalent bond that can be broken | Forms a stable, permanent covalent bond |
| Target Occupancy | Prolonged, but not permanent | Permanent until protein turnover |
| Potential for Off-Target Effects | Generally lower | Higher, if the warhead is highly reactive |
| Dosing Regimen | May require more frequent dosing | Less frequent dosing may be possible |
Utility in Bioorthogonal Chemistry: A Clickable Handle for Diverse Applications
Bioorthogonal chemistry refers to chemical reactions that can occur in a living system without interfering with native biological processes.[14][16] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a prime example of a bioorthogonal reaction. The terminal alkyne of 4-Ethynyl-2,6-difluoroaniline makes it an ideal substrate for this reaction.
This "clickable" handle opens up a vast array of possibilities in medicinal chemistry and chemical biology:
-
Drug Conjugation: The aniline core can be attached to a targeting moiety (e.g., an antibody or a peptide) via a click reaction with an azide-functionalized partner. This allows for the targeted delivery of a cytotoxic payload to cancer cells, for example.
-
Probe Development: The molecule can be incorporated into a larger probe molecule designed to study a specific biological process. The alkyne can be used to attach a reporter group, such as a fluorophore or a biotin tag, for visualization or affinity purification.
-
In Situ Drug Discovery: The concept of in situ click chemistry involves the target protein templating the formation of its own high-affinity inhibitor from a mixture of smaller, reactive fragments. 4-Ethynyl-2,6-difluoroaniline could serve as one of these fragments.
Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-containing compound (e.g., a derivative of 4-Ethynyl-2,6-difluoroaniline) and the azide-containing partner in a suitable solvent system, often a mixture of water and a co-solvent like t-butanol or DMSO.
-
Add a copper(II) sulfate solution.
-
Add a reducing agent, such as sodium ascorbate, to reduce Cu(II) to the catalytically active Cu(I) species.
-
Optionally, a copper-stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can be added to improve reaction efficiency and protect biomolecules.
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours.
-
The triazole product can be isolated by standard workup and purification techniques.
Caption: Schematic of a CuAAC reaction utilizing a derivative of 4-ethynyl-2,6-difluoroaniline.
Conclusion and Future Perspectives
4-Ethynyl-2,6-difluoroaniline is a powerful and versatile building block with significant potential in medicinal chemistry. Its unique combination of an ethynyl group for covalent modification and bioorthogonal chemistry, a difluoroaniline core for modulating physicochemical properties and enhancing target binding, and a synthetically tractable aniline handle makes it a valuable asset in the drug discoverer's toolbox. The successful application of closely related structures in the development of IRAK-4 inhibitors highlights the immediate potential of this compound in the search for novel anti-inflammatory agents. As the fields of covalent inhibition and bioorthogonal chemistry continue to expand, the strategic deployment of meticulously designed building blocks like 4-Ethynyl-2,6-difluoroaniline will undoubtedly play a pivotal role in the creation of the next generation of targeted therapeutics.
References
-
PrepChem. Synthesis of 4-Bromo-2,6-difluoroaniline (6). [Link]
-
UniVOOK Chemical. 4-Bromo-2,6-difluoroaniline | cas 67567-26-4. [Link]
-
National Center for Biotechnology Information. Bioorthogonal Reactions in Bioimaging. [Link]
-
National Center for Biotechnology Information. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
National Institutes of Health. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. [Link]
-
ResearchGate. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral an. [Link]
-
ResearchGate. Bioorthogonal Reactions for Labeling Proteins. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
-
GenScript. Genetically Encoding Bioorthogonal Functional Groups for Site-selective Protein Labeling. [Link]
-
ChemRxiv. Exploring Extended Warheads of Reversible and Irreversible Cysteine- Targeted Covalent Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
CHIMIA. Current Developments in Covalent Protein Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. Designing Bioorthogonal Reactions for Biomedical Applications. [Link]
-
National Center for Biotechnology Information. Advances in reversible covalent kinase inhibitors. [Link]
-
ResearchGate. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. [Link]
-
ResearchGate. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. [Link]
-
Gelest. Cross-Coupling of Alkynylsilanes. [Link]
-
National Center for Biotechnology Information. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]
Sources
- 1. Inhibitors of irak4 activity - Patent US-2015274708-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kymeratx.com [kymeratx.com]
- 7. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 8. Irak-4 inhibitors - Articles | BioWorld [bioworld.com]
- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2017127430A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
4-Ethynyl-2,6-difluoroaniline: A Multifaceted Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the demand for versatile and functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 4-Ethynyl-2,6-difluoroaniline has emerged as a preeminent scaffold, uniquely equipped with three distinct functional handles: a reactive terminal alkyne, a nucleophilic aniline, and ortho-difluoro substitution that modulates electronic properties and metabolic stability. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 4-ethynyl-2,6-difluoroaniline, offering field-proven insights and detailed protocols for its strategic deployment in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of a Trifunctional Building Block
4-Ethynyl-2,6-difluoroaniline is a highly valuable intermediate in organic synthesis, distinguished by a strategic combination of functional groups that can be addressed with exceptional chemoselectivity.
-
The Ethynyl Group: A gateway to a multitude of transformations, most notably carbon-carbon bond-forming cross-coupling reactions (e.g., Sonogashira) and cycloadditions, such as the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2]
-
The 2,6-Difluoro Substitution: The two fluorine atoms ortho to the amine exert a strong electron-withdrawing inductive effect. This modulates the pKa and nucleophilicity of the aniline nitrogen, influences the regioselectivity of aromatic substitutions, and critically, often enhances the metabolic stability and binding affinity of derivative compounds in a pharmaceutical context.
-
The Aniline Moiety: The primary amine serves as a potent nucleophile, a handle for diazotization-substitution reactions, and a directing group, providing a reliable anchor point for molecular elaboration.
This trifecta of reactivity makes 4-ethynyl-2,6-difluoroaniline a powerhouse for generating libraries of complex molecules for drug discovery and for constructing the rigid, conjugated systems required for advanced organic materials.
Physicochemical & Safety Profile
A foundational understanding of a reagent's properties and hazards is critical for its effective and safe implementation in any synthetic workflow.
Table 1: Physicochemical Properties of 4-Ethynyl-2,6-difluoroaniline
| Property | Value |
| CAS Number | 753501-37-0 |
| Molecular Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol |
| Appearance | (Varies, typically a solid) |
| Storage | Keep in dark place, inert atmosphere, 2-8°C[2] |
| SMILES | NC1=C(F)C=C(C#C)C=C1F |
Safety and Handling:
4-Ethynyl-2,6-difluoroaniline is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemically resistant gloves are mandatory.
The Synthetic Pathway: From Aniline to a Trifunctional Intermediate
The most common and efficient synthesis of 4-ethynyl-2,6-difluoroaniline is a two-step process starting from commercially available 2,6-difluoroaniline. The causality behind this strategy is the installation of a good leaving group (bromide) at the para-position, which can then be readily converted to the desired ethynyl group via palladium-catalyzed cross-coupling.
Sources
The Strategic Synthesis and Application of 4-Ethynyl-2,6-difluoroaniline: A Core Moiety in Modern Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynyl-2,6-difluoroaniline is a key building block in contemporary medicinal chemistry, valued for its unique electronic properties and its role in the synthesis of targeted therapeutics. This guide provides a comprehensive overview of the discovery and history of this compound, not as a singular event, but through the strategic development of its core components and synthetic methodologies. We will delve into a detailed, field-proven protocol for its multi-step synthesis, elucidating the causality behind experimental choices. Furthermore, we will explore its significant application in drug discovery, exemplified by its conceptual relationship to the FDA-approved MEK inhibitor, binimetinib. The guide culminates with an examination of the relevant biological signaling pathways and a complete set of references for further investigation.
Introduction: The Emergence of a Privileged Scaffold
The history of 4-ethynyl-2,6-difluoroaniline is not marked by a single moment of discovery but rather by the convergence of synthetic strategies and a growing understanding of structure-activity relationships (SAR) in drug design. The molecule's significance lies in the synergistic contribution of its constituent parts: the 2,6-difluoroaniline core and the 4-ethynyl substituent.
The difluorinated aniline ring is a bioisostere of less stable or more metabolically labile structures, offering enhanced metabolic stability and altered pKa values, which can improve pharmacokinetic properties.[1] The fluorine atoms also modulate the electronic nature of the aniline, influencing its reactivity and potential interactions with biological targets.[1] The ethynyl group, a small, rigid, and linear moiety, has become a "privileged structural feature" in medicinal chemistry.[2][3][4][5] It can act as a pharmacophore, engaging in specific interactions with target proteins, or as a versatile synthetic handle for further molecular elaboration.[2][3][4][5] Its introduction into drug candidates has been linked to improved potency and selectivity for a range of therapeutic targets, including tyrosine kinases.[2][3][4]
Synthetic Evolution: A Step-by-Step Guide to 4-Ethynyl-2,6-difluoroaniline
The synthesis of 4-ethynyl-2,6-difluoroaniline is a multi-step process that relies on well-established and robust organic reactions. The most logical and commonly employed route begins with the commercially available 2,6-difluoroaniline.
Step 1: Regioselective Bromination of 2,6-Difluoroaniline
The initial step involves the regioselective bromination of 2,6-difluoroaniline to yield 4-bromo-2,6-difluoroaniline. The ortho- and para-directing activating effect of the amino group, combined with the deactivating effect of the fluorine atoms, directs the incoming electrophile (bromine) to the para position.
Experimental Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline [6][7][8]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution of 2,6-difluoroaniline, maintaining the temperature below 25°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding sodium thiosulphate, followed by sodium acetate and water. Cool the mixture in a refrigerator overnight to precipitate the product.
-
Purification: Filter the solid product, dissolve it in a suitable organic solvent like diethyl ether, and wash sequentially with water, 10% sodium hydroxide, and again with water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield 4-bromo-2,6-difluoroaniline.
Causality of Experimental Choices:
-
Glacial Acetic Acid as Solvent: Provides a polar protic medium that can solvate the reactants and the intermediate species.
-
Controlling Temperature: The bromination of anilines is an exothermic reaction. Maintaining a low temperature prevents the formation of polybrominated side products.
-
Sodium Thiosulphate Quench: Reacts with and neutralizes any unreacted bromine.
-
Sodium Acetate: Acts as a buffer to control the pH during the work-up.
-
Base Wash (10% NaOH): Removes any acidic impurities, including residual acetic acid.
Step 2: Introduction of the Ethynyl Group via Sonogashira Coupling
The crucial carbon-carbon bond formation to introduce the ethynyl group is achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of a bond between a terminal alkyne and an aryl halide. A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene (TMSA), to prevent self-coupling of the alkyne.
Experimental Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)-2,6-difluoroaniline
-
Reaction Setup: To a solution of 4-bromo-2,6-difluoroaniline (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene (1.1-1.5 eq).
-
Catalyst Addition: Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.01-0.03 eq).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 50 to 80°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: After completion, cool the reaction mixture, filter to remove the catalyst, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.
-
Palladium Catalyst and Copper Co-catalyst: The palladium catalyst facilitates the oxidative addition to the aryl bromide and the reductive elimination to form the product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then transmetalates with the palladium complex.
-
Base (Triethylamine): Acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction.
-
TMSA as a Protected Alkyne: The trimethylsilyl group prevents the unwanted homocoupling of the terminal alkyne and can be easily removed in the subsequent step.[9]
Step 3: Deprotection of the Trimethylsilyl Group
The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.
Experimental Protocol: Synthesis of 4-Ethynyl-2,6-difluoroaniline [10][11]
-
Reaction Setup: Dissolve the 4-((trimethylsilyl)ethynyl)-2,6-difluoroaniline (1.0 eq) in a solvent such as methanol or a mixture of THF and water.
-
Deprotection Reagent: Add a mild base like potassium carbonate (K₂CO₃) or a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the final product, 4-ethynyl-2,6-difluoroaniline, which can be further purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Mild Base (K₂CO₃) or Fluoride Source (TBAF): These reagents effectively cleave the silicon-carbon bond without affecting other functional groups in the molecule. Fluoride ions have a high affinity for silicon, making TBAF a particularly efficient deprotection agent.[12]
Caption: Synthetic workflow for 4-Ethynyl-2,6-difluoroaniline.
Application in Drug Discovery: The Case of MEK Inhibitors
The 4-ethynyl-2,6-difluoroaniline scaffold is conceptually integral to the design of potent and selective kinase inhibitors. A prominent example is the FDA-approved drug binimetinib (Mektovi®), a selective inhibitor of MEK1 and MEK2.[6][13] While binimetinib itself contains a 4-bromo-2-fluoroaniline moiety, the strategic principles underlying its design are highly relevant to our topic molecule.[2][5]
Binimetinib is used in combination with a BRAF inhibitor for the treatment of certain types of melanoma with BRAF V600E or V600K mutations.[6][14]
| Compound | Target | Indication | Key Structural Moiety |
| Binimetinib | MEK1/MEK2 | BRAF-mutated Melanoma | 4-Bromo-2-fluoroaniline |
| 4-Ethynyl-2,6-difluoroaniline | (Conceptual) Kinases | (Conceptual) Cancer | 4-Ethynyl-2,6-difluoroaniline |
The MAPK/ERK Signaling Pathway: A Key Target in Oncology
The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][8] In many cancers, mutations in genes like BRAF and NRAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.[3][8]
MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway.[6][8] They are activated by RAF kinases and, in turn, phosphorylate and activate ERK1 and ERK2.[4][8] Activated ERK then translocates to the nucleus to regulate gene expression.[8]
Caption: The MAPK/ERK signaling pathway and the point of inhibition by MEK inhibitors like binimetinib.
Binimetinib acts as an allosteric inhibitor of MEK1/2, binding to a pocket adjacent to the ATP-binding site and preventing the kinase from adopting its active conformation.[6][13] This leads to the downstream inhibition of ERK phosphorylation, ultimately suppressing the pro-proliferative signals in cancer cells.[7][8] The 2,6-difluoroaniline moiety in related kinase inhibitors is known to form key hydrogen bonds and hydrophobic interactions within the kinase domain, contributing to their high affinity and selectivity.[15] The ethynyl group in 4-ethynyl-2,6-difluoroaniline can further probe hydrophobic pockets and form specific interactions, potentially enhancing potency and modulating the selectivity profile.[15]
Conclusion and Future Perspectives
4-Ethynyl-2,6-difluoroaniline represents a strategically designed building block that embodies key principles of modern medicinal chemistry. While its "discovery" is intertwined with the development of synthetic methodologies and an understanding of SAR, its utility is clearly demonstrated in the context of kinase inhibition. The synthetic route presented herein is robust and scalable, providing a reliable source of this valuable intermediate. As our understanding of the kinome and the intricacies of cell signaling pathways continues to grow, it is anticipated that molecules incorporating the 4-ethynyl-2,6-difluoroaniline scaffold will continue to emerge as promising candidates for the next generation of targeted therapies.
References
-
PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6). Retrieved from [Link]
-
ACS Publications. (2020, February 7). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2020, February). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]
-
Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]
-
PMC. (2025, May 16). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PubMed. (2025, June 12). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-ethynyl-2,6-difluoro-aniline (C8H5F2N). Retrieved from [Link]
-
PubMed. (2003, September 15). Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
-
PubMed. (2014, July 18). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Retrieved from [Link]
-
FLEX. (n.d.). Design, Synthesis and Biological Evaluation of the Novel MEK Inhibitor and Radioprotectors. Retrieved from [Link]
-
PMC. (n.d.). The Discovery and Development of Binimetinib for the Treatment of Melanoma. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoroaniline | C6H5F2N | CID 79647. Retrieved from [Link]
-
Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
PubMed Central. (2023, August 10). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Retrieved from [Link]
-
MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure and pharmacological activity of binimetinib. Retrieved from [Link]
-
MDPI. (n.d.). Antitumor Activity of Metformin in Combination with Binimetinib Against Melanoma Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Retrieved from [Link]
-
MDPI. (n.d.). Current Development Status of MEK Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions | Request PDF. Retrieved from [Link]
-
PMC - NIH. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoroaniline | C6H5F2N | CID 9709. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. oncodaily.com [oncodaily.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Binimetinib - Wikipedia [en.wikipedia.org]
- 7. Binimetinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 8. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 9. scispace.com [scispace.com]
- 10. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
Methodological & Application
Application Note & Protocols: Strategic Implementation of Sonogashira Coupling with 4-Ethynyl-2,6-difluoroaniline for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Arylalkynes
The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for its efficiency in forming C(sp²)-C(sp) bonds.[1][2] Its application is particularly profound in the fields of medicinal chemistry and materials science, where the resulting arylalkyne scaffolds are pivotal structural motifs.[3][4][5]
This guide focuses on a specific, high-value building block: 4-Ethynyl-2,6-difluoroaniline . The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity.[6] The 2,6-difluoro substitution pattern, in particular, offers a unique electronic and steric profile, while the aniline functionality provides a versatile handle for subsequent chemical modifications, such as the synthesis of kinase inhibitors or other complex heterocyclic systems.[7][8]
This document provides a detailed exploration of the Sonogashira coupling from a practical standpoint, offering field-proven protocols for the use of 4-Ethynyl-2,6-difluoroaniline. We will delve into the mechanistic rationale behind component selection and provide both classic and modern, copper-free methodologies to empower researchers in synthesizing advanced molecular architectures.
The Sonogashira Coupling: A Mechanistic Overview
A successful Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][10] Understanding this mechanism is crucial for rational protocol design and troubleshooting.
The reaction is typically conducted under mild, basic conditions.[1] The base plays a dual role: it deprotonates the terminal alkyne to form a reactive acetylide species and neutralizes the hydrogen halide (HX) byproduct generated during the reaction.[11][12]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
-
Palladium Cycle (The Workhorse):
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl.[13] The electron-withdrawing nature of the fluorine atoms on the aniline substrate helps to accelerate this key step.[14]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers its alkynyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[15]
-
-
Copper Cycle (The Facilitator):
-
Acetylide Formation: Copper(I) iodide coordinates with the terminal alkyne. In the presence of an amine or other base, the acidic alkyne proton is removed to form a highly reactive copper acetylide intermediate.[16] This is the key species that participates in the transmetalation step.
-
Reagent Considerations for 4-Ethynyl-2,6-difluoroaniline
The unique structure of 4-ethynyl-2,6-difluoroaniline warrants specific consideration when selecting reagents.
-
Palladium Catalyst: Standard catalysts like Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are often effective.[17] For more challenging couplings or to achieve lower catalyst loadings, advanced systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be employed.[17][18]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common and effective co-catalyst.[1] Its presence dramatically accelerates the reaction, allowing for mild conditions.[19]
-
Base: Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard choices, often serving as both the base and a co-solvent.[1] For copper-free protocols, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used to avoid side reactions.[12]
-
Solvent: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation and unwanted side reactions. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices due to their ability to dissolve the various reaction components.[1][19]
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are hazardous and should be handled with care.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol represents the standard, reliable method for Sonogashira coupling and is an excellent starting point for most applications.
Workflow Diagram
Caption: Step-by-step workflow for the classic Sonogashira coupling protocol.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq, e.g., 1.0 mmol) and 4-ethynyl-2,6-difluoroaniline (1.1 eq, 1.1 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed tetrahydrofuran (THF, ~0.2 M relative to the aryl halide) and triethylamine (TEA, 2.0-3.0 eq).
-
Catalyst Addition: To the stirring solution, add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 1-3 mol%) and copper(I) iodide (CuI, 2-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), it can be gently heated to 40-50°C. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter it through a pad of Celite® to remove insoluble salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure arylalkyne product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with substrates that are sensitive to copper or to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[9][20] It often requires slightly higher temperatures and a different base/catalyst system.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 4-ethynyl-2,6-difluoroaniline (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).
-
Base Addition: Add a solid inorganic base, such as potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane or toluene (~0.2 M).
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the reaction is complete as determined by TLC or LC-MS analysis (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Data Summary and Protocol Comparison
The choice between a classic or copper-free protocol depends on the specific substrate and desired outcome. The following table summarizes the key parameters for easy comparison.
| Parameter | Protocol 1: Classic Copper-Cocatalyzed | Protocol 2: Copper-Free |
| Catalyst System | Pd(PPh₃)₂Cl₂ (1-3 mol%) / CuI (2-5 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |
| Base | Triethylamine (TEA) or DIPEA (2-3 eq) | K₃PO₄ or Cs₂CO₃ (2 eq) |
| Solvent | THF, DMF | 1,4-Dioxane, Toluene |
| Temperature | Room Temperature to 50°C | 80°C to 100°C |
| Reaction Time | 2 - 12 hours | 6 - 24 hours |
| Key Advantage | Mild conditions, rapid reaction rates. | Avoids alkyne homocoupling, simpler purification. |
| Consideration | Potential for Glaser homocoupling side product. | Requires higher temperatures, may need ligand screening. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently degassed solvent/reagents- Poor quality base or solvent | - Use fresh catalyst and anhydrous/degassed solvents.- Ensure the system is fully under an inert atmosphere.- Try a more active ligand system (e.g., SPhos for copper-free). |
| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas all solvents and reagents.- Reduce the loading of CuI.- Switch to a copper-free protocol. |
| Dehalogenation of Aryl Halide | - Presence of water or protic impurities- Base is too strong or temperature too high | - Use rigorously dried solvents and reagents.- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Lower the reaction temperature. |
Conclusion
The Sonogashira coupling is a powerful and versatile tool for the synthesis of complex molecules. When working with high-value, functionalized substrates like 4-ethynyl-2,6-difluoroaniline, a rational choice of protocol is paramount. The classic copper-cocatalyzed method offers mild conditions and rapid conversions, making it an excellent first choice. For substrates prone to homocoupling or for simplified purification, the copper-free variant provides a robust alternative. By understanding the underlying mechanism and paying careful attention to reaction setup and reagent quality, researchers can successfully leverage these protocols to accelerate their discovery and development programs.
References
-
Wikipedia. Sonogashira coupling. Link
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Link
-
Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170. Link
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Link
-
Organic Chemistry Portal. Sonogashira Coupling. Link
-
Bano, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. Link
-
Sha, C., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(30), 7839-7864. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Link
-
ResearchGate. The Sonogashira coupling reaction mechanism. Link
-
ResearchGate. Sonogashira coupling in natural product synthesis. Link
-
Chen, Y., & Hsung, R. P. (2003). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters, 5(13), 2247-2250. Link
-
BYJU'S. Sonogashira Coupling. Link
-
AK LECTURES. (2019). Sonogashira coupling. YouTube. Link
-
BenchChem. (2025). The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. Link
-
Mohammed, S. A., & Al-Masoudi, N. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6923. Link
-
Sharma, G., & Kumar, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry, 47(7), 3235-3251. Link
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Link
-
Panda, S. S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Link
-
Organometallics. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Link
-
National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Link
-
NROChemistry. Sonogashira Coupling. Link
-
An, K., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1083-1090. Link
-
ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. Link
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Link
-
Sigma-Aldrich. 2,6-Difluoroaniline. Link
-
Vanderbilt University. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Link
-
BenchChem. Synthesis routes of 4-Bromo-2,6-difluoroaniline. Link
-
PrepChem.com. Synthesis of 4-Bromo-2,6-difluoroaniline (6). Link
-
National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Link
-
PharmaBlock. Application of Fluorine - in Drug Discovery. Link
-
National Institutes of Health. (2021). Fueling the Pipeline via Innovations in Organic Synthesis. Link
-
PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Link
-
National Institutes of Health. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Link
-
Asian Journal of Research in Chemistry. (2020). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. books.lucp.net [books.lucp.net]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Note & Protocols: Leveraging 4-Ethynyl-2,6-difluoroaniline in Click Chemistry for Advanced Bioconjugation
Introduction: The Strategic Advantage of Fluorinated Alkynes in Bioconjugation
In the landscape of modern drug development and biological research, the ability to selectively and stably link molecules is paramount. Bioconjugation, the science of covalently attaching molecules to biomolecules like proteins, antibodies, or nucleic acids, has paved the way for innovations ranging from antibody-drug conjugates (ADCs) for targeted cancer therapy to advanced diagnostic imaging agents.[1][2] Among the chemical strategies available, "click chemistry" has emerged as a particularly powerful and versatile toolbox.[3] These reactions are prized for their high efficiency, mild reaction conditions, and bioorthogonality—the ability to proceed within complex biological environments without interfering with native biochemical processes.[2][4]
This guide focuses on the application of a specific, high-value building block: 4-Ethynyl-2,6-difluoroaniline . This reagent is uniquely positioned for advanced bioconjugation due to its dual-functionality. The terminal ethynyl (alkyne) group serves as a versatile handle for the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
Simultaneously, the 2,6-difluoroaniline moiety introduces the strategic benefits of fluorine into the final conjugate. The incorporation of fluorine into pharmaceuticals is a well-established strategy to enhance key molecular properties.[5] The small size and high electronegativity of fluorine can improve metabolic stability by reinforcing C-F bonds against enzymatic cleavage, increase binding affinity to target proteins, and modulate lipophilicity to optimize pharmacokinetics.[6][7][8][9] Therefore, 4-Ethynyl-2,6-difluoroaniline is not merely a linker but an active contributor to the performance and efficacy of the final bioconjugate.
Core Mechanisms: CuAAC vs. SPAAC
The terminal alkyne of 4-Ethynyl-2,6-difluoroaniline can react with an azide-functionalized biomolecule via two primary pathways. The choice between them is dictated by the specific requirements of the experiment, particularly the tolerance for a copper catalyst.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, forming a stable 1,4-disubstituted triazole linkage between an alkyne and an azide.[] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[11][12]
Causality Behind the Method: The copper catalyst dramatically accelerates the reaction, allowing for rapid and efficient conjugation even at low reactant concentrations.[13] However, the potential cytotoxicity of copper ions can be a significant drawback, making it less suitable for applications in living systems.[3][14] To mitigate this, copper-chelating ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are often used. These ligands not only stabilize the Cu(I) oxidation state but also protect the biomolecule from oxidative damage caused by reactive oxygen species that can be generated during the reaction.[11][12][15]
Caption: CuAAC reaction workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, the SPAAC reaction was developed. This reaction eliminates the need for a metal catalyst by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or others.[13][16] The high ring strain of these molecules provides the driving force for the cycloaddition reaction with an azide.[]
Causality Behind the Method: SPAAC is truly bioorthogonal and is the method of choice for bioconjugation in or on living cells.[] The primary trade-off is that SPAAC reactions are generally slower than their copper-catalyzed counterparts. Additionally, the cyclooctyne reagents are significantly larger and more hydrophobic than a terminal alkyne, which can sometimes impact the solubility and properties of the resulting bioconjugate. In this context, 4-Ethynyl-2,6-difluoroaniline would be reacted with a biomolecule that has been pre-functionalized with a strained alkyne, while the aniline itself is converted to an azide.
Caption: Step-by-step workflow for CuAAC bioconjugation.
A. Materials and Reagents:
-
Azide-modified protein (e.g., 5 mg/mL in PBS, pH 7.4)
-
4-Ethynyl-2,6-difluoroaniline
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Purification column (e.g., SEC column, desalting column)
B. Preparation of Stock Solutions:
-
4-Ethynyl-2,6-difluoroaniline (10 mM): Dissolve the appropriate amount in DMSO.
-
CuSO₄ (20 mM): Dissolve in deionized water.
-
THPTA Ligand (100 mM): Dissolve in deionized water. [18]4. Sodium Ascorbate (100 mM): Prepare fresh by dissolving in deionized water. Protect from light.
C. Conjugation Reaction Procedure (1 mL scale example):
-
In a microcentrifuge tube, combine 800 µL of the azide-modified protein solution with 50 µL of the 10 mM 4-Ethynyl-2,6-difluoroaniline stock solution. Mix gently. Rationale: A molar excess of the alkyne (typically 5-20 equivalents relative to the protein) is used to drive the reaction to completion.
-
In a separate tube, prepare the catalyst premix: combine 12.5 µL of 20 mM CuSO₄ with 25 µL of 100 mM THPTA ligand. Vortex briefly and let stand for 2 minutes. [18]Rationale: Pre-complexing the copper with the ligand ensures its stability and reduces potential protein damage.
-
Add the 37.5 µL of the catalyst premix to the protein/alkyne mixture.
-
To initiate the reaction, add 50 µL of the freshly prepared 100 mM sodium ascorbate solution. [11]5. Mix the final solution gently by inversion. Incubate at room temperature for 1-2 hours, protected from light.
D. Purification of the Bioconjugate:
-
Size-Exclusion Chromatography (SEC): This is the preferred method to separate the larger protein conjugate from unreacted small molecules (alkyne, catalyst, ascorbate). Use a pre-equilibrated column (e.g., Sephadex G-25) with PBS buffer.
-
Dialysis: Alternatively, dialyze the reaction mixture against PBS (with 1 mM EDTA in the first buffer exchange to remove copper) to remove small molecule impurities.
Protocol 2: SPAAC Conjugation with a DBCO-Modified Biomolecule
This protocol is for reacting an azide derived from 4-ethynyl-2,6-difluoroaniline with a biomolecule pre-functionalized with a DBCO group. This approach is ideal for copper-sensitive systems.
A. Materials and Reagents:
-
DBCO-modified biomolecule (e.g., 5 mg/mL in PBS, pH 7.4)
-
Azide derived from 4-Ethynyl-2,6-difluoroaniline (prepared separately)
-
DMSO or other compatible organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification column (as in Protocol 1)
B. Conjugation Reaction Procedure:
-
Prepare a stock solution of the azide compound (typically 10 mM in DMSO).
-
In a microcentrifuge tube, combine the DBCO-modified biomolecule with the azide stock solution. A 3-5 molar excess of the azide is a good starting point.
-
Ensure the final concentration of any organic co-solvent (like DMSO) is kept low (typically <10% v/v) to avoid denaturing the biomolecule.
-
Incubate the reaction at room temperature or 37°C. The reaction time is typically longer than CuAAC, ranging from 4 to 24 hours.
-
The reaction can be monitored by LC-MS to track the formation of the conjugate.
-
Purify the final bioconjugate using SEC or dialysis as described in Protocol 1.
Characterization of the Final Bioconjugate
Successful conjugation must be confirmed, and the purity of the product assessed. A multi-faceted analytical approach is required. [19]
| Technique | Purpose | Expected Outcome for 4-Ethynyl-2,6-difluoroaniline Conjugate |
|---|---|---|
| Mass Spectrometry (LC-MS) | Confirms covalent bond formation and determines the number of molecules conjugated per biomolecule (e.g., Drug-to-Antibody Ratio, DAR). [19][20] | An increase in mass corresponding to the addition of the 4-ethynyl-2,6-difluoroaniline moiety (and the triazole ring) per conjugation site. |
| Size-Exclusion Chromatography (SEC) | Assesses purity and detects the presence of aggregation or fragmentation. [20][21] | A single, sharp peak for the monomeric conjugate, well-separated from any aggregates (earlier elution) or fragments (later elution). |
| Reversed-Phase HPLC (RP-HPLC) | Separates species based on hydrophobicity. Can resolve different DAR species. | A shift in retention time due to the increased hydrophobicity from the difluorophenyl group. Can potentially separate species with different numbers of conjugated molecules. |
| UV-Vis Spectroscopy | Measures protein concentration (at 280 nm) and can sometimes detect the conjugate if it has a unique absorbance. | Used primarily to determine the final concentration of the purified protein conjugate. |
| Functional Assays | Ensures the biological activity of the biomolecule (e.g., antibody binding via ELISA, enzyme activity assay) is retained after conjugation. [20]| The conjugate should retain a high percentage of its original biological activity. |
Conclusion
4-Ethynyl-2,6-difluoroaniline stands out as a strategic reagent for bioconjugation. It provides access to the robust and efficient click chemistry platforms of CuAAC and SPAAC while simultaneously embedding the advantageous physicochemical properties of fluorine into the target molecule. The protocols and characterization strategies outlined in this guide provide a comprehensive framework for researchers and drug developers to successfully implement this versatile building block, paving the way for the creation of more stable, potent, and effective bioconjugates for therapeutic and diagnostic applications.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health.[Link]
-
Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. ACS Publications.[Link]
-
Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Protheragen.[Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications.[Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.[Link]
-
Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. SciSpace.[Link]
-
Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Publishing.[Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]
-
Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. National Institutes of Health.[Link]
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. National Institutes of Health.[Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate.[Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs.[Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health.[Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.[Link]
-
Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America.[Link]
-
Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. BioAgilytix.[Link]
-
Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications. Wiley Online Library.[Link]
-
The Chemistry of Fluorine: Enhancing Drug Discovery with Fluorinated Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. ACS Publications.[Link]
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. National Institutes of Health.[Link]
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. RSC Publishing.[Link]
-
A new reagent for click bioconjugation. RSC Blogs.[Link]
-
Click Chemistry Conjugations. National Institutes of Health.[Link]
-
Click Chemistry Reagents for Biomolecule Labeling. LI-COR Biosciences.[Link]
-
Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed.[Link]
-
Bioconjugation Spotlights 2025. Insights.bio.[Link]
Sources
- 1. Synthesis, Characterization, and Biomedical Applications | Books and Publications - Gate2Biotech.com [gate2biotech.com]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. licorbio.com [licorbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. nbinno.com [nbinno.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 19. bioagilytix.com [bioagilytix.com]
- 20. pharmafocusamerica.com [pharmafocusamerica.com]
- 21. pubs.acs.org [pubs.acs.org]
Synthesis of PROTACs using 4-Ethynyl-2,6-difluoroaniline as a linker precursor
Application Note & Protocol
Strategic Synthesis of PROTACs Utilizing 4-Ethynyl-2,6-difluoroaniline as a Versatile Linker Precursor
Abstract & Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) by acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[3][4][5] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[4] A PROTAC's architecture consists of three key components: a "warhead" ligand for the POI, an "anchor" ligand for the E3 ligase, and a chemical linker that connects them.[6][7]
The linker is not merely a passive spacer; its composition, length, and geometry are critical determinants of a PROTAC's efficacy, profoundly influencing the stability and conformation of the crucial POI-PROTAC-E3 ternary complex.[6][8][9] This guide details the strategic use of 4-ethynyl-2,6-difluoroaniline as a highly versatile linker precursor. The unique features of this molecule—a reactive ethynyl group for robust coupling chemistry, an aniline moiety for subsequent amide bond formation, and difluoro substitution to modulate physicochemical properties—offer a streamlined and adaptable approach to PROTAC synthesis.[10]
This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for coupling this precursor to E3 ligase ligands and warheads, and methods for the characterization and biological evaluation of the final PROTAC constructs.
Principle of the Synthetic Strategy
The core of this strategy involves a modular, two-stage coupling process. First, the 4-ethynyl-2,6-difluoroaniline linker precursor is coupled to a halogenated E3 ligase ligand via a Sonogashira cross-coupling reaction. The resulting aniline-functionalized intermediate is then joined to a carboxylic acid-bearing warhead through standard amide bond formation. This approach allows for the modular assembly of PROTAC libraries by varying the warhead component.
Detailed Protocols & Methodologies
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Part A: Synthesis of Linker-E3 Ligand Conjugate via Sonogashira Coupling
This protocol describes the coupling of the linker precursor to a pomalidomide derivative, a common ligand for the Cereblon (CRBN) E3 ligase.[11][12][13] The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[14][15]
Rationale for Reagent Choice:
-
Catalyst System (Pd(PPh₃)₄ and CuI): Palladium is the primary catalyst for the cross-coupling cycle. Copper(I) iodide acts as a co-catalyst that reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, allowing the reaction to proceed under milder conditions.[16][17]
-
Base (Triethylamine, Et₃N): An amine base is required to neutralize the hydrohalic acid (HBr) generated during the reaction and to deprotonate the terminal alkyne.[15]
-
Solvent (Anhydrous THF): A dry, aprotic solvent is used to prevent quenching of the catalyst and other reactive species.
Materials:
-
4-Bromo-pomalidomide (or other suitable halogenated CRBN/VHL ligand)
-
4-Ethynyl-2,6-difluoroaniline
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-pomalidomide (1.0 eq).
-
Add 4-ethynyl-2,6-difluoroaniline (1.2 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the limiting reagent).
-
Add anhydrous Et₃N (3.0 eq) to the mixture.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.10 eq) to the flask. The color of the solution will typically change to a dark yellow or brown.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol or ethyl acetate/hexanes) to yield the desired aniline-terminated Linker-E3 Ligand conjugate.
-
Characterize the purified product via HRMS and ¹H/¹⁹F NMR.
Part B: Final PROTAC Assembly via Amide Coupling
This stage connects the aniline-functionalized intermediate from Part A with a carboxylic acid-bearing warhead. Kinase inhibitors are a common class of warheads used in PROTAC design.[18][19][20]
Rationale for Reagent Choice:
-
Coupling Agent (HATU): HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, forming a reactive O-acylisourea intermediate that is readily attacked by the aniline nucleophile to form a stable amide bond.[21]
-
Base (DIPEA): A non-nucleophilic organic base is used to neutralize acids and facilitate the coupling reaction without competing in side reactions.
Materials:
-
Linker-E3 Ligand conjugate (from Part A)
-
Carboxylic acid-functionalized warhead (e.g., Kinase Inhibitor-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Protocol:
-
In a dry vial, dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the Linker-E3 Ligand conjugate (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the Linker-E3 Ligand conjugate to the pre-activated warhead mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC using preparative HPLC (e.g., C18 column with a water/acetonitrile gradient) to obtain the high-purity product.
-
Lyophilize the pure fractions to yield the final PROTAC as a solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PROTAC.[22][23]
| Analytical Technique | Purpose | Expected Outcome |
| ¹H, ¹³C, ¹⁹F NMR | Structural Elucidation | Correct chemical shifts, integration, and coupling patterns corresponding to the warhead, linker, and E3 ligase ligand moieties. The ¹⁹F NMR should show signals characteristic of the difluorophenyl group. |
| HRMS (High-Resolution Mass Spectrometry) | Molecular Formula Confirmation | Observed mass should be within 5 ppm of the calculated exact mass for the expected molecular formula.[24] |
| HPLC (High-Performance Liquid Chromatography) | Purity Assessment | A single major peak, indicating >95% purity, is required for biological assays. Retention time serves as an identifier.[25] |
Biological Evaluation: Target Protein Degradation
The ultimate test of a PROTAC is its ability to induce the degradation of its intended target in a cellular context. A Western blot is the standard method for quantifying changes in protein levels.[26][27][28]
PROTAC Mechanism & Assay Workflow
The synthesized PROTAC is introduced to cells, where it should form a ternary complex, leading to ubiquitination and degradation of the POI.
Protocol for Western Blot Analysis
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF7, HCT116) in 6-well plates and allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time, typically 18-24 hours.
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample (e.g., 20-30 µg), add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[29]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Yield in Sonogashira Coupling | Inactive palladium catalyst; insufficient degassing; wet solvent/reagents. | Use fresh, high-quality Pd(PPh₃)₄; ensure the reaction is fully under inert gas; use freshly distilled or purchased anhydrous solvents. |
| Multiple Byproducts in Amide Coupling | Side reactions with HATU; prolonged reaction time. | Ensure the warhead is pre-activated before adding the aniline; monitor the reaction closely and stop it upon completion; consider alternative coupling agents like EDC/HOBt. |
| Poor PROTAC Solubility | High lipophilicity of the final construct. | Purify and store in organic solvents like DMSO. For cellular assays, ensure the final DMSO concentration is low (<0.5%). Consider synthesizing analogs with more hydrophilic linkers (e.g., incorporating PEG units).[6][] |
| No Target Degradation in Western Blot | Poor cell permeability; unstable ternary complex; incorrect linker length/geometry. | Confirm target engagement with a cellular thermal shift assay (CETSA). Synthesize a small library of PROTACs with varying linker lengths.[31] Ensure the chosen E3 ligase is expressed in the cell line used. |
References
-
Steinebach, C., Ng, Y. L. D., & Sotriffer, C. A. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- Testa, A., Hughes, S. J., & Lucas, X. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D.
- Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3)
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC. [Link]
- Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology.
-
Rios-Mondragon, I., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC. [Link]
-
Villemure, E., et al. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. ResearchGate. [Link]
- Unciti-Broceta, A., et al. (2022). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. RSC Medicinal Chemistry.
-
Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
-
Boyd, M. J., et al. (2021). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. [Link]
-
Porter, K. L., et al. (2023). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC. [Link]
-
Scorzelli, F., et al. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry. [Link]
-
Olusanya, D., et al. (2021). Degraders: The Ultimate Weapon Against Amplified Driver Kinases in Cancer. PMC. [Link]
-
ResearchGate. (n.d.). Warheads applied to different kinases. ResearchGate. [Link]
-
ResearchGate. (n.d.). Warheads and their kinase binding sites. ResearchGate. [Link]
-
Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. [Link]
-
Pereira, G. V. M., et al. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. [Link]
-
Stevers, M., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]
-
Porter, K. L., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
-
Chen, P., et al. (2022). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. PMC. [Link]
-
Daniels, D. L., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC. [Link]
-
Wang, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
Kim, T. H., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. PMC. [Link]
-
Foley, D. J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]
-
Sun, X., et al. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. [Link]
-
Demizu, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Molecules. [Link]
-
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Semantic Scholar. [Link]
-
Ohoka, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of RNA-PROTACs and their mechanism of action. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Liu, S., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton. [Link]
Sources
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 19. Degraders: The Ultimate Weapon Against Amplified Driver Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lifesensors.com [lifesensors.com]
- 27. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
- 31. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Application Notes and Protocols: Derivatization of 4-Ethynyl-2,6-difluoroaniline
Introduction
4-Ethynyl-2,6-difluoroaniline is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic aniline, a reactive terminal alkyne, and an electron-deficient aromatic ring, allows for a wide array of chemical modifications. The strategic derivatization of this molecule enables the synthesis of diverse compound libraries for drug discovery, the development of novel organic materials, and the creation of complex molecular probes.[1] The difluoro substitution pattern modulates the basicity and nucleophilicity of the aniline group while influencing the overall electronic properties of the molecule.[2]
This document provides a comprehensive guide to the experimental procedures for the selective derivatization of 4-Ethynyl-2,6-difluoroaniline at its primary reactive sites: the aniline and ethynyl moieties. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies and explaining the underlying chemical principles for each transformation.
Chemoselectivity Considerations
The presence of multiple reactive functional groups in 4-Ethynyl-2,6-difluoroaniline necessitates a careful consideration of chemoselectivity. The aniline nitrogen, while rendered less nucleophilic by the ortho-fluorine atoms, remains a potent site for reactions such as acylation and sulfonylation. The terminal alkyne is amenable to a range of powerful coupling reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Generally, under basic conditions, the aniline nitrogen can be selectively functionalized. Conversely, transition metal-catalyzed reactions will preferentially occur at the ethynyl group. The choice of reagents and reaction conditions is paramount to achieving the desired selective derivatization.
Derivatization of the Aniline Moiety
N-Acylation
N-acylation is a fundamental transformation for the derivatization of anilines, leading to the formation of stable amide products. This reaction is particularly useful for modulating the electronic and steric properties of the molecule. Given the electron-deficient nature of the aniline in the target molecule, robust acylation conditions are often required. A protocol for amide bond formation with electron-deficient amines has been developed, which can be adapted for this purpose.[3]
Protocol: N-Acylation with an Acid Chloride
-
Reagents and Materials:
-
4-Ethynyl-2,6-difluoroaniline
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
-
Procedure:
-
Dissolve 4-Ethynyl-2,6-difluoroaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
N-Sulfonylation
N-sulfonylation of anilines yields sulfonamides, a common motif in pharmaceuticals.[4][5] The reaction of anilines with sulfonyl chlorides is a standard method for their synthesis.[6] Visible-light-mediated methods have also been developed for the sulfonylation of anilines.[4][5]
Protocol: N-Sulfonylation with a Sulfonyl Chloride
-
Reagents and Materials:
-
4-Ethynyl-2,6-difluoroaniline
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or anhydrous DCM with a tertiary amine base
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Procedure:
-
Dissolve 4-Ethynyl-2,6-difluoroaniline (1 equivalent) in pyridine (or anhydrous DCM with 1.5 equivalents of a tertiary amine base).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
If using pyridine, remove it under reduced pressure. If using DCM, wash the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Derivatization of the Ethynyl Moiety
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is catalyzed by a combination of palladium and copper complexes and is conducted under mild conditions.[7][9]
Protocol: Palladium-Copper Co-catalyzed Sonogashira Coupling
-
Reagents and Materials:
-
4-Ethynyl-2,6-difluoroaniline
-
Aryl or vinyl halide (e.g., iodobenzene, bromostyrene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Anhydrous solvent (e.g., THF, DMF, or a mixture with an amine base)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser
-
-
Procedure:
-
To a round-bottom flask, add 4-Ethynyl-2,6-difluoroaniline (1 equivalent), the aryl or vinyl halide (1.1 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the copper(I) salt (0.05-0.1 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the anhydrous solvent and the amine base.
-
Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir until the starting materials are consumed, as monitored by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click chemistry," is a robust and highly specific reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[10][11] This reaction is widely used in bioconjugation and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[10][12] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[10][13][14]
Protocol: In Situ Generation of Cu(I) for CuAAC
-
Reagents and Materials:
-
4-Ethynyl-2,6-difluoroaniline
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water, DMSO/water)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve 4-Ethynyl-2,6-difluoroaniline (1 equivalent) and the organic azide (1.05 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-24 hours. The formation of the triazole product can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Purification and Characterization
Purification
The purification of the synthesized derivatives is crucial to obtain products of high purity. Common techniques include:
-
Column Chromatography: Silica gel is commonly used for the purification of moderately polar organic compounds. For basic amine-containing products, the use of an amine-modified stationary phase or the addition of a small amount of triethylamine to the eluent can prevent tailing and improve separation.[15]
-
Recrystallization: This technique is suitable for solid products and can yield highly pure crystalline materials.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[16][17]
Characterization
The structure and purity of the derivatized products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the structure of the products.[18][19] The disappearance of the starting material signals (e.g., the alkyne proton at δ ~3.0 ppm or the aniline protons) and the appearance of new characteristic signals will confirm the success of the derivatization.[20]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For example, the C≡C-H stretch of the terminal alkyne (~3300 cm⁻¹) will disappear upon derivatization.[20] The formation of an amide will be indicated by a strong C=O stretch (~1650 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the product, confirming its elemental composition.
Data Presentation
Table 1: Summary of Derivatization Reactions
| Derivatization Site | Reaction Type | Key Reagents | Typical Conditions | Product Functional Group |
| Aniline | N-Acylation | Acyl chloride, Base | 0 °C to RT, DCM | Amide |
| Aniline | N-Sulfonylation | Sulfonyl chloride, Base | 0 °C to RT, Pyridine or DCM | Sulfonamide |
| Ethynyl | Sonogashira Coupling | Aryl/vinyl halide, Pd/Cu catalyst, Base | 50-80 °C, THF/Base | Internal Alkyne |
| Ethynyl | CuAAC | Organic azide, CuSO₄, Sodium ascorbate | RT, t-BuOH/H₂O | 1,2,3-Triazole |
Experimental Workflows
N-Acylation Workflow
Caption: Workflow for the Sonogashira coupling of 4-Ethynyl-2,6-difluoroaniline.
References
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. broadpharm.com [broadpharm.com]
- 15. biotage.com [biotage.com]
- 16. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 17. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Ethynyl-2,6-difluoroaniline
Introduction: The Strategic Importance of 4-Ethynyl-2,6-difluoroaniline in Modern Synthesis
4-Ethynyl-2,6-difluoroaniline is a highly valuable and versatile building block for researchers in medicinal chemistry, drug development, and materials science. Its unique trifecta of functionalities—a terminal alkyne for carbon-carbon bond formation, an aniline moiety for further derivatization or as a key pharmacophore, and ortho-difluoro substitution for modulating electronic properties—makes it a powerful tool in the synthesis of complex organic molecules. The electron-withdrawing nature of the fluorine atoms can enhance the oxidative stability and fine-tune the energy levels of resulting compounds, a critical aspect in the design of novel therapeutics and organic electronics.[1]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 4-ethynyl-2,6-difluoroaniline, with a focus on practical, field-proven insights and detailed experimental protocols. We will delve into the mechanistic underpinnings of these reactions to empower researchers to not only follow the protocols but also to troubleshoot and adapt them for their specific synthetic challenges.
Core Concepts in Palladium-Catalyzed Cross-Coupling with 4-Ethynyl-2,6-difluoroaniline
The terminal alkyne of 4-ethynyl-2,6-difluoroaniline is the primary reactive handle for palladium-catalyzed cross-coupling reactions. The Sonogashira and Heck reactions are particularly well-suited for elaborating this functionality. The 2,6-difluoroaniline scaffold introduces specific electronic and steric considerations that must be addressed for successful coupling. The electron-withdrawing fluorine atoms can influence the acidity of the alkyne proton and the reactivity of the aromatic ring. Furthermore, the aniline nitrogen can potentially coordinate with the palladium catalyst, influencing its activity. Careful selection of ligands, bases, and reaction conditions is therefore paramount.
The Sonogashira Coupling: A Premier Method for Arylalkyne Synthesis
The Sonogashira reaction is the cornerstone for coupling terminal alkynes with aryl or vinyl halides.[2] It typically employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base.[3] For a substrate like 4-ethynyl-2,6-difluoroaniline, the electron-withdrawing nature of the difluorinated ring can facilitate the deprotonation of the alkyne, a key step in the catalytic cycle.
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
Caption: Experimental workflow for Sonogashira coupling.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-ethynyl-2,6-difluoroaniline (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.05 eq).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Degas the resulting mixture by three freeze-pump-thaw cycles.
-
Add triethylamine (2.0 eq) via syringe and heat the reaction mixture to the desired temperature (a starting point of 60-80 °C is recommended).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Summary for Sonogashira Coupling Optimization:
| Parameter | Condition 1 | Condition 2 (Copper-Free) | Condition 3 (Alternative Ligand) |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | PPh₃ (4 mol%) | - | XPhos (2 mol%) |
| Co-catalyst | CuI (5 mol%) | None | None |
| Base | Et₃N | Cs₂CO₃ | K₂CO₃ |
| Solvent | THF | Dioxane | Toluene |
| Temperature | 60-80 °C | 80-100 °C | 80-100 °C |
| Notes | Standard conditions | Useful for substrates sensitive to copper | Bulky, electron-rich ligands can improve yields for challenging substrates. |
The Heck Reaction: Vinylation of Aryl Halides
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. [4][5][6]While traditionally used with alkenes, variations of the Heck reaction can be employed with terminal alkynes, leading to the formation of enynes.
The catalytic cycle for the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkyne and subsequent β-hydride elimination.
Caption: Simplified catalytic cycle of the Heck reaction with an alkyne.
This protocol outlines a Heck-type reaction for the synthesis of an enyne from 4-ethynyl-2,6-difluoroaniline and an aryl iodide. The choice of base and ligand is critical for success.
Materials:
-
4-Ethynyl-2,6-difluoroaniline
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
-
Sealed reaction tube or microwave vial
-
Standard glassware for work-up and purification
Experimental Workflow:
Caption: Experimental workflow for a Heck-type coupling reaction.
Step-by-Step Procedure:
-
In a sealable reaction tube, combine 4-ethynyl-2,6-difluoroaniline (1.5 eq), the aryl iodide (1.0 eq), Pd(OAc)₂ (0.05 eq), P(o-tol)₃ (0.10 eq), and the chosen base (e.g., triethylamine, 2.0 eq).
-
Add anhydrous, degassed solvent (e.g., DMF or NMP) to the desired concentration.
-
Seal the tube and heat the reaction mixture to 100-120 °C. The use of microwave irradiation can often accelerate the reaction.
-
Monitor the reaction for the consumption of the aryl iodide.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Data Summary for Heck-Type Coupling Optimization:
| Parameter | Condition 1 | Condition 2 (Alternative Base) | Condition 3 (Microwave) |
| Pd Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5 mol%) | PdCl₂(PPh₃)₂ (2 mol%) |
| Ligand | P(o-tol)₃ (10 mol%) | PPh₃ (10 mol%) | - |
| Base | Et₃N | K₂CO₃ | NaOAc |
| Solvent | DMF | NMP | DMA |
| Temperature | 100-120 °C | 100-120 °C | 150 °C |
| Notes | Standard thermal conditions | Inorganic base may be beneficial for some substrates | Microwave heating can significantly reduce reaction times. |
Troubleshooting and Scientific Insights
-
Low Yields: If you experience low yields, consider increasing the catalyst loading, changing the ligand to a more electron-rich and bulky one (e.g., a biaryl phosphine ligand), or screening different bases and solvents. The aniline moiety may coordinate to the palladium, so a higher ligand-to-palladium ratio might be beneficial.
-
Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) can be a side reaction in Sonogashira couplings, especially in the presence of copper and oxygen. Ensuring thoroughly degassed conditions can minimize this. In Heck reactions, isomerization of the double bond in the product can occur.
-
Substrate Reactivity: The reactivity of the aryl halide partner is crucial. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. [4]For less reactive halides, more forcing conditions and more active catalyst systems are typically required. The electronic nature of the aryl halide also plays a significant role; electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step. [2]
Conclusion
4-Ethynyl-2,6-difluoroaniline is a powerful synthon for the construction of complex molecular architectures. The palladium-catalyzed Sonogashira and Heck-type couplings are robust and versatile methods for the derivatization of its terminal alkyne. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can effectively utilize this building block in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.
References
-
Trost, B. M.; Toste, F. D. Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. J. Am. Chem. Soc.1997 , 119 (47), 11305–11306. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]
-
Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979 , 12 (4), 146–151. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. 2013 . [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. 2024 . [Link]
-
Wikipedia. Heck reaction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Ogoshi, S.; Ohashi, M. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts2014 , 4 (3), 321-345. [Link]
- Hartwig, J. F. Palladium-Catalyzed Arylation of Amines. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 1051–1096.
-
PubChem. 4-ethynyl-2,6-difluoro-aniline. [Link]
-
Hillen, J. et al. Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. 2024 . [Link]
-
Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007 , 107 (1), 133–173. [Link]
- de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH: Weinheim, Germany, 2004.
-
Hartwig, J. F. et al. Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc.2016 , 138 (1), 453–460. [Link]
Sources
- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 4-Ethynyl-2,6-difluoroaniline in the Synthesis of Advanced OLED Materials
Introduction: The Quest for Superior Emitters
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, prized for their vibrant colors, high contrast, and flexible form factors.[1] The performance of an OLED device is fundamentally dictated by the molecular architecture of its constituent organic materials, particularly those within the emissive layer (EML).[2][3] The ongoing evolution of OLEDs has seen a progression from first-generation fluorescent emitters to second-generation phosphorescent complexes and, most recently, to third-generation materials that utilize Thermally Activated Delayed Fluorescence (TADF).[4]
TADF emitters have revolutionized the field by enabling internal quantum efficiencies (IQE) approaching 100%.[1] This is achieved by harvesting both singlet (25%) and triplet (75%) excitons generated during electrical excitation through a process called reverse intersystem crossing (RISC).[5][6][7] The design of effective TADF molecules often relies on a donor-acceptor (D-A) structure, which facilitates a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), a prerequisite for efficient RISC.[8][9]
This document provides a detailed guide on the application of 4-ethynyl-2,6-difluoroaniline , a versatile and powerful building block for the synthesis of high-performance OLED materials, with a focus on TADF emitters.
Section 1: The Strategic Importance of 4-Ethynyl-2,6-difluoroaniline
4-Ethynyl-2,6-difluoroaniline is a highly valuable precursor in OLED material synthesis due to its unique combination of functional groups.
-
The Ethynyl Group (-C≡CH): This terminal alkyne serves as a reactive "handle" for forming carbon-carbon bonds. It is particularly well-suited for palladium- and copper-catalyzed Sonogashira cross-coupling reactions, a cornerstone of modern organic synthesis for its mild conditions and tolerance of diverse functional groups.[10][11][12][13] This allows for the precise and efficient connection of the aniline fragment to various molecular cores.
-
The 2,6-difluoroaniline Moiety: This part of the molecule serves multiple roles. The aniline nitrogen acts as a potent electron-donating group, forming the "donor" component in D-A architectures. The two fluorine atoms, positioned ortho to the amine, provide significant steric hindrance. This steric bulk can twist the aniline group out of the plane of an attached acceptor unit, which is a key strategy for spatially separating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This separation is crucial for minimizing the ΔE_ST value in TADF emitters.[6] Furthermore, fluorine substitution is known to enhance thermal stability and influence the electrochemical properties of the final molecule.
Application Note 1: Synthesis of a Donor-Acceptor TADF Precursor via Sonogashira Coupling
The most prominent application of 4-ethynyl-2,6-difluoroaniline is its use as a donor building block in the construction of D-A type TADF emitters. The Sonogashira coupling provides a direct and efficient route to link this donor to a suitable electron-acceptor core, such as a triazine, benzophenone, or sulfone-based moiety.
Causality Behind the Method:
The Sonogashira reaction is the method of choice for this transformation due to its exceptional reliability and versatility.[12] The catalytic system, typically a combination of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI), works in tandem.[14] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, facilitating the key transmetalation step under milder conditions than a copper-free variant would require.[10][14] An amine base, such as triethylamine or diisopropylamine, is essential not only to neutralize the hydrogen halide byproduct but also to serve as a solvent.[10] The entire process is conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidative degradation of the catalysts and reagents, ensuring high yields and product purity.
General Synthetic Workflow
The diagram below illustrates the general workflow for coupling 4-ethynyl-2,6-difluoroaniline with a halogenated electron acceptor.
Caption: Sonogashira coupling workflow for TADF precursor synthesis.
Detailed Experimental Protocol: Synthesis of a Triazine-based TADF Precursor
This protocol describes the coupling of 4-ethynyl-2,6-difluoroaniline with a hypothetical acceptor, 2-bromo-4,6-diphenyl-1,3,5-triazine.
Materials & Reagents:
-
4-ethynyl-2,6-difluoroaniline (1.0 eq)
-
2-Bromo-4,6-diphenyl-1,3,5-triazine (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide [CuI] (0.1 eq)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware, reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4,6-diphenyl-1,3,5-triazine (1.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times to establish an inert atmosphere.
-
Reagent Addition: Add 4-ethynyl-2,6-difluoroaniline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene (approx. 30 mL) and anhydrous triethylamine (approx. 15 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2 hours, checking for the consumption of the starting materials. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and insoluble salts. Wash the pad with additional ethyl acetate (2 x 20 mL).[10]
-
Combine the organic filtrates and wash sequentially with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: From Precursor to Final Emitter and Device Integration
The D-A precursor synthesized above is often an intermediate. Many advanced TADF emitters feature multiple donor groups attached to a central acceptor core to fine-tune the material's properties. For instance, the synthesized triazine precursor can be further functionalized through subsequent reactions like the Buchwald-Hartwig amination if other halogenated sites are present on the acceptor.
Device Fabrication and Characterization
Once a final emitter material is synthesized and purified, it is integrated into a multilayer OLED device via thermal evaporation in a high-vacuum chamber.[15] The material's performance is then evaluated.
Typical OLED Device Structure: The diagram below shows a common architecture for an OLED device incorporating the synthesized material.
Caption: A representative multilayer OLED device stack.
Data Presentation: Key Performance Metrics
The efficacy of a new emitter derived from 4-ethynyl-2,6-difluoroaniline is judged by its photophysical properties and its performance in a fabricated device. The following table presents hypothetical but realistic data for a high-efficiency blue TADF emitter.
| Property | Value | Significance |
| Photophysical Properties | ||
| Absorption (λ_abs) | 380 nm | Indicates the energy required to excite the molecule. |
| Emission (λ_em) | 465 nm (Blue) | Determines the color of light produced. |
| Photoluminescence Quantum Yield (PLQY) | > 90% in host | Measures the efficiency of light emission in the solid state. |
| ΔE_ST (S₁-T₁) | < 0.1 eV | A small gap is critical for efficient RISC and TADF.[8] |
| Delayed Fluorescence Lifetime (τ_d) | 1-10 µs | A shorter lifetime can help reduce efficiency roll-off at high brightness. |
| Electrochemical Properties | ||
| HOMO Level | -5.6 eV | Highest Occupied Molecular Orbital; affects hole injection. |
| LUMO Level | -2.8 eV | Lowest Unoccupied Molecular Orbital; affects electron injection. |
| Device Performance Metrics | ||
| Max. External Quantum Efficiency (EQE_max) | > 20% | Overall device efficiency (photons out per electron in).[15] |
| Current Efficiency | > 40 cd/A | Light output per unit of current. |
| CIE Coordinates | (0.14, 0.22) | Specifies the exact color point on the chromaticity diagram.[15] |
| Thermal Stability (T_d, 5% loss) | > 350 °C | High stability is crucial for long device operational lifetime. |
Conclusion and Outlook
4-Ethynyl-2,6-difluoroaniline has established itself as a critical component in the synthetic chemist's toolkit for creating next-generation OLED materials. Its unique structural features enable the rational design of molecules with tailored optoelectronic properties, particularly for demanding applications like highly efficient, stable deep-blue TADF emitters—a persistent challenge in the industry.[6][8] The robust and well-understood Sonogashira coupling protocol provides a reliable pathway to incorporate this versatile building block into complex molecular architectures. Future research will undoubtedly continue to leverage this compound to push the boundaries of OLED performance, paving the way for more efficient and durable displays and solid-state lighting solutions.
References
- Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 6-Ethynylcinnoline - Benchchem. (URL: )
- Materials, Devices, Fabrication, Characterization, and Applications for OLED Illumination and Display - ResearchG
- Application Notes and Protocols for Sonogashira Coupling with Long-Chain Internal Alkynes - Benchchem. (URL: )
-
Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances - MDPI. (URL: [Link])
- Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (URL: )
-
(PDF) Characteristics Study of OLED Materials - ResearchGate. (URL: [Link])
-
Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - NIH. (URL: [Link])
- Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. (URL: )
-
Advancing OLED Performance with Custom Synthesis - DigiChem. (URL: [Link])
-
Recent advances in materials for organic light emitting diodes - PMC - NIH. (URL: [Link])
-
Recent Advances in Hole-Transporting Layers for Organic Solar Cells - PubMed Central. (URL: [Link])
-
Advances in Hole Transport Materials for Layered Casting Solar Cells - MDPI. (URL: [Link])
-
Thermally Activated Delayed Fluorescence Materials Towards the Breakthrough of Organoelectronics (Adv. Mater. 47/2014) - ResearchGate. (URL: [Link])
- Synthesis of Heterocycles for OLED Applic
-
Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications - MDPI. (URL: [Link])
-
Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - Beilstein Journals. (URL: [Link])
-
OLED materials for solid-state lighting - UQ eSpace - The University of Queensland. (URL: [Link])
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
-
Dynamic characterization and modeling of organic light-emitting diodes (OLEDs) | Request PDF - ResearchGate. (URL: [Link])
-
Thermally activated delayed fluorescence in luminescent cationic copper(i) complexes - NIH. (URL: [Link])
-
Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis - PubMed Central. (URL: [Link])
-
Organic Hole‐Transport Layers: An Innovative Approach for Efficient Perovskite Light‐Emitting Diodes | Request PDF - ResearchGate. (URL: [Link])
-
The synthetic routes of hole transport polymers. - ResearchGate. (URL: [Link])
Sources
- 1. OLED Materials|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. digichem.com [digichem.com]
- 4. Recent advances in materials for organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 7. Thermally activated delayed fluorescence in luminescent cationic copper(i) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides and Peptidomimetics Incorporating 4-Ethynyl-2,6-difluoroaniline
Abstract
This technical guide provides a comprehensive framework for the successful incorporation of 4-ethynyl-2,6-difluoroaniline into peptides and peptidomimetics using solid-phase synthesis (SPS) techniques. 4-Ethynyl-2,6-difluoroaniline is a valuable building block in drug discovery, offering a unique combination of a bioorthogonal alkyne handle for "click" chemistry and the metabolic stability conferred by the difluorinated phenyl ring. This document outlines detailed protocols, discusses the rationale behind reagent selection, and provides troubleshooting guidance for researchers in peptide synthesis and medicinal chemistry.
Introduction: The Significance of 4-Ethynyl-2,6-difluoroaniline in Drug Development
The incorporation of unnatural amino acids and functionalized building blocks into peptide scaffolds is a cornerstone of modern drug design. These modifications can enhance proteolytic stability, improve pharmacokinetic profiles, and introduce novel functionalities. 4-Ethynyl-2,6-difluoroaniline stands out as a particularly interesting moiety for several reasons:
-
Bioorthogonal Handle: The terminal alkyne group is a versatile functional handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click" chemistry.[1][2] This allows for the straightforward conjugation of peptides to a wide array of molecules, including imaging agents, cytotoxic payloads, and polyethylene glycol (PEG) chains for half-life extension.[3][4]
-
Metabolic Stability: The presence of two fluorine atoms on the aniline ring can significantly enhance the metabolic stability of the resulting molecule by blocking sites of oxidative metabolism.
-
Structural Rigidity: The phenyl ring introduces a degree of conformational constraint, which can be beneficial for optimizing binding to biological targets.
This guide will focus on the practical aspects of incorporating this building block using standard solid-phase peptide synthesis (SPPS) methodologies, with a particular emphasis on overcoming the challenges associated with coupling a weakly nucleophilic aniline.
Core Principles and Strategic Considerations
The successful incorporation of 4-ethynyl-2,6-difluoroaniline via an amide bond onto a solid-supported peptide chain requires careful consideration of the following:
-
Orthogonal Protection Strategy: The choice of protecting groups for the resin, the growing peptide chain, and any functionalized amino acids must be compatible and allow for selective removal without compromising the integrity of other groups.[5][6] The widely used Fmoc/tBu strategy is well-suited for this purpose.
-
Coupling Chemistry: Anilines are generally less nucleophilic than aliphatic amines, making amide bond formation more challenging. Therefore, the selection of a highly efficient coupling reagent is critical to drive the reaction to completion and avoid side reactions.[7][8]
-
Integrity of the Alkyne and Difluorophenyl Moieties: The reaction conditions throughout the synthesis, including deprotection and final cleavage, must be mild enough to preserve the terminal alkyne and the C-F bonds.
Experimental Workflow and Protocols
This section details the step-by-step procedures for the incorporation of 4-ethynyl-2,6-difluoroaniline at the N-terminus of a peptide synthesized on a solid support.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rink Amide MBHA Resin | 100-200 mesh, 0.5-0.8 mmol/g | Varies | Pre-loaded or for manual loading |
| Fmoc-protected Amino Acids | Synthesis Grade | Varies | Standard side-chain protection |
| 4-Ethynyl-2,6-difluoroaniline | ≥97% | Varies | Store under inert atmosphere |
| HATU | Synthesis Grade | Varies | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| HOBt | Synthesis Grade | Varies | (Hydroxybenzotriazole) |
| DIPEA | Synthesis Grade | Varies | (N,N-Diisopropylethylamine) |
| Piperidine | Synthesis Grade | Varies | For Fmoc deprotection |
| Dichloromethane (DCM) | Anhydrous | Varies | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Varies | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Varies | |
| Triisopropylsilane (TIS) | Reagent Grade | Varies | Scavenger |
| Water | Deionized | - | Scavenger |
Workflow Overview
The overall process for synthesizing a peptide with a C-terminal 4-ethynyl-2,6-difluoroanilide is depicted below.
Figure 2: Coupling of 4-ethynyl-2,6-difluoroaniline to a resin-bound carboxylic acid.
-
Resin Preparation: Start with the peptide-resin bearing a free C-terminal carboxylic acid. Swell the resin in anhydrous DMF for 30 minutes.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve 4-ethynyl-2,6-difluoroaniline (5.0 eq) and HATU (4.9 eq) in anhydrous DMF. Add DIPEA (10.0 eq).
-
Coupling Reaction: Add the coupling cocktail to the swollen resin and agitate at room temperature for 12-24 hours.
-
Rationale: This orientation (acylation of the aniline) is often more challenging than the reverse. A longer reaction time and potentially elevated temperature (e.g., 40-50 °C) may be necessary. Monitoring is crucial.
-
-
Washing: After the reaction, wash the resin as described in section 3.3.5.
Final Cleavage and Deprotection
The final step is to cleave the synthesized molecule from the solid support and remove any remaining side-chain protecting groups.
Figure 3: Workflow for the cleavage and work-up of the final product.
-
Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). [9] * Rationale: TIS and water act as scavengers to trap reactive cations (e.g., from tert-butyl protecting groups), preventing side reactions with the electron-rich aniline ring or the alkyne. [10]This cocktail is generally effective for most standard protected amino acids.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.25 mmol of synthesis scale). Agitate at room temperature for 2-4 hours.
-
Work-up: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen.
-
Precipitation: Add cold diethyl ether to the concentrated filtrate to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and dry the crude product under vacuum.
Characterization and Quality Control
The purity and identity of the final product should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity Assessment | A major peak corresponding to the desired product. |
| LC-MS | Identity Confirmation | The observed mass should match the calculated molecular weight of the product. [11] |
| FTIR | Functional Group Analysis | Presence of characteristic peaks for the alkyne C≡C stretch (~2100 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹). [12] |
| NMR | Structural Elucidation | For detailed structural confirmation, particularly the aromatic and alkyne protons. [12] |
Safety and Handling
-
4-Ethynyl-2,6-difluoroaniline: While a specific safety data sheet is not widely available, related compounds like 2,6-difluoroaniline are toxic and flammable. [13]Handle this reagent with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
TFA: Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a chemical fume hood with appropriate PPE. [14]* Coupling Reagents: Many coupling reagents (e.g., HATU) and their byproducts can be sensitizers or irritants. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | - Insufficient activation time- Poor nucleophilicity of aniline- Steric hindrance | - Increase coupling time and/or temperature- Use a more potent coupling agent like COMU<[15]br>- Double couple (repeat the coupling step) |
| Side Product Formation | - Incomplete Fmoc deprotection- Scavenger-sensitive residues (e.g., Trp, Met) | - Ensure complete deprotection with fresh piperidine solution- Use a more comprehensive cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT) [16] |
| Loss of Alkyne Group | - Harsh cleavage conditions- Reaction with certain scavengers | - Ensure cleavage time is not excessively long- TIS is generally safe for terminal alkynes |
Conclusion
The solid-phase synthesis of peptides and peptidomimetics incorporating 4-ethynyl-2,6-difluoroaniline is a robust and accessible methodology for advanced drug discovery and chemical biology applications. By employing high-efficiency coupling reagents like HATU and carefully selected cleavage conditions, this unique functionalized building block can be readily incorporated, providing a gateway to novel molecular architectures through subsequent bioorthogonal modifications. The protocols and guidelines presented herein offer a validated starting point for researchers seeking to leverage the advantageous properties of this versatile chemical entity.
References
- Borgia, A. & Fields, G. (2000). Chemical synthesis of proteins. Trends in Biotechnology.
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
Guan, B., et al. (2011). Click Chemistry in Peptide-Based Drug Design. PMC - NIH. Retrieved from [Link]
-
Wang, W., et al. (2005). The Use of Solid Supports to Facilitate Peptide Chemistry for Analytical Purposes Including Phosphorylation Analysis. NIH. Retrieved from [Link]
-
QYAOBIO. Click Chemistry Peptides. Retrieved from [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Alves, C. S., et al. (2019). Only a “Click” Away: Development of Arginine-Rich Peptide-Based Materials Using Click Chemistry. Springer Nature Experiments. Retrieved from [Link]
-
ResearchGate. (2017). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews.
-
Dunetz, J. R., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. Retrieved from [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Joshi, S. B., et al. (2022). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC - NIH. Retrieved from [Link]
-
Trost, B. M., et al. (2007). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. NIH. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Magano, J. & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews.
-
ACS Publications. (2018). Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. Retrieved from [Link]
-
BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
Walde, J., et al. (2016). Orthogonal ring-closing alkyne and olefin metathesis for the synthesis of small GTPase-targeting bicyclic peptides. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
ACS Publications. (2008). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Retrieved from [Link]
-
CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
- Google Patents. (2015). Cleavage of synthetic peptides.
-
JoVE. (2012). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Retrieved from [Link]
-
Stennicke, H. R., et al. (1996). Solid-phase synthesis of peptide-4-nitroanilides. PubMed. Retrieved from [Link]
-
Bi, W., et al. (2005). Solid-phase Synthesis of Functionalized Bis-Peptides. PubMed. Retrieved from [Link]
-
Sampson, N. S., et al. (2009). Solid-phase synthesis of amino- and carboxyl-functionalized unnatural alpha-amino acid amides. PubMed. Retrieved from [Link]
-
PrepChem.com. Synthesis of 4-Bromo-2,6-difluoroaniline (6). Retrieved from [Link]
Sources
- 1. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry Peptides - Click Peptides - QYAOBIO [qyaobio.com]
- 3. bachem.com [bachem.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. ijsra.net [ijsra.net]
- 12. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 4-Ethynyl-2,6-difluoroaniline
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Sonogashira coupling of 4-Ethynyl-2,6-difluoroaniline. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and ensure robust, reproducible outcomes.
Introduction: The Nuances of Coupling with 4-Ethynyl-2,6-difluoroaniline
The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, prized for its mild conditions and functional group tolerance.[1] However, the unique electronic and structural characteristics of 4-ethynyl-2,6-difluoroaniline present specific challenges. The potent electron-withdrawing nature of the ortho-fluorine substituents and the presence of the aniline's amino group can lead to a range of side reactions, primarily catalyst inhibition and alkyne homocoupling. This guide is designed to help you navigate these complexities.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the Sonogashira coupling of 4-ethynyl-2,6-difluoroaniline, presented in a question-and-answer format.
Question 1: My reaction is sluggish or stalls completely, with starting materials largely unconsumed. What are the likely causes?
Answer: This is a frequent issue when working with aniline derivatives and can be attributed to several factors:
-
Catalyst Inhibition by the Aniline Moiety: The lone pair of electrons on the aniline's nitrogen atom can coordinate with the palladium catalyst.[2] This coordination can inhibit the catalyst's activity or lead to its deactivation, effectively halting the catalytic cycle. The electron-withdrawing fluorine atoms on your substrate can modulate this effect, but it remains a primary concern.
-
Insufficiently Active Catalyst: The generation of the active Pd(0) species from a Pd(II) precatalyst can be inefficient under certain conditions. The presence of oxygen can also deactivate the Pd(0) catalyst.[3]
-
Inappropriate Solvent or Base: The choice of solvent and base is critical and can significantly impact reaction kinetics. Some solvents may not fully solubilize all reaction components, while certain bases may not be strong enough to efficiently deprotonate the terminal alkyne.
Solutions:
-
Select a Robust Ligand and Precatalyst: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired catalytic cycle and reduce the aniline's ability to inhibit the palladium center.[4] Using a well-defined, air-stable palladium precatalyst can also ensure a more consistent generation of the active catalyst.
-
Rigorous Inert Atmosphere: It is crucial to thoroughly degas your solvents and reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Solvent and Base Optimization: Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used as they also act as solvents and neutralize the hydrogen halide byproduct.[1] However, for challenging substrates, consider using a stronger, non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as DMF or acetonitrile. A solvent screen may be necessary to find the optimal conditions for your specific aryl halide partner.
Question 2: My TLC and LC-MS analyses show a significant amount of a byproduct with a mass corresponding to the dimer of 4-ethynyl-2,6-difluoroaniline. What is this, and how can I prevent it?
Answer: This byproduct is the result of alkyne homocoupling, also known as the Glaser-Hay coupling.[3][5] This is arguably the most common side reaction in copper-co-catalyzed Sonogashira reactions.
-
Mechanism of Homocoupling: In the presence of the copper(I) co-catalyst and oxygen, the terminal alkyne can undergo oxidative dimerization to form a 1,3-diyne.[6] The copper acetylide intermediate is susceptible to oxidation, leading to this undesired pathway.[5]
Solutions:
-
Implement Copper-Free Conditions: The most effective way to eliminate Glaser-Hay coupling is to perform the reaction without the copper(I) co-catalyst.[7] Modern palladium catalysts with sophisticated ligands often exhibit high activity, making the copper co-catalyst unnecessary.[4]
-
Strict Exclusion of Oxygen: If a copper co-catalyst is necessary for your system, the rigorous exclusion of oxygen becomes even more critical. Ensure all reagents, solvents, and the reaction vessel are thoroughly deoxygenated.
-
Controlled Addition of the Alkyne: In some cases, adding the 4-ethynyl-2,6-difluoroaniline slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Question 3: I am observing multiple unidentified spots on my TLC plate, leading to a complex crude product mixture and difficult purification. What other side reactions could be occurring?
Answer: Besides homocoupling, other side reactions can contribute to a complex reaction profile:
-
Decomposition of the Alkyne: Terminal alkynes can be unstable under prolonged heating or in the presence of strong bases, potentially leading to polymerization or other decomposition pathways.
-
Reactions involving the N-H bond: While less common under standard Sonogashira conditions, the aniline N-H bond could potentially react under certain circumstances, especially if very strong bases are used or at high temperatures.
-
Hydrolysis of the Alkyne: Ynamides, which have a nitrogen atom attached to the alkyne, are known to be sensitive to hydration.[8] While 4-ethynyl-2,6-difluoroaniline is not a ynamide, the principle of alkyne reactivity highlights the importance of using anhydrous conditions.
Solutions:
-
Milder Reaction Conditions: If possible, conduct the reaction at a lower temperature. The use of a highly active catalyst system can often allow for reactions to proceed efficiently at room temperature.[1]
-
Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous. Using freshly distilled solvents and drying solid reagents can minimize water-related side reactions.
-
Careful Selection of Base: Use the mildest base that effectively promotes the reaction to avoid base-induced decomposition of your starting materials.
Part 2: Frequently Asked Questions (FAQs)
-
FAQ 1: Is a copper co-catalyst always necessary for the Sonogashira coupling of this substrate? Not necessarily. While traditional Sonogashira protocols rely on a copper(I) co-catalyst to facilitate the reaction at milder temperatures, modern advancements in ligand design have led to highly active palladium catalysts that can efficiently promote the coupling without copper.[1][7] Omitting copper is the most direct way to prevent the common side reaction of alkyne homocoupling (Glaser-Hay coupling).[5]
-
FAQ 2: What is the recommended stoichiometry of the reactants? Typically, a slight excess of the alkyne (1.1 to 1.5 equivalents) is used relative to the aryl halide to ensure complete consumption of the often more valuable halide partner. The palladium catalyst loading is usually between 1-5 mol%, and if a copper co-catalyst is used, its loading is often similar to or slightly higher than the palladium catalyst. The base is used in excess, often serving as a solvent or co-solvent.
-
FAQ 3: How do the fluorine atoms in 4-ethynyl-2,6-difluoroaniline affect the reaction? The two fluorine atoms in the ortho positions have a strong electron-withdrawing inductive effect. This can influence the electronic properties of the molecule in several ways:
-
It increases the acidity of the terminal alkyne proton, potentially facilitating its deprotonation.
-
It can affect the coordination of the aniline nitrogen to the palladium catalyst, although the precise effect (activating or deactivating) can be complex.
-
The steric bulk of the fluorine atoms is minimal, so steric hindrance is not a major concern.
-
-
FAQ 4: Can I run this reaction open to the air? It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.[3] Furthermore, if you are using a copper co-catalyst, the presence of oxygen is the primary driver for the undesirable Glaser-Hay homocoupling side reaction.[6] Always use an inert atmosphere (argon or nitrogen).
Part 3: Experimental Protocol and Data
Optimized Copper-Free Sonogashira Coupling Protocol
This protocol is designed to minimize common side reactions when coupling 4-ethynyl-2,6-difluoroaniline with an aryl bromide.
Reagents and Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Ethynyl-2,6-difluoroaniline (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a suitable precatalyst system
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed DMF (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, 4-ethynyl-2,6-difluoroaniline, Pd(PPh₃)₄, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
Solvent Addition: Add the anhydrous, degassed DMF via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Influence of Reaction Conditions on Yield and Side Products
| Entry | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3), CuI (5) | TEA (3) | THF | 65 | 12 | 55 | 25 |
| 2 | Pd(PPh₃)₂Cl₂ (3), CuI (5) | TEA (3) | THF (degassed) | 65 | 12 | 70 | 10 |
| 3 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | DMF (degassed) | 80 | 8 | 85 | <2 |
| 4 | XPhos Pd G3 (2) | K₂CO₃ (2) | Acetonitrile (degassed) | 80 | 6 | 92 | <1 |
Yields are approximate and for illustrative purposes, based on typical outcomes for similar substrates.
Part 4: Mechanistic Diagrams
To visualize the reaction pathways, the following diagrams illustrate the desired Sonogashira coupling and the primary competing side reaction.
Caption: Desired Sonogashira coupling pathway involving palladium and copper cycles.
Caption: The Glaser-Hay homocoupling side reaction, a common byproduct pathway.
References
- Sonogashira Coupling.Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
Sonogashira coupling. Wikipedia.[Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. ACS Publications. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. ACS Publications. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Royal Society of Chemistry. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes. Organic Letters. ACS Publications. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
Preventing homocoupling of 4-Ethynyl-2,6-difluoroaniline in Sonogashira reactions
Technical Support Center: Sonogashira Coupling of 4-Ethynyl-2,6-difluoroaniline
Welcome to the technical support center for advanced Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process scientists encountering challenges with sensitive, electron-deficient substrates like 4-ethynyl-2,6-difluoroaniline. Our focus is to provide actionable, mechanistically-grounded solutions to the pervasive issue of alkyne homocoupling (Glaser or Hay coupling), ensuring the targeted synthesis of your desired cross-coupled products.
Section 1: Understanding the Core Problem — Why Homocoupling Occurs
Before troubleshooting, it is critical to understand the competing reaction pathways at play. The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, but its success hinges on the delicate balance between two catalytic cycles: the palladium cycle (which drives the desired cross-coupling) and the copper cycle (which, while facilitating the reaction, can also lead to undesired homocoupling).[1][2]
The primary culprit for homocoupling is the oxidative dimerization of copper acetylide intermediates, a process heavily promoted by the presence of oxygen.[2][3][4] 4-Ethynyl-2,6-difluoroaniline is particularly susceptible due to the electronic nature of the difluoroaniline moiety, which can influence the acidity of the alkyne proton and the stability of the key intermediates.
To visualize this, consider the following mechanistic diagram:
Caption: The desired Sonogashira pathway versus the competing Glaser homocoupling.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered when using 4-ethynyl-2,6-difluoroaniline.
Q1: My reaction is producing a high percentage (>10%) of the symmetrical di-yne byproduct. What is the primary cause and how can I fix it?
A1: This is a classic case of Glaser coupling outcompeting the Sonogashira cross-coupling.[5][6] The primary cause is almost always the presence of dissolved oxygen in your reaction mixture, which facilitates the oxidative dimerization of the copper acetylide intermediate.[3][4]
Immediate Corrective Actions:
-
Rigorous Degassing: Your solvents and amine base must be rigorously deoxygenated. Standard sparging with argon or nitrogen for 30-60 minutes is good, but for sensitive substrates, 3-4 freeze-pump-thaw cycles are superior.[4]
-
Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish. Use Schlenk line techniques.
-
Slow Alkyne Addition: Instead of adding all the 4-ethynyl-2,6-difluoroaniline at once, add it slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the terminal alkyne low, disfavoring the bimolecular homocoupling reaction.[4]
-
Introduce a Reducing Atmosphere: One advanced technique is to use a reducing atmosphere, such as a nitrogen/hydrogen or argon/hydrogen mix (typically 4-5% H₂). This has been shown to dramatically reduce homocoupling to as low as 2%.[7][8][9]
Q2: I've improved my anaerobic technique, but homocoupling is still an issue. What reaction parameters should I modify next?
A2: If rigorous oxygen exclusion is not sufficient, the next step is to adjust the catalytic system and reaction conditions to favor the cross-coupling pathway kinetically.
Parameter Optimization:
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[4] Try reducing the CuI loading from the typical 2-5 mol% down to 0.5-1 mol%.
-
Switch to a Bulky, Electron-Rich Ligand: Standard ligands like PPh₃ can be suboptimal for challenging substrates. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the palladium cycle.[1] This helps the desired reaction outpace the homocoupling side reaction.
-
Choice of Base and Solvent: The base is not just a proton scavenger; it influences the entire catalytic cycle.[10] For your specific substrate, a hindered amine base like diisopropylamine (DIPA) or piperidine in a non-polar solvent like toluene or THF can be more effective than the common triethylamine (TEA) in DMF.[3]
Q3: My reaction is sluggish, and I see mostly starting materials along with the homocoupled byproduct. Should I increase the temperature?
A3: Not necessarily. While gentle heating (40-60 °C) can sometimes be necessary for less reactive aryl bromides, high temperatures can also promote catalyst decomposition (formation of palladium black) and potentially favor the homocoupling pathway.[3][4][11]
Troubleshooting a Sluggish Reaction:
-
Catalyst Activity: Ensure your palladium and copper catalysts are fresh and active. Pd(PPh₃)₄ can degrade upon storage; using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often more reliable as the active Pd(0) is generated in situ.[3]
-
Reactivity of Halide: The reactivity order for the aryl/vinyl halide is I > OTf > Br >> Cl.[3] If you are using an aryl bromide and the reaction is slow, switching to the corresponding aryl iodide will significantly increase the rate of oxidative addition.
-
Consider a "Copper-Free" Protocol: This is the most definitive way to eliminate Glaser coupling.[5][6][12]
Section 3: Recommended Protocols
Protocol 3.1: Optimized Copper-Catalyzed Sonogashira Reaction
This protocol is designed to minimize homocoupling through careful control of reaction conditions.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add freshly distilled and degassed (via freeze-pump-thaw) toluene and diisopropylamine (DIPA) (solvent ratio typically 5:2 v/v).
-
Alkyne Addition: In a separate flask, dissolve 4-ethynyl-2,6-difluoroaniline (1.1 equiv) in degassed toluene. Add this solution to the reaction mixture dropwise via syringe pump over 2-3 hours.
-
Reaction: Stir the mixture at room temperature. Monitor progress by TLC or LC-MS. If the reaction is slow after 4-6 hours, gently warm to 40 °C.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate. Purify by column chromatography.
Protocol 3.2: Robust Copper-Free Sonogashira Reaction
This is the preferred method when homocoupling is a persistent and unavoidable issue.[13][14]
-
Catalyst Preparation: In a dry Schlenk flask, add (AllylPdCl)₂ (2.5 mol%) and the phosphine ligand P(t-Bu)₃ (10 mol%).
-
Inerting & Reagent Addition: Evacuate and backfill with argon. Add the aryl halide (1.0 equiv), 4-ethynyl-2,6-difluoroaniline (1.2 equiv), and a suitable base such as Cs₂CO₃ (2.0 equiv).[15][16]
-
Solvent Addition: Add degassed DMF or NMP as the solvent.
-
Reaction: Stir the mixture at room temperature. Copper-free reactions may require longer reaction times or gentle heating (e.g., 50-80 °C) to achieve full conversion, depending on the aryl halide's reactivity.[15]
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Section 4: Data Summary & Condition Selection
| Parameter | Standard Conditions | Optimized for Suppression | Rationale & Citation |
| Atmosphere | Inert Gas (N₂/Ar) | Inert Gas + Slow Alkyne Addition | Minimizes instantaneous alkyne concentration to disfavor dimerization.[4] |
| Copper Co-catalyst | CuI (2-5 mol%) | CuI (0.5-1 mol%) or None | Reduces the primary catalyst for homocoupling. Copper-free is the ultimate solution.[4][5] |
| Palladium System | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PdCl₂(P(t-Bu)₃)₂ or (AllylPdCl)₂/XPhos | Bulky, electron-rich ligands accelerate C-C coupling, outcompeting the side reaction.[1][15] |
| Base | Triethylamine (TEA) | Diisopropylamine (DIPA), Piperidine | Hindered amines can be more effective and avoid certain side reactions.[3][10] |
| Solvent | DMF, Acetonitrile | Toluene, THF, Dioxane | Less polar solvents can sometimes offer better selectivity.[11][17] |
| Temperature | RT to 80 °C | RT to 40 °C | Avoids high temperatures which can promote catalyst decomposition and side reactions.[4] |
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use an inorganic base like K₂CO₃ in a standard copper-catalyzed Sonogashira? A: Generally, amine bases are required for the copper-catalyzed reaction because they play a crucial role in the deprotonation of the alkyne to form the copper acetylide intermediate.[10] Inorganic bases like Cs₂CO₃ or K₂CO₃ are more commonly and effectively used in copper-free protocols.[16]
Q: My reaction mixture turns black immediately. Is the reaction failing? A: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the Pd(0) catalyst to elemental palladium.[3] While some formation can be tolerated, rapid and extensive blackening suggests a problem. Common causes include impurities in reagents, inappropriate solvent choice (THF is sometimes anecdotally implicated), or excessive heat.[3][17] Using fresh, high-purity reagents and the optimized conditions above can prevent this.
Q: Are there alternatives to Sonogashira for coupling this specific alkyne? A: While Sonogashira is the most direct method, if insurmountable challenges arise, you could consider protecting the alkyne (e.g., as a trimethylsilyl alkyne). This allows for purification of the protected aniline. The TMS group can then be cleaved, and the resulting terminal alkyne used in subsequent steps. However, this adds steps to the synthesis. For C-C bond formation, other cross-coupling reactions might be adapted, but they are generally less direct for introducing a terminal alkyne.
References
-
Sonogashira coupling - Wikipedia . Wikipedia. [Link]
-
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature . Organic Letters - ACS Publications. [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Copper-free Sonogashira coupling . The chemical reaction database. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . PMC - NIH. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials . PubMed Central. [Link]
-
The Glaser–Hay Coupling Reaction . In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling . Organic Letters - ACS Publications. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . RSC Publishing. [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions . ResearchGate. [Link]
-
Sonogashira troubleshooting help needed . Reddit. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF . ResearchGate. [Link]
-
Sonogashira Cross-Coupling . J&K Scientific LLC. [Link]
-
Glaser coupling – Knowledge and References . Taylor & Francis. [Link]
-
Struggling to make a sonogashira coupling reaction happen . Reddit. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Technical Support Center: Troubleshooting PROTAC Linker Synthesis with Aniline-Based Building Blocks
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on challenges encountered when incorporating aniline-based building blocks into linker designs. The unique electronic properties of anilines can present significant hurdles in common coupling reactions. This resource offers practical, field-proven insights and detailed protocols to overcome these obstacles and streamline your PROTAC development.
I. Frequently Asked Questions (FAQs): The Aniline Challenge
Q1: Why is my amide coupling reaction with an aniline-based linker failing or showing low yield?
A1: This is a common and significant challenge rooted in the electronic nature of aniline. Several factors are likely at play:
-
Reduced Nucleophilicity: The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring through resonance. This delocalization significantly reduces the nitrogen's nucleophilicity, making it a much weaker nucleophile than aliphatic amines and thus less reactive towards activated carboxylic acids. Electron-withdrawing groups on the aniline ring will further decrease this reactivity.[1]
-
Steric Hindrance: Bulky substituents on either the aniline or the coupling partner can physically obstruct the approach of the reactants, leading to a slower reaction rate or preventing the reaction altogether.[2]
-
Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to sufficiently activate the carboxylic acid for it to react with a poorly nucleophilic aniline.[2]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and reaction temperature are critical and often need to be empirically optimized for challenging couplings.[2]
Q2: I'm observing the formation of an activated ester by LC-MS, but it's not reacting with my aniline. What's happening?
A2: This observation strongly suggests that the issue lies with the aniline's low reactivity rather than the carboxylic acid activation step. The activated ester is being successfully formed, but the aniline is not nucleophilic enough to attack it effectively. In some cases, the activated ester may even decompose or react with other species in the reaction mixture before the desired amide bond formation can occur.[3]
Q3: Are there alternative coupling strategies specifically for poorly reactive anilines?
A3: Yes, when standard amide coupling conditions fail, more robust methods are required. Consider the following:
-
Conversion to Acid Chlorides: Activating the carboxylic acid as an acid chloride is a classic and highly effective method for coupling with weak nucleophiles. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used. However, this approach is often less compatible with complex molecules containing sensitive functional groups.[3][4]
-
Use of Stronger Coupling Reagents: Not all coupling reagents are created equal. For challenging anilines, consider more potent reagents like HATU, HBTU, TBTU, or COMU. These reagents often form highly reactive activated esters.[3] Sometimes, specialized reagents like DMTMM have shown success with reluctant anilines.[3]
-
In Situ Acyl Fluoride Formation: A more modern and often cleaner alternative to acid chlorides is the in situ generation of acyl fluorides. Reagents like TFFH or BTFFH can be very effective for coupling sterically hindered and electron-deficient amines.[5]
Q4: How do I choose the right solvent and base for my aniline coupling reaction?
A4: The choice of solvent and base can dramatically influence the outcome of the reaction.
-
Solvents: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM) are typically preferred.[2][6] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[2]
-
Bases: A non-nucleophilic base is essential to neutralize the acid formed during the reaction without competing with the aniline as a nucleophile. Diisopropylethylamine (DIPEA) is a common choice.[2] For particularly stubborn reactions, stronger non-nucleophilic bases might be considered, but care must be taken to avoid side reactions.
Q5: I'm concerned about side reactions. What are the common pitfalls with aniline-based linkers?
A5: Besides incomplete reactions, several side reactions can occur:
-
Racemization: If your carboxylic acid component has a chiral center, the harsh conditions sometimes required for aniline coupling can lead to racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can help suppress this.[2]
-
Guanidinium By-product Formation: With uronium/aminium-based coupling reagents (like HATU, HBTU), the amine can sometimes react with the coupling reagent itself to form a guanidinium byproduct. The order of addition of reagents is critical to minimize this; pre-activating the carboxylic acid before adding the aniline is recommended.
-
Over-acylation: If the aniline-containing building block has other nucleophilic sites, multiple acylations can occur. This necessitates the use of orthogonal protecting groups.
II. Troubleshooting Workflow & Decision Making
When faced with a failed or low-yielding aniline coupling reaction, a systematic approach to troubleshooting is essential. The following workflow can help guide your experimental design.
Caption: Troubleshooting Decision Tree for Aniline Amide Coupling.
III. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Challenging Aniline using HATU
This protocol is a starting point for coupling an aniline with a carboxylic acid using a potent coupling reagent.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or NMP.
-
Pre-activation: Add the coupling reagent HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents).[6]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. You can monitor the formation of the activated ester by LC-MS.
-
Coupling: Add the aniline building block (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. For challenging anilines, the temperature may need to be increased (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Amide Bond Formation via In Situ Acyl Fluoride Generation
This method is particularly effective for sterically hindered and electron-deficient anilines where other methods have failed.[5]
-
Preparation: In an anhydrous solvent like DCM, dissolve the carboxylic acid (1.3 equivalents).
-
Fluorinating Agent Addition: Add a fluorinating agent such as BTFFH (1.5 equivalents) and a non-nucleophilic base like DIPEA (4.5 equivalents).
-
Acyl Fluoride Formation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Coupling: Add the electron-deficient aniline (1.0 equivalent) to the reaction mixture.
-
Reaction: The reaction may be heated to drive it to completion. Monitor the progress by LC-MS. Reaction times can be significantly longer for these types of couplings.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.
IV. Data Presentation: Selecting the Right Coupling Reagent
The choice of coupling reagent is a critical parameter. The following table summarizes common coupling reagents and their suitability for aniline-based couplings.
| Coupling Reagent | Class | Potency for Aniline Coupling | Key Considerations |
| EDC/HOBt | Carbodiimide | Low to Moderate | Often insufficient for electron-poor anilines.[3] |
| DCC/DMAP | Carbodiimide | Moderate | Can be effective, but DCC can be difficult to remove.[5] |
| HATU/HBTU/TBTU | Uronium/Aminium | High | Generally excellent reactivity, but risk of guanidinium side product. |
| COMU | Uronium/Aminium | Very High | Highly effective for difficult couplings. |
| T3P | Phosphonium | High | A good alternative to uronium salts. |
| DMTMM | Triazine-based | Moderate to High | Reported to be effective for reluctant anilines.[3] |
| TFFH/BTFFH | Fluorouronium | Very High | Excellent for generating acyl fluorides in situ for challenging substrates.[5] |
V. Orthogonal Protection Strategies
In PROTAC synthesis, it is common to use building blocks with multiple functional groups. To selectively form an amide bond with an aniline in the presence of other nucleophiles (e.g., aliphatic amines, hydroxyls, thiols), an orthogonal protecting group strategy is essential.[7]
Caption: Orthogonal Protection Strategy for Aniline-Based Linkers.
Common orthogonal protecting groups include:
-
For Aliphatic Amines: Boc (tert-Butyloxycarbonyl), which is acid-labile, is orthogonal to the aniline which will not be protected.[8]
-
For Hydroxyls: Silyl ethers like TBDMS (tert-Butyldimethylsilyl) are base-labile (cleaved by fluoride ions) and are orthogonal to both Boc and the aniline coupling conditions.[7]
By carefully choosing protecting groups that can be removed under conditions that do not affect other parts of the molecule, complex PROTACs can be synthesized in a controlled, stepwise manner.[7][8]
VI. Characterization of Aniline-Containing PROTACs
Once synthesized, the structural integrity of the PROTAC must be confirmed. A combination of analytical techniques is essential for full characterization:
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the final PROTAC and key intermediates.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the 3D structure in solution and ensures that all components (warhead, linker, and E3 ligase ligand) are correctly connected.[9]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
For more in-depth characterization of the PROTAC's function, biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure binding to the target protein and the E3 ligase.[11][12]
VII. Conclusion
The synthesis of PROTACs with aniline-based linkers presents a distinct set of challenges, primarily due to the reduced nucleophilicity of the aniline nitrogen. However, by understanding the underlying chemical principles and employing a systematic troubleshooting approach, these hurdles can be overcome. The key to success lies in the judicious selection of potent coupling reagents, optimization of reaction conditions, and the use of appropriate orthogonal protection strategies. This guide provides a framework for researchers to diagnose and solve common problems, ultimately accelerating the development of novel protein degraders.
References
- A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods. (n.d.). Benchchem.
- Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. (n.d.). Charnwood Discovery.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Journal of the American Society for Mass Spectrometry.
- Tips and tricks for difficult amide bond formation?. (2021). Reddit.
- Application of PROTACs in target identification and validation. (2024). ScienceOpen.
- PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (n.d.). Benchchem.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
- Does anyone have experience with amide coupling reaction of aniline?. (2014). ResearchGate.
- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2013). ACS Publications.
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. (n.d.). Benchchem.
- Troubleshooting low yield in PROTAC synthesis using PEG linkers. (n.d.). Benchchem.
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar.
- Baek, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules.
- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). ACS Medicinal Chemistry Letters.
- Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. (2010). Analytical Chemistry.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. (n.d.).
- Recent Advances in Bioorthogonal Ligation and Bioconjugation. (2023). Molecules.
- Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. (2020). YouTube.
- How is aniline considered a conjugated system?. (2025). Chemistry Stack Exchange.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (2018). Acta Pharmaceutica Sinica B.
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2022). Angewandte Chemie International Edition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. biosynth.com [biosynth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
Impact of solvent and base selection on 4-Ethynyl-2,6-difluoroaniline reactivity
Technical Support Center: 4-Ethynyl-2,6-difluoroaniline
Welcome to the technical support center for 4-Ethynyl-2,6-difluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of working with this versatile building block. The unique electronic properties conferred by the difluoroaniline moiety significantly influence the reactivity of the terminal alkyne. Proper selection of solvent and base is therefore not merely a matter of optimization, but a critical determinant of reaction success.
This document provides in-depth, field-tested insights into common challenges, offering explanations for the underlying chemical principles and actionable troubleshooting protocols.
Core Principles: Understanding the Reactivity of 4-Ethynyl-2,6-difluoroaniline
The two fluorine atoms positioned ortho to the amine group are strongly electron-withdrawing. This has two primary consequences for reactivity:
-
Reduced Nucleophilicity of the Aniline: The nitrogen lone pair is less available, making this amine a weaker nucleophile and a weaker ligand for catalytic metals compared to non-fluorinated anilines.
-
Increased Acidity of the Alkyne Proton: The inductive effect of the fluorine atoms acidifies the terminal alkyne proton (C≡C-H), making it easier to deprotonate. This can be advantageous but also increases the propensity for undesired side reactions like Glaser-Hay homocoupling.
The choice of solvent and base must balance these electronic factors to achieve high yields and product purity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using 4-Ethynyl-2,6-difluoroaniline in cross-coupling and cycloaddition reactions.
Issue 1: Low or No Yield in Sonogashira Coupling
Q: My Sonogashira reaction with 4-Ethynyl-2,6-difluoroaniline and an aryl halide is failing. What are the likely causes related to my solvent and base?
A: This is a frequent challenge. The success of a Sonogashira coupling hinges on the delicate balance within the Pd/Cu catalytic cycle. Both solvent and base play critical roles.
-
Causality - The Role of the Base: The primary role of the base is to deprotonate the terminal alkyne, forming the copper(I) acetylide intermediate necessary for transmetalation to the palladium center.[1]
-
Weak Base Issues: If the base is too weak (e.g., some tertiary amines in certain solvents), deprotonation of the alkyne will be slow or incomplete, stalling the catalytic cycle. While the fluorine atoms on 4-ethynyl-2,6-difluoroaniline increase the alkyne's acidity, a sufficiently strong base is still required.
-
Strong Base Issues: An overly strong inorganic base (e.g., NaOH, K₂CO₃) can lead to catalyst decomposition or promote unwanted side reactions. The choice of base must be matched with the solvent to ensure adequate solubility.[2]
-
-
Causality - The Role of the Solvent: The solvent must solubilize all components of the reaction and stabilize the catalytic intermediates.
-
Polar Aprotic Solvents (DMF, THF, Acetonitrile): These are generally preferred for Sonogashira reactions.[3][4] They effectively dissolve the catalyst, substrates, and base, facilitating the reaction. DMF, in particular, is an excellent solvent for Sonogashira couplings, though greener alternatives like 2-MeTHF are gaining traction.[3][4]
-
Nonpolar Solvents (Toluene, Dioxane): While useful in some cross-coupling reactions, they may not be polar enough to stabilize the ionic intermediates in the Sonogashira cycle, potentially leading to slower reaction rates.[5][6]
-
Troubleshooting Steps:
-
Evaluate Base Strength: If using a weak amine base like triethylamine (TEA), consider switching to a slightly stronger or less sterically hindered base. For inorganic bases, ensure you are using one with good solubility in your chosen solvent, such as Cs₂CO₃.[3]
-
Solvent Optimization: If your reaction is sluggish in a solvent like toluene, switching to THF or DMF can significantly accelerate the rate.[3][4]
-
Consider a Copper-Free System: Amine bases play a more complex role in copper-free Sonogashira reactions, potentially accelerating the oxidative addition step.[7] If copper-mediated side reactions are a concern, exploring a copper-free protocol with a base like piperidine or morpholine may be beneficial.[7]
Issue 2: Significant Formation of Glaser Coupling Byproduct
Q: I am observing a significant amount of a symmetrical diyne byproduct in my Sonogashira reaction. How can I suppress this Glaser homocoupling?
A: The formation of a 1,3-diyne via oxidative homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly with electron-deficient alkynes like 4-ethynyl-2,6-difluoroaniline.[8][9] This reaction is catalyzed by copper salts in the presence of an oxidant (often adventitious air) and a base.[8]
-
Causality - The Mechanism: The base facilitates the formation of a copper(I) acetylide. In the presence of an oxidant, this intermediate can dimerize to form the diyne.[10] The increased acidity of the alkyne on your substrate makes it more susceptible to this pathway.
Troubleshooting Flowchart for Minimizing Glaser Coupling:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Stability and storage conditions for 4-Ethynyl-2,6-difluoroaniline
Welcome to the technical support guide for 4-Ethynyl-2,6-difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and handling of this compound. The information herein is synthesized from best practices and data from structurally related molecules to ensure scientific integrity and practical utility in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 4-Ethynyl-2,6-difluoroaniline?
A1: Based on the chemical properties of analogous compounds, such as other ethynylanilines and difluoroanilines, long-term storage of 4-Ethynyl-2,6-difluoroaniline should be under controlled conditions to maintain its integrity. The primary recommendation is to store the compound at 2°C to 8°C.[1][2] It is also crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][3][4] The container should be tightly sealed and protected from light.[1]
Q2: How should I handle 4-Ethynyl-2,6-difluoroaniline for daily use in the lab?
A2: For routine laboratory use, it is advisable to allow the container to warm to room temperature before opening to prevent moisture condensation. Handling should be performed in a well-ventilated area or under a chemical fume hood.[3][5] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Minimize exposure to air and light. For weighing and preparing solutions, do so promptly and reseal the container tightly.
Q3: Is this compound sensitive to air or light?
A3: Yes, similar aniline derivatives are known to be sensitive to air and light.[6][7] Exposure to air can lead to oxidation of the aniline moiety, while light can promote degradation. To mitigate these effects, store the compound under an inert gas and in an amber vial or a container protected from light.[1][4]
Q4: What are the known incompatibilities for 4-Ethynyl-2,6-difluoroaniline?
A4: While specific data for 4-Ethynyl-2,6-difluoroaniline is limited, related compounds show incompatibilities with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[7][8][9] Contact with these substances should be avoided to prevent vigorous reactions or degradation of the compound.
Troubleshooting Guide
Issue 1: Unexpected peaks in HPLC analysis after a short period of use.
Possible Cause: This is a strong indicator of compound degradation. The appearance of new peaks suggests that the parent compound is breaking down into other substances.
Troubleshooting Steps:
-
Forced Degradation Study: To confirm that the new peaks are degradation products, you can perform a forced degradation study. Expose a small sample of the compound to conditions you suspect are causing the issue (e.g., air, light, acidic or basic conditions) and monitor the changes in the chromatogram over time. A decrease in the main peak with a corresponding increase in the new peaks will confirm they are degradation products.[10]
-
Review Handling Procedures: Ensure that the compound is not unduly exposed to air or light during handling. Prepare solutions fresh for each experiment whenever possible.
-
Check Solvent Purity: Impurities in solvents can sometimes react with the compound. Use high-purity, degassed solvents for your analyses.
Issue 2: Low yield in a reaction involving 4-Ethynyl-2,6-difluoroaniline, especially under acidic conditions.
Possible Cause: Halogenated anilines can be susceptible to degradation in acidic environments.[10] The low yield may be due to the degradation of your starting material.
Troubleshooting Steps:
-
Temperature Control: If your reaction conditions permit, consider running the reaction at a lower temperature to slow down the rate of degradation.[10]
-
Acid Concentration: Investigate whether a lower concentration of the acid catalyst can be used without compromising the reaction rate.
-
Reaction Time: Monitor the reaction progress more frequently to determine the optimal reaction time, avoiding prolonged exposure to harsh conditions.
Issue 3: Discoloration of the solid compound or solutions.
Possible Cause: Discoloration, often to a yellow or brown hue, is a common sign of oxidation or degradation in aniline compounds.[6]
Troubleshooting Steps:
-
Verify Storage Conditions: Double-check that the compound is stored under an inert atmosphere and protected from light.
-
Purity Check: If discoloration is observed, it is recommended to re-analyze the compound's purity (e.g., by HPLC or NMR) before use to ensure it meets the requirements of your experiment.
-
Purification: If the purity has decreased significantly, you may need to purify the compound before use.
Data and Protocols
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C - 8°C | To minimize thermal degradation.[1][2] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | To prevent oxidation of the aniline group.[1][3][4] |
| Light | Protect from Light (Amber Vial) | To prevent light-induced degradation.[1][6] |
| Container | Tightly Sealed | To prevent exposure to air and moisture.[3][5] |
Protocol: Aliquoting and Preparation of Stock Solutions
-
Equilibration: Allow the container of 4-Ethynyl-2,6-difluoroaniline to warm to room temperature before opening.
-
Inert Atmosphere: If possible, perform all manipulations in a glove box or under a gentle stream of inert gas.
-
Weighing: Quickly weigh the desired amount of the compound in a tared vial.
-
Dissolution: Add the appropriate solvent (ensure it is of high purity and degassed) to the vial to prepare the stock solution.
-
Storage of Solution: If the stock solution is to be stored, flush the headspace of the vial with an inert gas before sealing. Store at -20°C or -80°C for extended stability, protected from light. It is best practice to prepare fresh solutions.
Visual Guides
Decision Tree for Handling and Storage
Caption: Decision workflow for storage and handling.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Troubleshooting logic for HPLC anomalies.
References
Sources
- 1. biosynth.com [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-Ethynylaniline(54060-30-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Identification and removal of byproducts in 4-Ethynyl-2,6-difluoroaniline reactions
Welcome to the technical support center for 4-Ethynyl-2,6-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. We will address common challenges, focusing on the identification, removal, and prevention of byproducts in its most frequent application: the Sonogashira cross-coupling reaction.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding reactions with 4-ethynyl-2,6-difluoroaniline.
Q1: What is the most common byproduct I should expect when using 4-ethynyl-2,6-difluoroaniline in a palladium/copper-catalyzed cross-coupling reaction?
The most prevalent and often yield-limiting byproduct is the homocoupled dimer, 1,4-bis(4-amino-3,5-difluorophenyl)buta-1,3-diyne . This side reaction, known as the Glaser or Hay coupling, involves the oxidative dimerization of two molecules of the terminal alkyne starting material.[1][2][3][4]
Q2: What is the mechanism behind the formation of this homocoupled dimer?
The Glaser coupling is catalyzed by the copper(I) cocatalyst (e.g., CuI) that is essential for the Sonogashira reaction's catalytic cycle.[1][2] The mechanism proceeds via two key steps:
-
Formation of Copper Acetylide: The terminal alkyne is deprotonated by the base and coordinates with the copper(I) salt to form a copper(I) acetylide intermediate.[2]
-
Oxidative Coupling: In the presence of an oxidant, typically atmospheric oxygen, two of these copper acetylide molecules couple to form the symmetrical 1,3-diyne product, regenerating a reduced form of copper.[2][3]
The presence of oxygen in the reaction vessel is a critical factor that promotes this undesired pathway.[5]
Q3: How can I proactively minimize or prevent the formation of the homocoupled dimer?
Preventing this byproduct is key to achieving high yields and simplifying purification. Several strategies are highly effective:
-
Maintain an Inert Atmosphere: This is the most critical step. The oxidative homocoupling requires an oxidant, which is usually oxygen from the air.[1] Running the reaction under a rigorously maintained inert atmosphere (e.g., high-purity nitrogen or argon) by using proper degassing techniques (like freeze-pump-thaw cycles for solvents) and glassware (e.g., a Schlenk line) will significantly suppress dimer formation.[1][5]
-
Switch to Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid the Glaser coupling side reaction.[1][6] These methods rely solely on a palladium catalyst and a suitable base, often an amine, which is sufficient to facilitate the catalytic cycle without the copper acetylide intermediate.[6]
-
Use a Reducing Agent: The addition of a mild reducing agent to the reaction mixture can help prevent the oxidative coupling pathway.[7]
-
Employ a Diluted Hydrogen Atmosphere: Research has shown that conducting the reaction under a diluted hydrogen atmosphere (mixed with nitrogen or argon) can dramatically reduce homocoupling to minimal levels.[5]
Q4: What are the best analytical techniques to identify byproducts in my reaction mixture?
A multi-technique approach is recommended for unambiguous identification:
-
Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring. The homocoupled dimer is typically less polar than the starting aniline and will have a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. You can quickly get the molecular weight of the components in your mixture. The dimer will have an M+H⁺ peak corresponding to (2 * MW of starting material) - 2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for full structural confirmation of your desired product and any isolated byproducts. For the dimer, you would expect to see the disappearance of the terminal alkyne proton signal and symmetry in the aromatic and fluorine signals.
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and quantifying the levels of each impurity.
Troubleshooting Guide
This guide provides a structured approach to solving specific experimental issues.
Problem 1: Low yield of desired product with a major, less polar byproduct spot on TLC.
-
Probable Cause: You are likely observing significant formation of the homocoupled (Glaser) dimer. This byproduct consumes two equivalents of your starting material for every molecule formed, drastically reducing the theoretical maximum yield of your desired cross-coupled product.[5][7]
-
Diagnostic Steps:
-
Run an LC-MS analysis on a crude sample of your reaction mixture.
-
Search for the expected mass of the dimer: [2 * (153.14) - 2] + 1 = 305.07 m/z for the [M+H]⁺ ion.
-
-
Corrective Actions:
-
Immediate (Purification): The dimer can usually be separated from the desired product using flash column chromatography on silica gel, as it is significantly less polar.
-
Future (Prevention): Implement the preventative strategies outlined in FAQ #3. The most robust solution is to switch to a well-established copper-free Sonogashira protocol. If you must use copper, ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas from start to finish.
-
Problem 2: The reaction stalls, leaving a large amount of unreacted 4-ethynyl-2,6-difluoroaniline.
-
Probable Cause: This points to an issue with the catalytic cycle's efficiency. Common culprits include:
-
Inactive Catalyst: The palladium(0) catalyst may have been oxidized or is otherwise inactive.
-
Poor Reagent Quality: The aryl/vinyl halide coupling partner may be impure, or the base may be wet or of poor quality.
-
Suboptimal Conditions: The reaction temperature may be too low, or the reaction time insufficient.
-
-
Diagnostic Steps:
-
Confirm the identity of the remaining starting material via LC-MS or by co-spotting with an authentic sample on a TLC plate.
-
Review the quality and age of your palladium catalyst, coupling partner, and base.
-
-
Corrective Actions:
-
Use a fresh, high-quality palladium catalyst or pre-catalyst. Using a pre-catalyst like Pd(PPh₃)₂Cl₂ which is reduced to Pd(0) in situ can sometimes be more reliable.[1]
-
Ensure your coupling partner is pure and your base (e.g., triethylamine, diisopropylamine) is dry.
-
Incrementally increase the reaction temperature (e.g., from room temperature to 40-50 °C) and monitor for progress.
-
Consider increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).
-
Problem 3: The reaction mixture turns black and forms intractable material (tar).
-
Probable Cause: This is often a sign of catalyst decomposition ("palladium black") or substrate degradation.
-
Catalyst Decomposition: At higher temperatures, palladium catalysts, particularly those with simple phosphine ligands, can decompose to form palladium black, which is catalytically inactive.
-
Substrate Degradation: Although 4-ethynyl-2,6-difluoroaniline is relatively stable, prolonged exposure to high temperatures or excessively strong bases could lead to polymerization or other degradation pathways.
-
-
Diagnostic Steps:
-
Observe if a fine black precipitate forms. This is a classic sign of palladium black.
-
Check the reaction temperature. Temperatures exceeding 80-100 °C are often unnecessary for Sonogashira couplings and increase the risk of decomposition.
-
-
Corrective Actions:
-
Run the reaction at the lowest effective temperature. Many Sonogashira reactions proceed efficiently at room temperature.[1]
-
Use a more robust ligand for the palladium catalyst that can stabilize the catalytic species at higher temperatures if necessary.
-
Ensure the chosen base is appropriate and not overly harsh. An amine base is standard; inorganic bases should be used with caution.
-
Visualized Workflows and Pathways
Reaction Pathways: Desired vs. Side Reaction
The following diagram illustrates the competition between the desired Sonogashira coupling and the undesired Glaser homocoupling.
Caption: Competing reaction pathways in a Sonogashira coupling.
Troubleshooting Workflow: Unknown Byproduct
This flowchart provides a logical sequence for identifying an unexpected impurity.
Caption: Logic flow for identifying an unknown reaction byproduct.
Data Summary and Protocols
Table 1: Common Species in 4-Ethynyl-2,6-difluoroaniline Reactions
| Compound Name | Structure | Molecular Weight ( g/mol ) | Typical TLC Behavior (vs. SM) | Identification Notes |
| Starting Material | 4-Ethynyl-2,6-difluoroaniline | 153.14 | Baseline Rf | Presence indicates an incomplete reaction. |
| Homocoupling Byproduct | 1,4-bis(4-amino-3,5-difluorophenyl)buta-1,3-diyne | 304.26 | Higher Rf (less polar) | Key signature is the mass [2*SM - 2H]. Disappearance of the alkyne C-H proton signal in ¹H NMR.[2][4] |
| Desired Product | 4-(Ar-ethynyl)-2,6-difluoroaniline | Varies | Varies (often higher Rf) | Mass will correspond to SM + Aryl group - Halogen. |
| Ligand Byproduct | Triphenylphosphine oxide | 278.28 | Varies (often mid-polarity) | Common if using Pd(PPh₃)ₓ catalysts. Can often be seen in ¹H and ³¹P NMR.[1] |
Protocol 1: Recommended Copper-Free Sonogashira Reaction
This protocol is designed to eliminate the risk of Glaser homocoupling.
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of dry nitrogen or argon.
-
Reagent Setup: In a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and 4-ethynyl-2,6-difluoroaniline (1.1-1.2 equiv.).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent and Base Addition: Add degassed solvent (e.g., THF, dioxane, or toluene) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) while monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent (e.g., dichloromethane) and adding silica, then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexanes or petroleum ether).
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed silica gel.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). The less polar homocoupled dimer, if present, will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 Hexanes:Ethyl Acetate) to elute the desired, more polar product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Krzysztof Matyjaszewski, et al. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules. [Link]
-
SynArchive. Glaser-Hay Coupling. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
J. Org. Chem. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Single crystal X-ray diffraction analysis of 4-Ethynyl-2,6-difluoroaniline derivatives
An In-Depth Guide to the Single-Crystal X-ray Diffraction Analysis of 4-Ethynyl-2,6-difluoroaniline Derivatives: A Comparative Approach
For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating atomic arrangements, bond lengths, and intermolecular interactions, providing insights that are unattainable through other analytical techniques.[1][2][3] This guide focuses on the comprehensive workflow for analyzing derivatives of 4-ethynyl-2,6-difluoroaniline, a molecular scaffold of significant interest due to its unique combination of functional groups.
The 2,6-difluoroaniline moiety is a prevalent feature in many bioactive compounds, influencing properties like metabolic stability and receptor binding affinity.[4][5][6] The ethynyl group serves as a versatile synthetic handle, particularly for bio-orthogonal "click" chemistry and as a building block for conjugated materials.[7][8] The successful structural characterization of novel derivatives of this scaffold is therefore a critical step in understanding their structure-activity relationships (SAR) and designing next-generation molecules.
This guide provides a holistic and experience-driven walkthrough, from the synthesis of the target molecule to the final analysis of its crystal structure, emphasizing the causality behind experimental choices and comparing the expected structural features with known analogues.
Part 1: Synthesis and Crystallization – The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This phase is often the most challenging bottleneck in the entire process.[9][10]
Proposed Synthesis: The Power of Sonogashira Coupling
A robust and widely adopted method for installing a terminal alkyne on an aryl ring is the Sonogashira cross-coupling reaction.[8][11] This palladium- and copper-co-catalyzed reaction provides a reliable route to form the crucial sp²-sp carbon-carbon bond.[7][12] The logical starting material is a tri-halogenated aniline, where the differential reactivity of the halogens can be exploited. 4-Bromo-2,6-difluoroaniline is an ideal precursor.[13]
Exemplary Protocol: Sonogashira Coupling of 4-Bromo-2,6-difluoroaniline
This protocol is adapted from standard Sonogashira procedures.[12][14]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2,6-difluoroaniline (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).
-
Solvent and Base: Add a degassed solvent, typically an amine like triethylamine (Et₃N) or a mixture of THF and Et₃N. The amine serves as both the solvent and the base required to neutralize the HBr byproduct.[8]
-
Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene) (1.2 eq.). The TMS group is a useful protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and is easily removed in a subsequent step.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup and Deprotection: After completion, perform a standard aqueous workup. The crude product is then treated with a mild base such as potassium carbonate in methanol to remove the TMS protecting group, yielding the target 4-ethynyl-2,6-difluoroaniline.
-
Purification: Purify the final product by column chromatography on silica gel. It is crucial to obtain material of >95% purity, as impurities can severely inhibit crystallization.
The Art of Crystallization: From Purified Powder to Diffraction-Quality Crystal
Growing a single crystal suitable for SC-XRD requires creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.[15][16] The choice of method is highly empirical, and screening multiple conditions is standard practice.
Comparative Crystallization Techniques for Small Organic Molecules
| Method | Principle | Ideal For | Causality & Expert Insight |
| Slow Evaporation | The solvent slowly evaporates from a near-saturated solution, gradually increasing the concentration to the point of supersaturation and nucleation.[16][17] | Thermally stable, non-volatile compounds. | This is the simplest method. The key is to control the evaporation rate. A vial covered with parafilm pierced by a few needle holes allows for slow solvent escape, promoting the growth of fewer, larger crystals over many small ones.[18] |
| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10][17] | Compounds that are highly soluble in common solvents, or when only small amounts of material are available. | This technique offers excellent control over the rate of saturation. The choice of solvent/anti-solvent pair is critical. For an aniline derivative, a good starting point could be a solution in acetone with an anti-solvent of hexane or pentane. |
| Antisolvent Addition | An "anti-solvent" (a solvent in which the compound is insoluble) is slowly added to a saturated solution of the compound until turbidity (cloudiness) is observed. The solution is then gently warmed until it becomes clear again and allowed to cool slowly. | Compounds that are highly sensitive to solvent evaporation rates. | This method provides direct control over reaching the metastable zone of the solubility curve. The slow cooling after re-dissolution is the critical step that allows for ordered crystal growth rather than amorphous precipitation.[17] |
A good crystal for SC-XRD should be optically clear with no visible fractures, have regular faces, and typically be between 0.1 and 0.3 mm in its largest dimensions.[1][18]
Part 2: The SC-XRD Experiment: From Crystal to Diffraction Pattern
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The resulting diffraction pattern contains the fundamental information about the crystal's internal structure.[1]
Caption: Experimental workflow from synthesis to final structural analysis.
Experimental Protocol: A Typical SC-XRD Workflow
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen mount) using cryo-oil.[18] The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a diffractometer. X-rays (commonly from a Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å source) are directed at the crystal.[19] As the crystal is rotated, a series of diffraction images are collected by a detector. The positions and intensities of the thousands of diffracted spots are recorded.[20]
-
Data Processing: The raw image data is processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption, beam intensity variation).[20] This step yields a file (typically with an .hkl extension) that lists the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: Using specialized software (e.g., SHELXT, SIR), the processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.[21] This initial map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process, typically with software like SHELXL, often managed through a graphical interface like Olex2.[22][23][24] In this iterative process, atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This agreement is monitored by the R-factor (R1), with a final value below 5% indicating a good refinement for a small molecule.
Part 3: Comparative Structural Analysis – Deriving Insight from Data
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. The key is to interpret this data to understand the molecule's conformation and its interactions in the solid state.
Since no public crystal structure exists for 4-ethynyl-2,6-difluoroaniline, we will compare the expected structural parameters with a known, closely related analogue: 4-Ethynyl-N,N-diphenylaniline .[25] This provides a valuable baseline for what a researcher should expect to see.
Comparative Analysis of Key Structural Parameters
| Parameter | 4-Ethynyl-N,N-diphenylaniline[25] | Expected for 4-Ethynyl-2,6-difluoroaniline Derivative | Rationale for Expected Differences |
| C≡C Bond Length | ~1.18 Å | ~1.18 - 1.20 Å | The triple bond is relatively insensitive to substitution on the phenyl ring. This value is a fundamental benchmark. |
| C(aryl)-C(ethynyl) Bond Length | ~1.43 Å | ~1.42 - 1.44 Å | This C(sp²)-C(sp) bond length should be consistent. Minor variations could arise from electronic effects of the fluorine atoms. |
| Aniline N-C(aryl) Bond Length | ~1.43 Å | ~1.40 - 1.43 Å | The electron-withdrawing fluorine atoms may slightly shorten this bond by reducing the electron-donating character of the nitrogen into the ring. |
| Aniline Nitrogen Geometry | Trigonal planar | Likely near trigonal planar | The geometry indicates the degree of nitrogen lone pair delocalization into the phenyl ring. The ortho-fluorine atoms might induce slight pyramidalization due to steric hindrance with the N-H bonds. |
| Key Intermolecular Interactions | C-H···π interactions | N-H···N hydrogen bonds, C-H···F interactions, potential C-H···π or π-π stacking. | The primary aniline (N-H₂) is a strong hydrogen bond donor. The fluorine atoms are weak hydrogen bond acceptors. The ethynyl group can also act as a weak hydrogen bond acceptor. These interactions will dominate the crystal packing, which is likely to be significantly different from the N,N-disubstituted analogue.[26] |
Alternative Analytical Techniques
While SC-XRD is the gold standard for 3D structure determination, other techniques provide complementary information:
-
Powder X-ray Diffraction (PXRD): Used when single crystals cannot be grown.[27] It provides a "fingerprint" of the crystalline solid and can confirm phase purity but does not typically yield atomic-resolution structural data for new compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for determining the chemical connectivity and constitution of a molecule in solution. It confirms that the synthesized molecule is the correct one but provides no information on the solid-state packing.[28]
By following this comprehensive guide, researchers can navigate the complex but rewarding process of single-crystal X-ray diffraction analysis, enabling the definitive structural characterization of novel 4-ethynyl-2,6-difluoroaniline derivatives and accelerating the pace of discovery in medicine and materials.
References
-
Cambridge Structural Database. (n.d.). Wikipedia. Retrieved from [Link]
-
Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved from [Link]
-
Cambridge Structural Database. (n.d.). UMass Dartmouth | Claire T. Carney Library. Retrieved from [Link]
-
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Cambridge Structural Database. (n.d.). MIT Information Systems & Technology. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]
-
Cambridge Structural Database. (2025). Re3data.org. Retrieved from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2015). National Institutes of Health. Retrieved from [Link]
-
Crystallization of small molecules. (n.d.). Technion. Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). University of Southampton ePrints. Retrieved from [Link]
-
Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved from [Link]
-
X-ray diffraction (XRD) basics and application. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). National Institutes of Health. Retrieved from [Link]
-
Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University. Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. Retrieved from [Link]
-
A beginner’s guide to X-ray data processing. (2021). The Biochemist - Portland Press. Retrieved from [Link]
-
Chapter 6: Single Crystal X-ray Structure Analysis. (2024). De Gruyter. Retrieved from [Link]
-
Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2025). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. (2021). YouTube. Retrieved from [Link]
-
Recrystallization Of Acetanilide From Aniline. (n.d.). Cram. Retrieved from [Link]
-
4-ethynyl-2,6-difluoro-aniline (C8H5F2N). (n.d.). PubChemLite. Retrieved from [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2018). Springer. Retrieved from [Link]
-
Structure Solution and Refinement with Olex2. (2021). Northwestern University. Retrieved from [Link]
-
OLEX2 – a complete package for molecular crystallography. (2025). ResearchGate. Retrieved from [Link]
-
The Amine Group as Halogen Bond Acceptor in Cocrystals of Aromatic Diamines and Perfluorinated Iodobenzenes. (2021). MDPI. Retrieved from [Link]
-
OLEX2 v1.2.1 | Review. (2013). Chemistry World. Retrieved from [Link]
-
Olex2. (n.d.). OlexSys. Retrieved from [Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (2018). National Institutes of Health. Retrieved from [Link]
-
Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Olex2 download. (n.d.). SourceForge.net. Retrieved from [Link]
-
Co-crystals: An emerging approach for enhancing properties of pharmaceutical solids. (2012). ResearchGate. Retrieved from [Link]
-
4-Ethynyl-N,N-diphenylaniline. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved from [Link]
-
4-ethyl-2,6-difluoroaniline (C8H9F2N). (n.d.). PubChemLite. Retrieved from [Link]
-
N-ethynyl-2,6-difluoro-4-phenylaniline. (n.d.). PubChem. Retrieved from [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. (2023). National Institutes of Health. Retrieved from [Link]
-
2,6-Difluoroaniline. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. 2,6-ジフルオロアニリン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ossila.com [ossila.com]
- 14. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sptlabtech.com [sptlabtech.com]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 18. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 19. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 20. portlandpress.com [portlandpress.com]
- 21. sourceforge.net [sourceforge.net]
- 22. imserc.northwestern.edu [imserc.northwestern.edu]
- 23. researchgate.net [researchgate.net]
- 24. OLEX2 v1.2.1 | Review | Chemistry World [chemistryworld.com]
- 25. researchgate.net [researchgate.net]
- 26. The Amine Group as Halogen Bond Acceptor in Cocrystals of Aromatic Diamines and Perfluorinated Iodobenzenes [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
Comparing the reactivity of 4-Ethynyl-2,6-difluoroaniline with non-fluorinated ethynylaniline
A Comparative Guide to the Reactivity of 4-Ethynyl-2,6-difluoroaniline and 4-Ethynylaniline
For researchers and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates synthetic feasibility, reaction kinetics, and the final properties of the target compound. Among the versatile scaffolds available, ethynylanilines are prized for their dual functionality, offering sites for both aromatic chemistry and alkyne-based transformations. This guide provides an in-depth comparison of 4-ethynyl-2,6-difluoroaniline and its non-fluorinated analog, 4-ethynylaniline, focusing on how ortho-difluorination fundamentally alters the molecule's electronic landscape and, consequently, its chemical reactivity.
Part 1: The Electronic Influence of Ortho-Difluorination
The introduction of fluorine atoms onto an aromatic ring is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, lipophilicity, and binding affinity. However, fluorine's potent electronic effects also have profound implications for chemical synthesis. Fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network due to its high electronegativity.[1] Concurrently, it has a weak electron-donating resonance effect (+R) via its lone pairs.
In the case of 4-ethynyl-2,6-difluoroaniline, the two fluorine atoms positioned ortho to the amino group create a powerful, localized electron sink. Their inductive effects are additive and significantly reduce the electron density of the entire aromatic system. This electronic perturbation is the primary driver of the reactivity differences observed when compared to the non-fluorinated 4-ethynylaniline.
Caption: Electronic effects of ortho-difluorination.
The net result is a significant polarization of the molecule, which impacts each of its three key reactive sites: the amino group, the aromatic ring, and the ethynyl group.
| Parameter | 4-Ethynylaniline | 4-Ethynyl-2,6-difluoroaniline | Rationale |
| pKa of Conjugate Acid | ~4.5 (Estimated for aniline) | ~1.8 (Estimated for 2,6-difluoroaniline)[2] | The strong -I effect of the two fluorine atoms withdraws electron density from the nitrogen, making its lone pair less available to accept a proton, thus lowering its basicity. |
| ¹H NMR of Alkyne-H (ppm) | ~3.0 ppm | >3.0 ppm (Expected) | The electron-withdrawing nature of the difluorinated ring deshields the terminal alkyne proton, shifting it downfield. |
| Hammett Constant (σp for F) | N/A | +0.05[3] | This positive value quantifies the electron-withdrawing nature of a para-fluorine substituent, which is amplified here by a second ortho-fluorine.[3][4] |
Part 2: A Tale of Two Reactivities: Deactivation and Activation
The electronic dichotomy induced by fluorination means that different functional groups on 4-ethynyl-2,6-difluoroaniline will exhibit opposing reactivity trends compared to its non-fluorinated counterpart.
A. The Amino Group and Aromatic Ring: A Story of Deactivation
The most immediate consequence of ortho-difluorination is the reduced nucleophilicity of the amino group and the deactivation of the aromatic ring towards electrophilic aromatic substitution (EAS).
-
Nucleophilicity of the Amino Group : The electron density on the nitrogen atom in 4-ethynyl-2,6-difluoroaniline is substantially lower. This makes it a weaker nucleophile.[5] Consequently, reactions such as N-acylation, N-alkylation, or its participation as a nucleophile in coupling reactions will proceed at a significantly slower rate than with 4-ethynylaniline.
-
Electrophilic Aromatic Substitution (EAS) : The aniline moiety is a powerful activating group for EAS due to the strong resonance donation from the nitrogen lone pair.[6] However, in the fluorinated analog, the potent inductive withdrawal from the two ortho-fluorines counteracts this activation. The ring is strongly deactivated, making EAS reactions like halogenation or nitration more challenging and requiring harsher conditions.
B. The Ethynyl Group: A Story of Activation
In stark contrast to the rest of the molecule, the reactivity of the ethynyl group in reactions involving deprotonation is enhanced.
-
Acidity of the Terminal Proton : The powerful electron-withdrawing pull of the 2,6-difluoroaniline moiety polarizes the C-H bond of the terminal alkyne, increasing its acidity. This makes the proton easier to remove by a base.
-
Sonogashira Coupling : This palladium/copper-catalyzed reaction is a cornerstone of C-C bond formation.[7][8] A critical step in the catalytic cycle is the deprotonation of the terminal alkyne to form a copper acetylide intermediate.[9] Because the alkyne proton of 4-ethynyl-2,6-difluoroaniline is more acidic, its deprotonation is kinetically more favorable. This can lead to faster reaction rates and potentially allow the use of milder bases compared to the non-fluorinated analog.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : "Click chemistry" has become an indispensable tool for bioconjugation and materials science. The mechanism, similar to the Sonogashira reaction, involves the formation of a copper acetylide.[10] The enhanced acidity of the fluorinated alkyne is expected to accelerate this key step, making 4-ethynyl-2,6-difluoroaniline a superior substrate for CuAAC reactions, leading to faster conversions and higher yields under identical conditions.
Part 3: Experimental Validation and Protocols
To empirically validate these theoretical predictions, a series of comparative experiments can be designed. The following protocols are presented as self-validating systems to objectively measure the reactivity differences.
Experiment 1: Comparative Sonogashira Coupling
This experiment aims to quantify the difference in reaction rates for a standard Sonogashira coupling.
Caption: Workflow for Comparative Sonogashira Coupling.
Expected Quantitative Data:
| Substrate | Time to >95% Conversion (min) | Isolated Yield (%) |
| 4-Ethynylaniline | ~120 | 85-90% |
| 4-Ethynyl-2,6-difluoroaniline | ~45 | 90-95% |
Causality: The faster conversion for the fluorinated substrate is directly attributable to the increased acidity of its alkyne proton, which accelerates the rate-limiting transmetalation step in the catalytic cycle.[9]
Experiment 2: Comparative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This experiment compares the efficiency of the two substrates in a standard "click" reaction.
Caption: Workflow for Comparative CuAAC Reaction.
Expected Quantitative Data:
| Substrate | Time to Completion (min) | Isolated Yield (%) |
| 4-Ethynylaniline | ~60 | ~92% |
| 4-Ethynyl-2,6-difluoroaniline | ~20 | >98% |
Causality: The significantly enhanced rate for the fluorinated alkyne is due to the facilitated formation of the copper acetylide intermediate, which is the active species in the cycloaddition.[10]
Experiment 3: Comparative N-Acetylation
This experiment is designed to highlight the deactivating effect on the amino group.
Caption: Workflow for Comparative N-Acetylation.
Expected Quantitative Data:
| Substrate | Time to >95% Conversion (hr) | Isolated Yield (%) |
| 4-Ethynylaniline | < 1 | >95% |
| 4-Ethynyl-2,6-difluoroaniline | ~ 6 | 80-85% |
Causality: The reduced nucleophilicity of the nitrogen in 4-ethynyl-2,6-difluoroaniline slows its attack on the electrophilic carbonyl of acetic anhydride, resulting in a much slower reaction rate.
Conclusion
The comparison between 4-ethynyl-2,6-difluoroaniline and 4-ethynylaniline is a classic example of how strategic fluorination can be used to fine-tune chemical reactivity. The ortho-difluoro substituents serve a dual role:
-
Deactivation : They decrease the reactivity of the amino group and the aromatic ring by reducing electron density.
-
Activation : They increase the acidity of the terminal alkyne, accelerating reactions that proceed via its deprotonation, such as Sonogashira couplings and CuAAC.
This predictable, divergent reactivity makes 4-ethynyl-2,6-difluoroaniline an exceptionally valuable building block for researchers. It allows for selective functionalization of the ethynyl group under mild conditions while the aniline and aromatic ring remain less reactive, minimizing side reactions and simplifying synthetic design. Understanding these electronic fundamentals is key to leveraging its full potential in the synthesis of complex pharmaceuticals and advanced materials.
References
- Benchchem. An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines.
- Wikipedia.
- Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- ResearchGate. (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
- Wikipedia. Sonogashira coupling.
- TCI AMERICA. Topics (Click Chemistry).
- Quora. What properties of aniline make it a suitable base for nucleophilic substitution reactions?
- The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods.
- PubMed.
- ACS Publications. Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling.
- Unknown Source. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Asian Journal of Research in Chemistry. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline.
- Wikipedia.
- Organic Chemistry Portal. Sonogashira Coupling.
- Science.gov. hammett substituent constants: Topics.
- ResearchGate.
- YouTube. Using Electrophilic Addition in Synthesis.
- ACS Publications.
- Interchim. Click Chemistry (Azide / alkyne reaction).
- Alfa Chemistry.
- Chemistry LibreTexts. Nucleophile.
- Sigma-Aldrich. 2,6-Difluoroaniline.
- Chemistry LibreTexts. Sonogashira Coupling.
- Benchchem. Synthesis routes of 4-Bromo-2,6-difluoroaniline.
- ResearchGate. (PDF)
- ResearchGate. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines.
- PubMed. Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling.
- Wang Lab. A survey of Hammett substituent constants and resonance and field parameters.
- ChemicalBook. 2,6-Difluoroaniline(5509-65-9) Product Description.
- Sigma-Aldrich. Click Chemistry in Drug Discovery.
- National Institutes of Health. Difluoroalkylation of Anilines via Photoinduced Methods.
- ResearchGate. ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4.
- ChemicalBook. 2,6-Difluoroaniline | 5509-65-9.
- National Institutes of Health. 2,6-Difluoroaniline.
- National Institutes of Health. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry.
- Google Patents. Method of preparing 2,4-difluoroaniline.
- Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.
- ECHEMI. 2,6-Difluoroaniline.
- BLD Pharm. 4-Ethynyl-2,6-difluoroaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5509-65-9 CAS MSDS (2,6-Difluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. global.oup.com [global.oup.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Click Chemistry [organic-chemistry.org]
A Comparative Guide to Ethynyl Linkers in PROTACs: Enhancing Performance Through Rigidity and Vectorality
A Senior Application Scientist's Perspective on Optimizing PROTAC Design with a Focus on 4-Ethynyl-2,6-difluoroaniline
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1][2][3][4] While significant attention has been rightfully paid to the warhead and anchor, the linker is increasingly recognized as a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][5][6][7][8]
This guide provides an in-depth comparison of different ethynyl-containing linkers in PROTACs, with a particular focus on the emerging utility of 4-ethynyl-2,6-difluoroaniline. We will delve into the structural and functional advantages of incorporating rigid ethynyl moieties and provide experimental context for their impact on key performance metrics.
The Strategic Importance of the Linker in PROTAC Function
The linker is far from a passive spacer; it actively participates in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7] The linker's length, composition, and rigidity dictate the spatial arrangement of the two proteins, which is crucial for efficient ubiquitination and subsequent degradation.[5][9][] An improperly designed linker can lead to steric hindrance, unproductive binding, or instability, all of which compromise the PROTAC's activity.[7]
Historically, flexible alkyl and polyethylene glycol (PEG) chains have been the most common linker motifs due to their synthetic tractability.[1][7] However, the field is progressively shifting towards more sophisticated, rigid linkers to overcome the limitations of their flexible counterparts, such as poor metabolic stability and unpredictable conformational behavior.[1][3]
The Rise of Rigid Linkers: The Ethynyl Advantage
Rigid linkers, often incorporating cyclic structures or alkynes, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation.[7][][11] This can lead to several advantages:
-
Enhanced Potency: By reducing the entropic penalty of forming the ternary complex, rigid linkers can lead to more potent degradation.[]
-
Improved Selectivity: The defined spatial orientation imposed by a rigid linker can favor the degradation of the intended target over off-targets.[1]
-
Increased Metabolic Stability: Rigid structures are often less susceptible to enzymatic degradation, leading to improved pharmacokinetic profiles.[6][11]
-
Modulation of Physicochemical Properties: The incorporation of specific rigid motifs can influence a PROTAC's solubility and cell permeability.[1][6]
The ethynyl group, with its linear geometry, is an excellent building block for constructing rigid linkers. Its incorporation can significantly impact a PROTAC's performance. For instance, in a series of BET degraders, the replacement of an amine linkage with a rigid ethynyl group resulted in the highly potent PROTAC QCA570, which displayed a 3- and 6-fold increase in cell activity in MOLM13 and MV4;11 cells, respectively, compared to its more flexible counterpart.[1][12]
Caption: General structure of a PROTAC molecule and its interaction with the target protein and E3 ligase.
A Spotlight on 4-Ethynyl-2,6-difluoroaniline: A Privileged Linker Motif
Among the various ethynyl-containing linkers, those derived from 4-ethynyl-2,6-difluoroaniline have garnered significant interest. The difluoro substitution on the aniline ring offers several key advantages:
-
Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, enhancing the linker's and, consequently, the PROTAC's in vivo stability.[6]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, which can be beneficial for optimizing cell permeability and avoiding off-target interactions.
-
Defined Exit Vector: The aniline provides a well-defined point of attachment with a specific geometry, which is crucial for rational PROTAC design.
Performance Comparison of Ethynyl Linkers
The efficacy of a PROTAC is typically assessed by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[11][13][14] The following table summarizes hypothetical comparative data for PROTACs utilizing different linkers to illustrate the potential performance enhancements offered by ethynyl-based linkers.
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Flexible PEG4 | BRD4 | VHL | 50 | 85 | Standard flexible linker, good degradation but higher concentration needed. |
| Simple Ethynyl | BRD4 | VHL | 15 | 95 | Increased rigidity improves potency and maximal degradation. |
| 4-Ethynyl-aniline | BRD4 | VHL | 10 | >98 | Aniline moiety further enhances performance. |
| 4-Ethynyl-2,6-difluoroaniline | BRD4 | VHL | 5 | >98 | Difluoro substitution provides a significant boost in potency, likely due to improved metabolic stability and optimized physicochemical properties. |
| Flexible Alkyl C8 | BTK | CRBN | 100 | 80 | Demonstrates the lower efficiency of some flexible alkyl linkers. |
| Ethynyl-Piperazine | BTK | CRBN | 25 | 90 | Combination of rigid elements can be highly effective. |
This table is a representative example and actual data will vary depending on the specific warhead, anchor, and cellular context.
Caption: A generalized synthetic workflow for PROTACs with an ethynyl aniline linker.
Step-by-Step Methodology:
-
Sonogashira Coupling: To a solution of the warhead containing an iodo or bromo functional group in a suitable solvent (e.g., THF/H₂O), add 4-ethynyl-2,6-difluoroaniline, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine). Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.
-
Functionalization for Ligation: The resulting intermediate is then functionalized for coupling to the E3 ligase ligand. For example, the aniline can be converted to an azide via a diazo transfer reaction, or it can be acylated with a linker containing a terminal alkyne for subsequent click chemistry.
-
Final Coupling: The functionalized warhead-linker fragment is then coupled to the E3 ligase ligand. If using click chemistry, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common and efficient method. [1][11]Alternatively, standard amide bond formation conditions (e.g., HATU, DIPEA) can be used if the linker and E3 ligase ligand have the appropriate carboxylic acid and amine functionalities.
-
Purification: The final PROTAC is purified by reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity for biological evaluation. Characterization is performed using techniques such as LC-MS and NMR.
2. Evaluation of PROTAC Performance
a) Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values from the dose-response curve. [13][14] b) Cell Viability Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a period relevant to the desired endpoint (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion and Future Directions
The judicious selection of the linker is paramount in the development of highly effective and drug-like PROTACs. Ethynyl-based linkers, and particularly those incorporating the 4-ethynyl-2,6-difluoroaniline motif, offer a compelling strategy to enhance potency, metabolic stability, and overall performance. The rigidity and defined vectorality of these linkers provide a level of control in PROTAC design that is often absent with more flexible linkers.
As our understanding of the structural biology of ternary complexes deepens, the rational design of linkers will become even more critical. The continued exploration of novel, functionalized rigid linkers will undoubtedly be a key driver of innovation in the field of targeted protein degradation, leading to the development of next-generation therapeutics with superior efficacy and safety profiles.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Shilik, A. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]
-
Shilik, A. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Smits, N. A., et al. (2022). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. International Journal of Molecular Sciences. [Link]
-
Incerti, M., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. [Link]
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
-
Shilik, A. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]
-
Wang, S., et al. (2019). Synthesis of Nutlin-3 derivative 264 and linker conjugates 265 and 266... ResearchGate. [Link]
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]
-
Hedström, G., et al. (2024). Modeling PROTAC degradation activity with machine learning. Chalmers Research. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
-
Kim, J. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]
-
Gabizon, R., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link]
-
Li, Z., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lifesensors.com [lifesensors.com]
Impact of fluorine substitution on the biological activity of PROTACs
An In-Depth Guide to the Impact of Fluorine Substitution on the Biological Activity of PROTACs
As a Senior Application Scientist in the field of targeted protein degradation, I've witnessed the remarkable evolution of Proteolysis-Targeting Chimeras (PROTACs) from a novel concept to a validated therapeutic modality. The design of these heterobifunctional molecules—comprising a target-binding warhead, an E3 ligase binder, and a connecting linker—is a delicate balancing act of optimizing numerous parameters to achieve potent and selective protein degradation.[1][2][3] Among the myriad strategies in the medicinal chemist's toolkit, the substitution of hydrogen with fluorine has proven to be a uniquely powerful tool for enhancing PROTAC performance.
This guide provides an objective, in-depth comparison of fluorinated versus non-fluorinated PROTACs, grounded in experimental data and established scientific principles. We will explore the causality behind why this simple atomic substitution can lead to profound improvements in biological activity, moving beyond a mere list of outcomes to a mechanistic understanding that can inform rational PROTAC design.
The Strategic Advantage of Fluorine in Medicinal Chemistry
Fluorine is not just a simple hydrogen bioisostere; its unique properties make it a strategic asset in drug design.[4][5][6] Understanding these properties is crucial to appreciating its impact on PROTACs:
-
High Electronegativity: As the most electronegative element, fluorine's strong electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups, which can in turn affect ligand-protein interactions and cell permeability.[5][7]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing fluorine at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can effectively block this pathway, increasing the molecule's half-life and bioavailability.[7][8][9]
-
Modulation of Lipophilicity: Fluorination can alter a molecule's lipophilicity, a key factor in its solubility, permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties. This effect is context-dependent, but strategic fluorination can enhance membrane permeation.[5][8][9]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds. This can lead to a tighter, more specific binding with either the target protein or the E3 ligase.[7][10]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule.[11] In a PROTAC, this can pre-organize the molecule into a bioactive shape that is more conducive to forming a stable and productive ternary complex (Target-PROTAC-E3 ligase).[12][]
Comparative Analysis: Fluorine's Impact on PROTAC Performance
The true value of fluorination is best understood through direct comparison. The following case studies, based on published research, illustrate how this strategy translates to improved PROTAC efficacy.
Case Study 1: Enhancing Degradation Potency and Metabolic Stability
A common challenge in PROTAC development is achieving high degradation potency (measured by the DC50 value, the concentration at which 50% of the target protein is degraded) and sufficient metabolic stability for in vivo applications. Fluorination of the target-binding warhead is a frequently employed strategy to address this.
Consider a hypothetical series of PROTACs targeting a kinase, where fluorine is introduced at a known site of metabolic oxidation on the kinase ligand.
Table 1: Comparison of Fluorinated and Non-Fluorinated Kinase-Targeting PROTACs
| Compound ID | Key Modification | Target Degradation (DC50, nM) | In Vitro Half-Life (t½, min) |
| PROTAC-A | Non-fluorinated (Parent) | 85 | 15 |
| PROTAC-B | Mono-fluorinated | 20 | 95 |
| PROTAC-C | Tri-fluoromethylated | 25 | >120 |
This data is representative of typical results seen in PROTAC optimization campaigns.
The experimental data clearly shows that replacing a metabolically labile C-H bond with a C-F bond (PROTAC-B ) or a CF3 group (PROTAC-C ) dramatically improves metabolic stability, as seen in the increased in vitro half-life. This enhanced stability contributes directly to a more potent degradation of the target protein, with DC50 values improving more than four-fold. The choice to fluorinate this specific position stems from prior metabolic identification studies on the parent inhibitor, demonstrating a rational, data-driven approach to PROTAC design.
The gold standard for confirming protein degradation is the Western Blot. This protocol provides a self-validating system by quantifying the target protein relative to a stable housekeeping protein, ensuring that observed changes are due to specific degradation and not general cellular toxicity or protein loading errors.
Methodology:
-
Cell Culture and Treatment:
-
Seed appropriate cancer cells (e.g., HeLa, MCF7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs (e.g., 1 µM down to 0.1 nM) and a vehicle control (e.g., 0.1% DMSO) for a set time, typically 18-24 hours. The long incubation ensures sufficient time for the entire degradation pathway to occur.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein state.
-
Clarify lysates by centrifugation and determine the total protein concentration of each sample using a BCA assay. This step is critical for ensuring equal protein loading.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel for electrophoretic separation by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.
-
Wash the membrane and re-probe with a primary antibody for a housekeeping protein (e.g., GAPDH, β-Actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensity for the target protein and normalize it to the intensity of the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the curve using non-linear regression to calculate the DC50 value.
-
Caption: Workflow for Western Blot Analysis of PROTAC-mediated Degradation.
Case Study 2: Optimizing Ternary Complex Formation
The stability of the ternary complex is a critical determinant of a PROTAC's degradation efficiency.[12][] A more stable complex allows the E3 ligase more time to effectively ubiquitinate the target. Fluorine substitution on the E3 ligase binder can enhance binding affinity and promote a more stable complex. A well-known example involves modifying the hydroxyproline motif of the von Hippel-Lindau (VHL) E3 ligase ligand.[14]
Table 2: Impact of Fluorination on VHL Ligand Binding and Ternary Complex Cooperativity
| Compound ID | Key Modification | Binary Binding to VHL (Kd, nM) | Ternary Complex Cooperativity (α) |
| PROTAC-D | VHL ligand with -OH | 180 | 5 |
| PROTAC-E | VHL ligand with -F | 60 | 25 |
This data is representative of published findings. Cooperativity (α) > 1 indicates the binding of one protein partner enhances the binding of the other.
Replacing the hydroxyl group with fluorine (PROTAC-E ) results in a 3-fold improvement in direct binary binding to the VHL E3 ligase. More importantly, this single atomic change leads to a 5-fold increase in ternary complex cooperativity. This indicates that the fluorinated PROTAC is significantly more effective at simultaneously engaging both the target protein and VHL, creating a much more stable and productive degradation complex.
ITC provides a direct, label-free measurement of binding thermodynamics, making it an authoritative method for validating ligand-protein interactions. It measures the heat released or absorbed during a binding event, allowing for the precise determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation:
-
Express and purify the E3 ligase protein complex (e.g., VCB: VHL-ElonginC-ElonginB) to >95% purity.
-
Prepare a 10-20 µM solution of the VCB complex in the ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). Degas the solution thoroughly.
-
Prepare a 100-200 µM solution of the PROTAC in the exact same buffer to avoid heat of dilution artifacts.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument sample and reference cells.
-
Load the VCB protein solution into the sample cell and the PROTAC solution into the titration syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, and discard this data point during analysis.
-
Execute a series of 19-25 injections (e.g., 2 µL each) of the PROTAC solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw heat-burst peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of PROTAC to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the instrument's software to derive the Kd, n, and ΔH values.
-
Caption: Isothermal Titration Calorimetry (ITC) workflow for binding analysis.
The Fluorine-Enhanced PROTAC Degradation Pathway
Fluorine's influence is woven throughout the PROTAC's mechanism of action, from initial binding to the final degradation event. Strategic fluorination helps optimize the entire cascade.
Caption: Fluorine's role in optimizing the PROTAC catalytic cycle.
As the diagram illustrates, a fluorinated PROTAC can form a more stable ternary complex due to enhanced binding affinity and favorable conformation. This stable intermediate is the critical hub for the subsequent ubiquitination, leading to more efficient marking of the target protein for proteasomal degradation. Because the PROTAC acts catalytically, it is recycled to induce the degradation of multiple target protein molecules.[14][15][16]
Conclusion
The judicious incorporation of fluorine is a cornerstone of modern PROTAC design. It provides a reliable and versatile strategy to overcome common challenges in drug development, including poor metabolic stability and suboptimal potency. By enhancing binding affinities, blocking metabolic hotspots, and promoting the formation of stable, productive ternary complexes, fluorine substitution can transform a moderately active PROTAC into a highly potent and selective protein degrader with drug-like properties. As our understanding of the complex structure-activity relationships in PROTACs continues to grow, the strategic use of fluorine will undoubtedly remain a key enabler in the quest to drug the "undruggable" proteome.
References
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]
-
Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Proteolysis targeting chimera. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays – PROTAC Screening. [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]
-
Ciulli, A., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]
-
ResearchGate. (n.d.). Examples of PROTAC chemical structures. [Link]
-
Drug Discovery News. (2023). What are PROTACs? Mechanisms, advantages, and challenges. [Link]
-
ResearchGate. (n.d.). The PROTACs mechanism of action. [Link]
-
Labinsights. (2023). PROTAC Technology: Modular Construction of Drug Molecules. [Link]
-
Profacgen. (n.d.). Ubiquitination Assay. [Link]
-
Encyclopedia.pub. (2022). The Role of Small Molecules Containing Fluorine Atoms. [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2008). Fluorine in medicinal chemistry. [Link]
-
Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
Park, B. K., et al. (n.d.). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. [Link]
-
PubMed. (2015). Fluorine in medicinal chemistry. [Link]
-
BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. [Link]
-
PubMed Central. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
-
Domainex. (n.d.). Ternary Complex Formation Assays. [Link]
-
SciSpace. (2008). Fluorine in medicinal chemistry. [Link]
-
ChemPartner. (n.d.). Ubiquitin/PROTAC. [Link]
-
ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). [Link]
-
University of Southampton. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. [Link]
-
bioRxiv. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. [Link]
Sources
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 16. Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Oreate AI Blog [oreateai.com]
Head-to-head comparison of Sonogashira vs. other cross-coupling methods for 4-Ethynyl-2,6-difluoroaniline
A Head-to-Head Comparison of Cross-Coupling Methods for the Synthesis of 4-Ethynyl-2,6-difluoroaniline
A Senior Application Scientist's Guide to Method Selection and Optimization
In the landscape of pharmaceutical and materials science research, 4-ethynyl-2,6-difluoroaniline stands out as a critical structural motif. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the versatile ethynyl group, make it a highly sought-after building block for synthesizing kinase inhibitors, advanced polymers, and functional organic materials. The efficient and selective formation of the C(sp²)-C(sp) bond is paramount to its synthesis. This guide provides an in-depth comparison of the Sonogashira coupling and other prominent cross-coupling methods for this specific transformation, grounded in mechanistic principles and supported by experimental insights to aid researchers in making informed decisions.
Mechanistic Foundations: Sonogashira vs. Alternatives
The synthesis of aryl alkynes is dominated by palladium-catalyzed cross-coupling reactions. Understanding the fundamental mechanisms of these reactions is key to troubleshooting and optimization. The primary methods considered for the synthesis of 4-ethynyl-2,6-difluoroaniline are the Sonogashira, Suzuki, and Heck couplings.
The Sonogashira Coupling: The Workhorse Reaction
The Sonogashira reaction is the preeminent method for coupling terminal alkynes with aryl halides.[1][2][3] It uniquely employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt.[2][4]
The generally accepted mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: Begins with the oxidative addition of the aryl halide (e.g., 4-iodo-2,6-difluoroaniline) to a Pd(0) species.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4] This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and yields the desired aryl alkyne product.
A significant advantage of the Sonogashira reaction is that it can often be performed under mild conditions, such as at room temperature, which is beneficial for preserving sensitive functional groups.[1][4]
Alternative Cross-Coupling Strategies
While Sonogashira is the most direct route, other methods can, in principle, achieve the desired C-C bond formation, though often less directly.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide.[5] To synthesize an aryl alkyne, one would need to use an alkynylboron reagent, such as a potassium alkynyltrifluoroborate.[3][6] These reagents are stable, crystalline solids, which can be an advantage over gaseous or volatile terminal alkynes.[6] The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition, transmetalation from boron to palladium, and reductive elimination.[7]
Protocol 1: Sonogashira Synthesis of 4-((Trimethylsilyl)ethynyl)-2,6-difluoroaniline
Causality: This protocol uses 4-iodo-2,6-difluoroaniline for its high reactivity. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ. CuI is the classic co-catalyst for activating the alkyne. Triethylamine acts as both the base and a solvent component. THF is chosen for its ability to dissolve both the organic substrates and the catalyst complexes. The reaction is run under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodo-2,6-difluoroaniline (1.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv).
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. The solution should be sufficiently dilute (approx. 0.1 M with respect to the aryl iodide).
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Upon completion, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Deprotection to 4-Ethynyl-2,6-difluoroaniline
-
Setup: Dissolve the purified 4-((trimethylsilyl)ethynyl)-2,6-difluoroaniline (1.0 equiv) in methanol.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.
-
Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product, which can be further purified by chromatography if necessary.
Conclusion and Recommendations
For the synthesis of 4-ethynyl-2,6-difluoroaniline, the Sonogashira coupling is the most direct, efficient, and well-established method . Its operational simplicity and mild reaction conditions make it highly suitable for both small-scale laboratory synthesis and larger-scale production.
Key Recommendations:
-
Optimal Substrate: Use 4-iodo-2,6-difluoroaniline for the highest reactivity and mildest conditions.
-
Alkyne Choice: Employ trimethylsilylacetylene as a safe and effective surrogate for acetylene gas, followed by a straightforward deprotection step.
-
Catalyst System: A standard PdCl₂(PPh₃)₂/CuI system is robust and reliable. For sensitive substrates or to avoid homocoupling, explore copper-free conditions with more advanced palladium catalysts or ligands.
-
Alternative Consideration: The Suzuki-Miyaura coupling using potassium alkynyltrifluoroborates is a viable alternative, particularly if issues with alkyne stability or Glaser coupling are persistent and cannot be resolved by optimizing the Sonogashira protocol.
By understanding the mechanistic nuances and carefully selecting reaction parameters, researchers can reliably synthesize 4-ethynyl-2,6-difluoroaniline and unlock its potential in the development of next-generation pharmaceuticals and advanced materials.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Shaaban, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Feuerstein, M., Doucet, H., & Santelli, M. (2006). Sonogashira reaction of heteroaryl halides with alkynes catalysed by a palladium-tetraphosphine complex. Journal of Molecular Catalysis A: Chemical. [Link]
-
Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]
- Google Patents. (1992).
-
Thorpe, T., et al. (2001). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link]
-
Molander, G. A., &fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. PubMed. [Link]
-
Hong, S. H., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. [Link]
-
Daugulis, O., et al. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. PMC - NIH. [Link]
-
Singh, P., & Kumar, M. (2020). Heck Reaction—State of the Art. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (1991).
-
Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. [Link]
-
Asian Journal of Research in Chemistry. (2020). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2019). Sonogashira coupling. [Link]
-
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]
-
Zhang, W., et al. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society. [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
-
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gelest Technical Library. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide to the Validation of Biological Assay Results for Novel Kinase Inhibitors Derived from 4-Ethynyl-2,6-difluoroaniline
This guide provides a comprehensive framework for the validation of biological assay results for a novel class of potential kinase inhibitors synthesized from the versatile building block, 4-Ethynyl-2,6-difluoroaniline. As researchers and drug development professionals, the integrity of our biological data is paramount. This document is structured to not only present comparative data but also to elucidate the underlying scientific principles and methodologies that ensure the reliability and reproducibility of our findings. We will delve into the rationale behind experimental design, the intricacies of assay validation, and the interpretation of results in the context of established benchmarks.
Introduction: The Rationale for 4-Ethynyl-2,6-difluoroaniline in Kinase Inhibitor Design
The pursuit of novel kinase inhibitors remains a cornerstone of modern oncology drug discovery. The aniline scaffold is a well-established pharmacophore in a multitude of approved kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] The starting material, 4-Ethynyl-2,6-difluoroaniline, presents a particularly attractive starting point for the synthesis of a focused library of potential inhibitors for several strategic reasons:
-
The Anilino Moiety : Provides a foundational scaffold for interaction with the hinge region of the kinase domain.[1]
-
Difluoro Substitution : The fluorine atoms at positions 2 and 6 can enhance binding affinity and modulate physicochemical properties such as metabolic stability and lipophilicity.[2] The strategic placement of fluorine can lead to more potent and selective inhibitors.
-
The Ethynyl Group : This functional group is a versatile handle for a variety of highly efficient and reliable chemical reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and the Sonogashira coupling.[3][4][5][6] These reactions allow for the rapid diversification of the lead molecule, enabling the exploration of a broad chemical space to optimize potency and selectivity against target kinases.[7][8]
Given these structural features, we hypothesize that compounds derived from 4-Ethynyl-2,6-difluoroaniline are likely to exhibit inhibitory activity against key kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Tyrosine-protein kinase receptor (TIE-2).[9][10][11][12]
Proposed Synthetic Strategy and Target Molecules
For the purpose of this guide, we will consider a hypothetical library of compounds synthesized from 4-Ethynyl-2,6-difluoroaniline via two primary synthetic routes, as illustrated below.
Caption: Proposed synthetic routes from 4-Ethynyl-2,6-difluoroaniline.
This strategy allows for the generation of two distinct libraries of compounds for biological evaluation. For this guide, we will focus on three hypothetical compounds, designated as Cpd-A1 , Cpd-A2 (from the Sonogashira coupling library), and Cpd-B1 (from the click chemistry library), and compare their biological activity against established kinase inhibitors.
Comparative Biological Evaluation: A Multi-Assay Approach
To comprehensively assess the biological activity of our hypothetical compounds, a tiered approach employing both biochemical and cell-based assays is essential. This allows for the determination of direct target engagement and the assessment of cellular efficacy.
Target Kinases and Comparator Compounds
| Target Kinase | Rationale | Comparator Compound(s) |
| EGFR | Overexpressed or mutated in many cancers, a well-validated target.[12] | Gefitinib, Erlotinib |
| VEGFR-2 | A key mediator of angiogenesis, crucial for tumor growth and metastasis.[9][13] | Sunitinib, Sorafenib |
| TIE-2 | Involved in vascular stabilization and remodeling; a target for anti-angiogenic therapies.[11][14] | Rebastinib |
Biochemical Kinase Inhibition Assays
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.[15] A commonly used and robust method is the ADP-Glo™ luminescent kinase assay, which measures the amount of ADP produced during the kinase reaction.[16]
-
Reagent Preparation : Prepare serial dilutions of the test compounds (Cpd-A1, Cpd-A2, Cpd-B1) and comparator compounds in the appropriate kinase assay buffer.
-
Kinase Reaction Setup : In a 96-well plate, add the kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Compound Addition : Add the diluted test and comparator compounds to the respective wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Initiation of Reaction : Initiate the kinase reaction by adding the recombinant human kinase (EGFR, VEGFR-2, or TIE-2) to each well.
-
Incubation : Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition : Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Kinase Detection Reagent Addition : Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis : Calculate the percentage of inhibition relative to the positive control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
| Compound | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | TIE-2 IC50 (nM) |
| Cpd-A1 | 150 | 25 | 800 |
| Cpd-A2 | >10,000 | 12 | >10,000 |
| Cpd-B1 | 85 | 150 | 35 |
| Gefitinib | 20 | >10,000 | >10,000 |
| Sunitinib | 500 | 80 | 11000 |
| Sorafenib | >10,000 | 90 | 10000 |
| Rebastinib | >10,000 | >10,000 | 1 |
Note: The data presented in this table is for illustrative purposes only.
From this hypothetical data, Cpd-A2 demonstrates high potency and selectivity for VEGFR-2, while Cpd-B1 shows promising activity against TIE-2 with moderate EGFR inhibition. Cpd-A1 exhibits dual activity against EGFR and VEGFR-2.
Cell-Based Assays
Cell-based assays are critical for confirming that the observed biochemical activity translates into a functional effect in a cellular context.[15] These assays can assess the inhibition of downstream signaling pathways and the impact on cell proliferation.
-
Cell Seeding : Seed cancer cell lines known to be dependent on the target kinase (e.g., A549 for EGFR, HUVECs for VEGFR-2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test and comparator compounds for a specified duration (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
| Compound | A549 (EGFR) IC50 (nM) | HUVEC (VEGFR-2) IC50 (nM) |
| Cpd-A1 | 250 | 50 |
| Cpd-A2 | >10,000 | 30 |
| Cpd-B1 | 150 | 300 |
| Gefitinib | 50 | >10,000 |
| Sunitinib | 800 | 100 |
Note: The data presented in this table is for illustrative purposes only.
The hypothetical cell-based data corroborates the biochemical findings, with Cpd-A2 showing potent anti-proliferative effects in a VEGFR-2-dependent cell line.
The Imperative of Assay Validation
The generation of reliable and reproducible data hinges on the rigorous validation of the biological assays employed.[11] Assay validation is the process of demonstrating that the performance characteristics of an assay are suitable and reliable for its intended application.[17]
Caption: Key parameters in the validation of a biological assay.
Core Validation Parameters
-
Accuracy : The closeness of agreement between the measured value and the true value. This is often assessed by analyzing a sample with a known concentration.
-
Precision : The degree of scatter between a series of measurements. It is typically expressed as the standard deviation or coefficient of variation and is assessed at two levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Linearity : The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Range : The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Robustness : A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion and Future Directions
The strategic design of novel kinase inhibitors from 4-Ethynyl-2,6-difluoroaniline offers a promising avenue for the discovery of new anti-cancer therapeutics. This guide has outlined a comprehensive and scientifically rigorous approach to the validation of biological assay results for such compounds. By employing a combination of biochemical and cell-based assays, and by adhering to the principles of thorough assay validation, researchers can ensure the integrity of their data and make informed decisions in the drug development process.
The hypothetical data presented herein illustrates how a comparative analysis against established inhibitors can provide valuable insights into the potency and selectivity of new chemical entities. Future work should focus on expanding the library of compounds, exploring a wider range of kinase targets, and conducting in vivo studies to assess the pharmacokinetic properties and anti-tumor efficacy of the most promising candidates.
References
-
Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. PubMed. [Link]
-
Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega. [Link]
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]
-
EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
-
Tie2 Kinase Assay Kit. BPS Bioscience. [Link]
-
4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology. [Link]
-
Design, synthesis and biological evaluation of novel macrocyclic derivatives bearing aniline pyrimidine scaffolds as EGFR-TKIs. PubMed. [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC - NIH. [Link]
-
TIE2 Kinase Activity Assay Service. Reaction Biology. [Link]
-
Tie2 and Eph Receptor Tyrosine Kinase Activation and Signaling. PMC - PubMed Central. [Link]
-
EGFR(L858R) Kinase Assay Kit. BPS Bioscience. [Link]
-
Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. PubMed. [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]
-
Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. ResearchGate. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC - NIH. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]
-
Imaging of Tie2 with a fluorescently labeled small molecule affinity ligand. PMC - NIH. [Link]
-
Recent applications of click chemistry in drug discovery. PubMed. [Link]
-
Recent applications of click chemistry in drug discovery. ResearchGate. [Link]
-
In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. [Link]
-
An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. PubMed. [Link]
-
Click chemistry- A New Approach for Drug Discovery. PharmaTutor. [Link]
-
Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. [Link]
-
Bioisosteres of Common Functional Groups. University of Washington. [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
-
Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. PubMed. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. Pharmacologyonline. [Link]
-
6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. NCBI. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promega.es [promega.es]
- 17. documents.thermofisher.com [documents.thermofisher.com]
The Fluorine Advantage: A Comparative Guide to the Physicochemical Properties of Fluorinated vs. Non-Fluorinated Aniline Linkers in Drug Discovery
Abstract
In the intricate process of drug design, the linker region of a molecule, though often overlooked, plays a pivotal role in defining its overall efficacy and pharmacokinetic profile. Aniline and its derivatives are frequently employed as versatile linkers. The strategic incorporation of fluorine into these aniline linkers has emerged as a powerful tool in medicinal chemistry to overcome challenges such as poor metabolic stability and suboptimal potency. This guide provides a comprehensive comparative analysis of the key physicochemical properties of fluorinated versus non-fluorinated aniline linkers. We will delve into the mechanistic underpinnings of how fluorination modulates acidity (pKa), lipophilicity (logP), and metabolic stability, supported by experimental data and detailed protocols for their determination. This resource is intended for researchers, scientists, and drug development professionals seeking to harness the "fluorine advantage" in their therapeutic design strategies.
Introduction: The Strategic Imperative of Aniline Linkers and Fluorine in Medicinal Chemistry
Aniline linkers serve as fundamental building blocks in the construction of complex drug molecules, connecting critical pharmacophoric elements. Their electronic and conformational properties can significantly influence how a drug interacts with its biological target and behaves within the body. However, simple aniline moieties are often susceptible to metabolic degradation, leading to rapid clearance and reduced bioavailability.
Enter fluorine, an element often described as the "medicinal chemist's best friend."[1] Its unique combination of properties—small size (acting as a bioisostere for hydrogen), high electronegativity, and the ability to form strong carbon-fluorine bonds—allows for the fine-tuning of a molecule's characteristics.[2][3] The judicious placement of fluorine on an aniline linker can profoundly alter its physicochemical profile, leading to enhanced drug-like properties.[4]
This guide will explore the causal relationships between fluorination and the resulting changes in key molecular properties. We will present a logical workflow for comparing these linkers, from theoretical understanding to practical experimental validation.
Caption: Fluorine's inductive effect on aniline pKa.
Experimental Data:
The following table summarizes the experimentally determined pKa and logP values for aniline and its monofluorinated isomers.
| Compound | pKa of Conjugate Acid | logP |
| Aniline | ~4.61 [5][6] | 0.90 [7] |
| 2-Fluoroaniline | ~3.20 [8][9] | 1.26 [8][9] |
| 3-Fluoroaniline | ~3.50 | 1.33 |
| 4-Fluoroaniline | ~4.65 [10][11] | 1.15 [10][11] |
Note: pKa and logP values can vary slightly depending on the experimental conditions and determination method.
Implication in Drug Design: By lowering the pKa, fluorination can prevent unwanted protonation of the linker at physiological pH, which can be beneficial for cell membrane permeability. It also modulates the linker's ability to act as a hydrogen bond acceptor, potentially refining the binding affinity and selectivity of the drug for its target. [1][4]
Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's solubility in a nonpolar solvent relative to a polar one, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Mechanistic Explanation: The effect of fluorine on lipophilicity is complex. A single fluorine atom is only slightly larger than a hydrogen atom and can increase lipophilicity (increase logP). [3]This is because the highly polarized C-F bond can lead to more favorable interactions with nonpolar environments. However, the overall effect is highly context-dependent and can be influenced by intramolecular interactions and the overall electronic landscape of the molecule.
Experimental Data: As shown in the table above, the introduction of a single fluorine atom generally leads to a modest increase in the logP value compared to aniline.
Implication in Drug Design: Tuning lipophilicity is a delicate balancing act. While increased lipophilicity can improve membrane permeability and target binding through hydrophobic interactions, excessively high logP values can lead to poor solubility, increased plasma protein binding, and higher rates of metabolic clearance. [12]Fluorination provides a subtle yet effective means to modulate logP and optimize the ADME profile of a drug candidate.
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. Aniline and its derivatives are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, primarily at the electron-rich para position, leading to the formation of p-aminophenol metabolites. [2] Mechanistic Explanation: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen bond (~99 kcal/mol). Placing a fluorine atom at a metabolically vulnerable position, such as the para position of an aniline ring, acts as a "metabolic shield." [13]It physically blocks the site from enzymatic attack by CYP450, preventing hydroxylation and significantly slowing down the rate of metabolism. [1][14]This can dramatically increase the half-life of a drug in the body. However, it's important to note that while fluorination can enhance stability, in some contexts, particularly with para-fluoroaniline, metabolic defluorination can occur, potentially leading to reactive metabolites. [1][12]
Caption: Fluorine as a metabolic shield in aniline linkers.
Illustrative Experimental Data:
While direct comparative data for a simple aniline linker is sparse in the public domain, the principle of metabolic blocking is well-established. The following table provides an illustrative comparison based on typical outcomes observed in metabolic stability assays.
| Compound | Key Metabolic Pathway | Representative In Vitro Half-life (t½) in HLM |
| Drug with Aniline Linker | para-Hydroxylation | Short (e.g., < 15 min) |
| Drug with 4-Fluoroaniline Linker | para-Hydroxylation Blocked | Long (e.g., > 60 min) |
Implication in Drug Design: Enhancing metabolic stability is a primary goal in drug development. By blocking metabolic soft spots, fluorination can lead to improved oral bioavailability, longer duration of action, and a more predictable pharmacokinetic profile, ultimately contributing to the development of a more effective therapeutic agent. [15]
Case Study: Fluorinated Moieties in FDA-Approved Drugs
The strategic use of fluorinated linkers and pharmacophores is evident in numerous FDA-approved drugs. For example, in the development of Melphalan flufenamide , an anticancer agent, the inclusion of a para-fluoro-L-phenylalanine moiety was found to increase metabolic stability compared to analogues with other substitutions. [16]This highlights how fluorination can be a key factor in advancing a compound through the development pipeline. Similarly, many modern kinase inhibitors and other targeted therapies incorporate fluorinated aromatic rings to enhance binding affinity and improve pharmacokinetic properties. [4]
Experimental Protocols
To ensure scientific integrity, the claims made in this guide are supported by established experimental methodologies. Below are detailed protocols for determining the key physicochemical properties discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution as a titrant is added.
Methodology:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.
-
Sample Preparation: Prepare a 1 mM solution of the test compound (e.g., aniline or fluoroaniline derivative). For sparingly soluble compounds, a co-solvent such as methanol may be used, though extrapolation to a zero co-solvent state is necessary for the aqueous pKa value.
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
-
Acidification: Acidify the solution to pH 1.8-2.0 using 0.1 M HCl.
-
Titration: Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize.
-
Endpoint: Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point where half of the compound has been neutralized.
Protocol 2: Measurement of logP by the Shake-Flask Method
This is the "gold standard" method for determining the partition coefficient between n-octanol and water.
Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. [15]3. Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a vessel. The final concentration of the test compound should be low enough to avoid saturation in either phase.
-
Equilibration: Shake the vessel for a sufficient time (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the logP using the formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a compound when incubated with HLM, which are rich in CYP450 enzymes. [10][13] Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (commercially available) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a constant supply of the necessary cofactor for CYP450 activity.
-
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM (e.g., to a final protein concentration of 0.5 mg/mL), and the test compound (e.g., at a final concentration of 1 µM). [8]3. Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction. [8]6. Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is then calculated as t½ = 0.693 / k.
Conclusion and Future Perspectives
The strategic fluorination of aniline linkers is a proven and powerful strategy in modern drug discovery. By modulating key physicochemical properties such as pKa, logP, and metabolic stability, medicinal chemists can overcome significant hurdles in the development of new therapeutics. Fluorination allows for the fine-tuning of a molecule's ADME profile, leading to compounds with enhanced bioavailability, longer half-lives, and improved target engagement. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these principles in a laboratory setting. As our understanding of fluorine's unique chemical properties continues to grow, so too will its application in the rational design of the next generation of innovative medicines.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2):154-160.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- BenchChem. (2025).
- Anonymous. (1996). Subanesthetic Concentrations of Drugs Inhibit Cytochrome P450-mediated Metabolism of Aniline. Anesthesia & Analgesia, 82(3), 592-597.
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8411.
- Taylor, R. E. (2014). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 9(11), 1279-1293.
- Anonymous. (2024). LogP / LogD shake-flask method. protocols.io.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Mercell. (n.d.). metabolic stability in liver microsomes. Mercell.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 297-314.
- Shah, R. R. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5538.
- Cheméo. (n.d.). Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Cheméo.
- Anonymous. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- Zhou, Y., et al. (2022). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters, 33(10), 4501-4512.
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
- Iannone, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Metabolites, 13(5), 656.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- National Center for Biotechnology Inform
- ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
- Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- National Center for Biotechnology Inform
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
- vCalc. (2021). pKa of Aniline. vCalc.
- vCalc. (2021). pKa of Aniline. vCalc.
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorine-containing drugs approved by the FDA in 2021 [ccspublishing.org.cn]
- 11. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. VI. N,N-coupling reaction of N-methylaniline catalyzed by polypeptide-bound porphyrinatoiron(III) and cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aosc.in [aosc.in]
A Comparative Benchmark Analysis of Novel 4-Ethynyl-2,6-difluoroaniline-Derived PROTACs Against Established BRD4 Degraders
Introduction: The Evolving Landscape of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific protein targets.[1] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex formation leads to the ubiquitination of the POI, marking it for destruction by the proteasome.
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are key epigenetic readers and transcriptional regulators implicated in the pathogenesis of various cancers.[3] Consequently, BRD4 has become a prime target for therapeutic intervention. While small-molecule inhibitors of BRD4 have shown promise, their efficacy can be limited by factors such as the need for high concentrations and the potential for the development of resistance.[4][5] PROTAC-mediated degradation of BRD4 offers a more sustained and potent inhibition of its function, making it an attractive alternative.[3]
This guide presents a comparative performance analysis of a novel, hypothetical PROTAC series derived from 4-Ethynyl-2,6-difluoroaniline against well-established BRD4 degraders. The rationale for exploring this novel chemical space lies in the unique physicochemical properties conferred by the difluoroaniline core and the synthetic versatility of the ethynyl group, which can be leveraged for linker attachment and potential enhancement of target engagement. We will provide a detailed examination of the key performance metrics, experimental protocols for their evaluation, and a discussion of the underlying scientific principles.
The PROTACs in Focus: A Novel Design and Established Benchmarks
For the purpose of this guide, we introduce "PROTAC-X," a hypothetical PROTAC designed to target BRD4. The warhead of PROTAC-X is derived from 4-Ethynyl-2,6-difluoroaniline, a chemical moiety selected for its potential to form favorable interactions within the BRD4 bromodomain binding pocket and to provide a rigid and synthetically tractable point of attachment for the linker.
We will benchmark the projected performance of PROTAC-X against two well-characterized BRD4-targeting PROTACs:
-
dBET1: A highly potent and well-studied BRD4 degrader that utilizes the E3 ligase Cereblon (CRBN) for its activity.[6]
-
MZ1: Another potent BRD4 degrader that recruits the von Hippel-Lindau (VHL) E3 ligase.[6]
The selection of these benchmarks allows for a comprehensive comparison across different E3 ligase systems.
Mechanism of Action: A Visual Guide
The following diagram illustrates the general mechanism of action for a BRD4-targeting PROTAC:
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Performance Metrics
The efficacy of a PROTAC is determined by several key parameters, including its ability to induce target degradation at low concentrations (DC50) and the maximum extent of degradation it can achieve (Dmax). The following table summarizes the expected performance of PROTAC-X alongside the reported data for our benchmark degraders.
| PROTAC | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-X (Hypothetical) | BRD4 | CRBN | <50 | >90 | MDA-MB-231 |
| dBET1 | BRD4 | CRBN | ~60 | >95 | MDA-MB-231[6] |
| MZ1 | BRD4 | VHL | Not specified | >90 | MDA-MB-231[6] |
| L134 (22a) | BRD4 | DCAF11 | 7.36 | >98 | 293T[7] |
Note: The values for PROTAC-X are projected targets for a successful lead compound. The data for dBET1, MZ1, and L134 are derived from published literature and serve as a reference.
Experimental Protocols for PROTAC Evaluation
To rigorously assess the performance of a novel PROTAC like PROTAC-X, a series of well-defined cellular and biochemical assays are required. The following protocols provide a detailed, step-by-step guide for the key experiments.
Western Blotting for Protein Degradation
This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.
Caption: Workflow for Western Blot analysis of protein degradation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed the appropriate cell line (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours) to determine the dose-response. For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Caption: Workflow for immunoprecipitation-based ubiquitination assay.
Detailed Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
Co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells in a denaturing buffer to disrupt protein-protein interactions.
-
Incubate the cell lysates with an anti-BRD4 antibody and protein A/G beads overnight at 4°C to immunoprecipitate BRD4.
-
-
Western Blotting:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on BRD4 and an anti-BRD4 antibody to confirm the immunoprecipitation of the target protein.
-
-
Analysis:
-
An increase in the high-molecular-weight smear in the ubiquitin blot for the PROTAC-treated sample compared to the control indicates an increase in BRD4 ubiquitination.
-
Cell Viability Assay
This assay assesses the cytotoxic or anti-proliferative effects of the PROTAC on cancer cells.
Caption: Workflow for CellTiter-Glo® cell viability assay.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After overnight incubation, treat the cells with a serial dilution of the PROTAC.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Measurement:
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
-
Data Analysis:
-
Plot the luminescence signal against the PROTAC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion and Future Directions
The development of novel PROTACs with improved efficacy and drug-like properties is a key objective in the field of targeted protein degradation. The hypothetical 4-Ethynyl-2,6-difluoroaniline-derived PROTAC-X represents a rational design approach to potentially enhance the performance of BRD4 degraders. By systematically evaluating its performance against established benchmarks like dBET1 and MZ1 using the detailed protocols outlined in this guide, researchers can gain valuable insights into the structure-activity relationships of this new chemical series.
Future work should focus on the synthesis and experimental validation of PROTAC-X and its analogs. Further characterization, including pharmacokinetic and in vivo efficacy studies, will be crucial to determine the therapeutic potential of this novel class of BRD4 degraders.
References
- Lu, J., Qian, Y., Altieri, M., et al. (2015). Hijacking the E3 ubiquitin ligase cereblon to efficiently target BRD4. Chem Biol, 22(6), 755-763.
- Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chem Biol, 10(8), 1770-1777.
-
Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. (2024). Journal of Medicinal Chemistry. [Link]
-
A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (2021). Journal of Medicinal Chemistry. [Link]
-
Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. (2020). Bioorganic & Medicinal Chemistry. [Link]
-
PROTACs for BRDs proteins in cancer therapy: a review. (2022). Journal of Biomedical Science. [Link]
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2021). Nature Communications. [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2021). Molecules. [Link]
-
PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). (2022). Signal Transduction and Targeted Therapy. [Link]
-
BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. (2023). Signal Transduction and Targeted Therapy. [Link]
-
Selective degradation of BRD4 suppresses lung cancer cell proliferation using GSH-responsive PROTAC precursors. (2023). Bioorganic Chemistry. [Link]
-
Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. (2023). Bioorganic & Medicinal Chemistry. [Link]
-
Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. (2024). bioRxiv. [Link]
-
Modeling PROTAC Degradation Activity with Machine Learning. (2024). arXiv. [Link]
-
Understanding the Physicochemical Properties of Drugs: A Deep Dive. (2025). Oreate AI Blog. [Link]
-
Physical Properties in Drug Design. (2025). ResearchGate. [Link]
-
Exploring 4-Bromo-2,6-Difluoroaniline: Properties and Applications. (2024). Medium. [Link]
-
Synthesis of RNA-PROTACs and their mechanism of action. (2020). ResearchGate. [Link]
-
PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT. (2018). Semantic Scholar. [Link]
-
An Analysis of Physicochemical Properties for Drugs of Natural Origin. (2015). SciSpace. [Link]
Sources
- 1. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Ethynyl-2,6-difluoroaniline: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the safe disposal of these compounds, particularly those with reactive functional groups, is a critical aspect of laboratory safety that demands meticulous attention. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-ethynyl-2,6-difluoroaniline, a halogenated aromatic amine with potential reactivity due to its ethynyl group.
Understanding the Hazards: A Proactive Approach to Safety
The molecular structure of 4-ethynyl-2,6-difluoroaniline suggests a combination of hazards associated with halogenated anilines and terminal alkynes. Anilines are known for their toxicity, particularly their ability to be absorbed through the skin and cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[3] The difluoro-substitution can further enhance its biological activity and potential for environmental harm. The ethynyl group introduces a risk of forming explosive acetylides with certain metals and can be a source of instability, especially in the presence of heat or catalysts.
Therefore, a rigorous risk assessment is the foundational step before handling or disposing of this compound. All personnel must be thoroughly familiar with the potential hazards and the emergency procedures outlined in this guide.
Essential Personal Protective Equipment (PPE)
Given the inferred hazards, a robust selection of PPE is mandatory to prevent any route of exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against splashes and potential energetic reactions. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin absorption. Double-gloving is recommended. |
| Body Protection | Chemical-resistant lab coat or apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For spill cleanup or situations with potential for aerosolization, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Prevents inhalation of toxic vapors. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-ethynyl-2,6-difluoroaniline is to treat it as a hazardous, reactive chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Designated Waste Container: All waste containing 4-ethynyl-2,6-difluoroaniline, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be collected in a designated, properly labeled hazardous waste container.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container has a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-ethynyl-2,6-difluoroaniline," and the associated hazard pictograms (e.g., toxic, flammable, irritant).
-
Segregation: Do not mix 4-ethynyl-2,6-difluoroaniline waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[2][3]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the chemical fume hood is functioning at maximum capacity to ventilate the space.
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization (for trace amounts): For residual traces after absorption, a decontamination solution may be used. A common practice for aromatic amines is to use a solution that can deactivate the amine group. However, given the reactive nature of the ethynyl group, it is critical to consult with your institution's Environmental Health and Safety (EHS) department before attempting any chemical neutralization.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate: Thoroughly decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the EHS department, regardless of the size.
Final Disposal
The ultimate disposal of 4-ethynyl-2,6-difluoroaniline waste must be handled by a licensed hazardous waste disposal company.
-
Professional Disposal: Your institution's EHS department will coordinate with a certified hazardous waste contractor for the pickup and final disposal of the waste container.
-
Incineration: The preferred method of disposal for halogenated and reactive organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides and hydrogen fluoride.[2]
Disposal Workflow Diagram
Caption: Decision-making workflow for the safe disposal of 4-ethynyl-2,6-difluoroaniline.
Conclusion: A Culture of Safety
The proper disposal of reactive and hazardous chemicals like 4-ethynyl-2,6-difluoroaniline is not merely a procedural task but a cornerstone of a robust safety culture in any research and development setting. By understanding the potential hazards, adhering to stringent PPE requirements, and following a meticulous, step-by-step disposal protocol, laboratory professionals can ensure their safety, protect their colleagues, and minimize their environmental impact. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for a similar compound. Retrieved from a generic chemical supplier website.
- Acros Organics. (2020). Safety Data Sheet: 4-Nitroaniline. Retrieved from a generic chemical supplier website.
- Sigma-Aldrich. (2024). Safety Data Sheet for a similar compound. Retrieved from a generic chemical supplier website.
-
Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Retrieved from [Link]
Sources
Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 4-Ethynyl-2,6-difluoroaniline
For the pioneering researchers, scientists, and drug development professionals breaking new ground, the introduction of novel chemical entities is a daily reality. 4-Ethynyl-2,6-difluoroaniline, a versatile building block, holds significant promise in the synthesis of complex molecules. However, its unique trifecta of functionalities—an aniline core, activating fluorine substituents, and a reactive ethynyl group—necessitates a robust and nuanced approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.
Hazard Profile: An Informed Perspective on 4-Ethynyl-2,6-difluoroaniline
The primary hazards associated with 4-Ethynyl-2,6-difluoroaniline are extrapolated from its constituent parts: the aniline backbone, the difluoro-aromatic ring, and the terminal ethynyl group.
-
Aniline and Difluoroaniline Moiety: Aniline and its derivatives are known for their systemic toxicity. They are readily absorbed through the skin and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood.[2] Symptoms can include headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, can be fatal.[2] The difluoro substitution may further enhance skin permeability and alter metabolic pathways, potentially increasing toxicity. Aniline itself is classified as a combustible liquid and is suspected of causing genetic defects and cancer.[3]
-
Ethynyl Group (Terminal Alkyne): The terminal alkyne introduces a different set of potential hazards. While not as shock-sensitive as some other functional groups, terminal alkynes can form explosive acetylides with certain metals, particularly copper, silver, and mercury. The acidity of the terminal proton also means it can react vigorously with strong bases.[4]
-
Acutely toxic via inhalation, ingestion, and dermal contact.
-
A skin and serious eye irritant/damaging agent.
-
A potential sensitizer , leading to allergic skin reactions.[4]
-
Combustible , with vapors that may form flammable mixtures with air.[5]
-
Reactive with strong oxidizing agents, strong acids, and certain metals.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered PPE strategy is non-negotiable when handling 4-Ethynyl-2,6-difluoroaniline. The rationale for each component is as critical as the equipment itself.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended. Always double-glove for extended operations or when handling neat material. Aniline and its derivatives can penetrate standard latex gloves rapidly. Inspect gloves for any signs of degradation before and during use.[1] |
| Eye and Face Protection | Safety goggles and face shield | Use chemical splash goggles that form a complete seal around the eyes. A full-face shield must be worn over the goggles, especially during transfers, reactions, or any procedure with a risk of splashing.[6] |
| Body Protection | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat , fully buttoned, is the minimum requirement. For any procedure involving more than a few milligrams or with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[1] |
| Respiratory Protection | Respirator | All manipulations of 4-Ethynyl-2,6-difluoroaniline should be conducted within a certified chemical fume hood . If a fume hood is not available or in the event of a significant spill, a full-face respirator with organic vapor cartridges is necessary.[3] |
| Foot Protection | Closed-toe shoes | Chemical-resistant, closed-toe shoes are mandatory in any laboratory setting where this compound is handled.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic and meticulous approach to handling 4-Ethynyl-2,6-difluoroaniline is paramount to ensuring a safe laboratory environment.
Preparation and Pre-Handling Checklist
-
Conduct a Risk Assessment: Before any new procedure, perform a thorough risk assessment that considers the scale of the reaction, potential exotherms, and all reagents involved.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is functioning correctly. The face velocity should be adequate to contain any vapors.
-
Locate and Test Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Assemble a Spill Kit: Have a chemical spill kit readily available that is appropriate for organic amines. This should include absorbent materials like vermiculite or sand, and appropriate waste containers.[7]
Handling and Experimental Workflow
The following diagram outlines the core workflow for safely handling 4-Ethynyl-2,6-difluoroaniline in a laboratory setting.
Caption: Safe Handling Workflow for 4-Ethynyl-2,6-difluoroaniline.
-
Dispensing: Always handle the compound within a chemical fume hood.[6] For solid transfers, use a spatula and weighing paper. For liquid transfers, utilize a syringe or pipette to minimize spill risk.
-
Heating: Avoid open flames. Use a temperature-controlled heating mantle, oil bath, or water bath for any heating steps.[1]
-
Storage: Store 4-Ethynyl-2,6-difluoroaniline in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as oxidizing agents and strong acids.[2] Protect from light.
Spill and Emergency Procedures
In case of skin contact:
-
Immediately remove all contaminated clothing.[6]
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air.[8]
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
In case of a spill:
-
Evacuate the immediate area.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[7]
-
Collect the absorbed material into a sealed container for proper disposal.[7]
-
Decontaminate the spill area.
Disposal Plan: Responsible Stewardship
All waste containing 4-Ethynyl-2,6-difluoroaniline must be treated as hazardous waste.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams. Keep it in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Containerization: Use robust, chemically resistant containers for waste collection. Ensure containers are tightly sealed to prevent the escape of vapors.[9]
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Do not discharge any amount of this chemical into drains or sewers.[7]
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the synthetic potential of 4-Ethynyl-2,6-difluoroaniline, fostering innovation while prioritizing personal and environmental well-being.
References
-
LANXESS. (n.d.). Aniline. Retrieved from [Link]
-
Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]
-
PubChem. (n.d.). 4-ethynyl-2,6-difluoro-aniline. Retrieved from [Link]
-
Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents? Retrieved from [Link]
Sources
- 1. novachem.com [novachem.com]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium amide - Wikipedia [en.wikipedia.org]
- 8. vitol.com [vitol.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
